molecular formula C9H12O4 B1631268 cis-3,5-Diacetoxy-1-cyclopentene CAS No. 54664-61-8

cis-3,5-Diacetoxy-1-cyclopentene

Cat. No.: B1631268
CAS No.: 54664-61-8
M. Wt: 184.19 g/mol
InChI Key: UKPIBFMHHUEUQR-DTORHVGOSA-N
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Description

Cis-3,5-Diacetoxy-1-cyclopentene is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,4R)-4-acetyloxycyclopent-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-6(10)12-8-3-4-9(5-8)13-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPIBFMHHUEUQR-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H](C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436532
Record name cis-3,5-Diacetoxy-1-cyclopentene
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54664-61-8
Record name cis-3,5-Diacetoxy-1-cyclopentene
Source EPA DSSTox
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Record name cis-3,5-diacetoxy-1-cyclopentene
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Foundational & Exploratory

Technical Guide: cis-3,5-Diacetoxy-1-cyclopentene (CAS 54664-61-8)

Author: BenchChem Technical Support Team. Date: March 2026

The Meso-Gateway to Chiral Cyclopentanoids

Executive Summary

cis-3,5-Diacetoxy-1-cyclopentene (CAS 54664-61-8) is a high-value meso-building block central to the asymmetric synthesis of prostaglandins, prostacyclins, and carbocyclic nucleosides (e.g., Abacavir, Neplanocin A). Its strategic value lies in its symmetry: as a meso compound containing enantiotopic acetate groups, it allows researchers to access either enantiomer of the corresponding monoacetate with >99% enantiomeric excess (ee) via catalyst-controlled desymmetrization. This guide details the physicochemical profile, enzymatic and chemocatalytic desymmetrization protocols, and downstream applications of this critical intermediate.

Part 1: Chemical & Physical Profile

Identity:

  • IUPAC Name: cis-4-Cyclopentene-1,3-diol diacetate; (1R,4S)-cyclopent-2-ene-1,4-diyl diacetate.

  • CAS Number: 54664-61-8[][2][3]

  • Molecular Formula: C₉H₁₂O₄[3]

  • Molecular Weight: 184.19 g/mol [2][3][4]

  • Stereochemistry: Meso (Achiral due to internal plane of symmetry).

Physicochemical Properties:

PropertyValue / DescriptionNote
Physical State Low-melting solid or viscous oilOften solidifies at 2–8°C.
Density 1.127 g/mL (at 20°C)Denser than water.[2]
Boiling Point ~227°C (at 760 mmHg)High boiling point; vacuum distillation recommended.
Solubility Soluble in MeOH, EtOAc, DCM, MTBEPoorly soluble in water; requires co-solvent for aqueous enzymes.
Flash Point ~105°CCombustible.
Stability Moisture sensitiveHydrolyzes slowly in moist air; store desiccant-sealed at 4°C.

Part 2: Strategic Utility (The Meso-Advantage)

The core utility of CAS 54664-61-8 is its ability to undergo desymmetrization .

  • The Problem: Synthesizing chiral cyclopentanes usually requires resolving a racemic mixture (max 50% yield).

  • The Solution: Starting with the meso-diacetate, a chiral catalyst (enzyme or metal complex) differentiates between the two chemically identical but spatially distinct (enantiotopic) acetate groups.

  • The Result: Theoretical 100% yield of a single enantiomer.

Part 3: Biocatalytic Desymmetrization Protocol

This is the industry-standard method for generating the chiral monoacetate intermediate, (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.

Mechanistic Pathway

Lipases hydrolyze the ester bond. By using a specific lipase (e.g., Pseudomonas cepacia or Candida antarctica), the enzyme's chiral pocket sterically permits entry of only one "side" of the meso-substrate.

Experimental Workflow (Self-Validating)

Reagents:

  • Substrate: this compound.[][2][3][5][6][7]

  • Enzyme: Lipase PS (Amano) immobilized on Celite or Novozym-435.

  • Solvent: Phosphate Buffer (0.1 M, pH 7.0) with 10% Acetone (co-solvent).

Protocol:

  • Preparation: Suspend 10 g of this compound in 90 mL Phosphate buffer/Acetone (9:1).

  • Initiation: Add 500 mg Lipase PS (Immobilized). Maintain temperature at 25–30°C with vigorous stirring.

  • Monitoring (Critical Validation):

    • Monitor reaction progress via TLC (Stain: PMA or Vanillin).

    • Stop Condition: The reaction is self-terminating at ~50% conversion if using a kinetic resolution, but for meso-desymmetrization, it proceeds to the monoacetate. Stop when diacetate is consumed but before diol forms.

  • Workup: Filter off the enzyme (can be recycled). Extract the filtrate with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualization of Pathway:

EnzymaticDesym Meso Meso-Diacetate (Achiral) Enzyme Lipase PS / Buffer (Hydrolysis) Meso->Enzyme Stereoselective Recognition Mono (1R, 4S)-Monoacetate (Chiral Product) Enzyme->Mono Major Pathway (>99% ee) Diol Diol (Over-hydrolysis) Mono->Diol Slow Side Reaction (Avoid via monitoring)

Figure 1: Biocatalytic desymmetrization logic. The enzyme selectively hydrolyzes one acetate group, breaking symmetry.

Part 4: Chemocatalytic Desymmetrization (Pd-AAA)

For applications requiring carbon-carbon bond formation (e.g., alkylation) rather than simple hydrolysis, Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) is the superior route. This utilizes the "Trost Chemistry" approach.

Mechanism
  • Ionization: Pd(0) complexes with the alkene. A chiral ligand (e.g., Trost DACH-phenyl ligand) directs the ionization of one of the enantiotopic acetate groups.

  • Intermediate: Formation of a cationic

    
    -allylpalladium complex.
    
  • Nucleophilic Attack: A soft nucleophile (malonate, amine, sulfinate) attacks the complex, locking in the stereochemistry.

Protocol (Trost-Type Alkylation)

Reagents:

  • Catalyst Precursor: [Pd(η³-C₃H₅)Cl]₂ or Pd₂(dba)₃.

  • Ligand: (R,R)-DACH-Phenyl Trost Ligand.

  • Nucleophile: Dimethyl malonate (with BSA/KOAc base system).

Steps:

  • Catalyst Formation: Stir Pd source (2 mol%) and Ligand (3 mol%) in degassed DCM for 15 min to form the active chiral catalyst.

  • Addition: Add this compound (1.0 equiv).

  • Nucleophile Activation: Add dimethyl malonate (1.2 equiv), BSA (N,O-Bis(trimethylsilyl)acetamide), and a pinch of KOAc.

  • Reaction: Stir at 0°C -> RT. The chiral ligand creates a "chiral pocket" that forces ionization/attack at a specific position relative to the ring.

PdAAA Start This compound (Meso) PiAllyl Cationic π-Allyl Complex (Desymmetrized Ionization) Start->PiAllyl Enantiotopic Ionization PdComplex Pd(0) + Chiral Ligand PdComplex->PiAllyl Product Chiral Cyclopentenyl Derivative PiAllyl->Product Nucleophilic Attack

Figure 2: Pd-Catalyzed Asymmetric Allylic Alkylation mechanism.

Part 5: Applications in Total Synthesis

Prostaglandin Synthesis (The Corey Route)

The monoacetate obtained from Section 3 is a direct precursor to the Corey Lactone , the universal intermediate for Prostaglandins (PGE₂, PGF₂α).

  • Transformation: The monoacetate is protected (e.g., TBS ether), the remaining acetate is hydrolyzed, and the ring is subjected to Claisen rearrangement or functionalization to build the lactone bicyclic system.

Carbocyclic Nucleosides

Used in the synthesis of antiviral agents like Carbovir and Abacavir .

  • Logic: The cyclopentene ring mimics the ribose sugar of nucleosides but is metabolically stable (cannot be cleaved by phosphorylases). The Pd-AAA route (Section 4) is often used to install the purine/pyrimidine base directly onto the ring with controlled stereochemistry.

Part 6: Handling & Safety (SDS Summary)

Hazards:

  • H315/H319: Causes skin and serious eye irritation.[8]

  • Combustible: Keep away from open flames.

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Hygroscopic. Store under Nitrogen or Argon.

  • Container: Tightly sealed glass vial.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Enzymatic Desymmetrization

    • Gotor, V., et al. "Asymmetric synthesis of cis-3,5-diacetoxycyclopent-1-ene using metagenome-derived hydrolases." Tetrahedron: Asymmetry, 2008.[9]

  • Palladium Catalysis (Trost)

    • Trost, B. M., et al. "Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies."[9] Chemical Reviews, 2003.

  • Application in Nucleosides

    • Trost, B. M., & Madsen, R. "Asymmetric synthesis of carbocyclic nucleosides." Journal of the American Chemical Society, 1996.

  • Safety Data

    • PubChem Compound Summary for CID 10192610.

Sources

meso-3,5-diacetoxycyclopentene structure and stereochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Stereochemistry, and Applications in Asymmetric Synthesis

Executive Summary

meso-3,5-Diacetoxycyclopentene (1 ) is a "privileged scaffold" in organic synthesis, serving as a versatile chiron for the preparation of prostaglandins, cyclopentanoids, and complex natural products. Despite containing two stereogenic centers, the molecule is achiral due to an internal plane of symmetry.[1] Its synthetic value lies in desymmetrization —the selective transformation of one enantiotopic group to generate high-value, optically active building blocks with near-perfect enantiomeric excess (>99% ee).

This guide details the structural physics, robust synthetic pathways, and the two primary modes of desymmetrization: enzymatic hydrolysis and Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA).

Structural Analysis & Stereochemical Rigor

Stereochemical Identity

The defining feature of 1 is its meso character. The molecule possesses two chiral centers at C3 and C5 (using cyclopent-1-ene numbering). However, the substituents are oriented cis (syn) relative to the ring plane.

  • Configuration: (3R, 5S)-3,5-diacetoxycyclopent-1-ene.

  • Symmetry: The molecule possesses a plane of symmetry (

    
    ) passing through C4 and bisecting the C1–C2 double bond. This plane renders the molecule superimposable on its mirror image, hence achiral.
    
  • Isomeric Contrast: The trans (anti) isomer lacks this plane and possesses a

    
     axis of rotation, making it a chiral pair of enantiomers (
    
    
    
    -symmetric).
Pro-Chirality and Enantiotopic Groups

While the molecule is achiral, the two acetoxy groups are enantiotopic .

  • Attack/Hydrolysis at C3 yields one enantiomer.

  • Attack/Hydrolysis at C5 yields the opposite enantiomer.

  • Differentiation of these groups by a chiral catalyst (enzyme or metal complex) breaks the symmetry, converting the meso substrate into a chiral product.[2]

Visualization of Stereochemistry (DOT)

Stereochemistry Meso meso-3,5-Diacetoxycyclopentene (Achiral, Plane of Symmetry) Cis Cis-Relationship (Syn) Substituents on same face Meso->Cis Defined by ProChiral Pro-Chiral Centers Enantiotopic Acetates Meso->ProChiral Contains Trans Trans-Isomer (Anti) Chiral (C2 Symmetry) Cis->Trans Diastereomer of

Caption: Stereochemical relationship between the meso-cis isomer and the chiral trans isomer.

Synthetic Strategy: The Deardorff Protocol

While Pd-catalyzed 1,4-oxidation of cyclopentadiene (Bäckvall reaction) is possible, it often yields trans isomers or mixtures. The Deardorff Protocol (Singlet Oxygen Cycloaddition) is the industry standard for generating high-fidelity meso-cis-diacetate.

Mechanism
  • Photooxygenation: Singlet oxygen (

    
    ) adds to cyclopentadiene via a [4+2] cycloaddition to form the endoperoxide.
    
  • Reduction: The endoperoxide bridge is reduced (typically with thiourea) to the cis-diol. The cis geometry is locked by the bicyclic transition state.

  • Acetylation: Standard acetylation yields the meso-diacetate.

Reaction Scheme Data
StepReagentsConditionsProductYield (Typ.)
1 Cyclopentadiene,

, Rose Bengal

, MeOH, 0°C
EndoperoxideIn situ
2 ThioureaMeOH, 0°C

RT
cis-cyclopent-2-ene-1,4-diol85-90%
3

, Pyridine, DMAP

, 0°C
meso-3,5-diacetoxycyclopentene92-95%

Enzymatic Desymmetrization

This is the primary method for generating chiral building blocks (chirons) from 1 . Lipases differentiate the enantiotopic ester groups based on the "fit" within the enzyme's chiral pocket.

Mechanism
  • Catalyst: Lipase (e.g., Pseudomonas cepacia (PSL), Porcine Pancreatic Lipase (PPL), or Acetylcholinesterase).

  • Process: Asymmetric hydrolysis.

  • Outcome: The enzyme selectively hydrolyzes the acetate at the pro-(S) or pro-(R) position, yielding a monoacetate with high enantiomeric excess.

Pathway Visualization (DOT)

EnzymaticDesym Substrate meso-Diacetate (Achiral) Enzyme Lipase Hydrolysis (Stereoselective) Substrate->Enzyme Enantiotopic Discrimination Product (1R, 4S)-Monoacetate (Chiral, >99% ee) Enzyme->Product Selective Cleavage Byproduct Acetate (Leaving Group) Enzyme->Byproduct

Caption: Enzymatic desymmetrization pathway converting achiral meso-substrate to chiral monoacetate.

Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)[3][4]

Unlike enzymatic methods which rely on hydrolysis, Pd-AAA allows for the formation of C-C, C-N, and C-O bonds with concomitant desymmetrization.

Mechanism: The "Memory Effect" vs. Ligand Control
  • Ionization: Pd(0) coordinates to the alkene. Oxidative addition of one acetate group forms a cationic

    
    -allyl palladium complex.
    
  • Symmetrization: In the absence of chiral ligands, the

    
    -allyl complex is meso (symmetric).
    
  • Desymmetrization:

    • Ligand Control: A chiral ligand on Palladium directs the nucleophile to attack one specific terminus of the allyl system.

    • Nucleophilic Attack: The nucleophile attacks trans to the Palladium (double inversion = net retention relative to starting acetate).

Pd-AAA Workflow (DOT)

PdAAA Substrate meso-Diacetate PiAllyl Cationic meso-Pi-Allyl Complex (Symmetric Intermediate) Substrate->PiAllyl Ionization (Oxidative Addition) PdComplex Pd(0) + Chiral Ligand PdComplex->PiAllyl Product Chiral Cyclopentenyl Derivative (Desymmetrized) PiAllyl->Product Asymmetric Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: Pd-catalyzed desymmetrization via symmetric pi-allyl intermediate.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Deardorff Method)

Safety Note: Organic peroxides are potentially explosive. Perform Step 2 behind a blast shield.

  • Photooxidation:

    • Dissolve cyclopentadiene (freshly cracked, 1.0 equiv) and Rose Bengal (sensitizer, 0.5 mol%) in Methanol.

    • Irradiate with a high-pressure sodium lamp (or equivalent visible light source) while bubbling

      
       through the solution at 0°C.
      
    • Monitor by TLC until cyclopentadiene is consumed.

  • Reduction:

    • Transfer the cold methanolic solution of endoperoxide to a flask containing Thiourea (1.0 equiv) in Methanol at 0°C.

    • Critical: Add slowly to control exotherm.

    • Stir at room temperature for 2 hours. Filter off the sulfur byproduct.

    • Concentrate filtrate to yield crude cis-diol.

  • Acetylation:

    • Dissolve crude diol in

      
      . Add Pyridine (3.0 equiv), 
      
      
      
      (2.5 equiv), and DMAP (catalytic).
    • Stir 4 hours. Quench with saturated

      
      .
      
    • Extract with DCM, dry (

      
      ), and concentrate.
      
    • Purification: Recrystallize from Hexane/EtOAc.

    • Validation:

      
       NMR should show symmetry (e.g., only one signal for the two alkene protons, one signal for the two methine protons).
      
Protocol B: Enzymatic Hydrolysis (Desymmetrization)
  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 7.0).

  • Reaction:

    • Suspend meso-diacetate (10 g) in buffer (100 mL).

    • Add Acetylcholinesterase or Lipase (e.g., Amano Lipase PS) (500 mg).

    • Stir vigorously at 25°C.

    • pH Stat: Maintain pH 7.0 by automatic addition of 1.0 M NaOH.

  • Termination:

    • Stop reaction when 1.0 equivalent of NaOH has been consumed (indicating 50% hydrolysis—i.e., mono-hydrolysis of the diacetate).

  • Extraction:

    • Saturate aqueous phase with NaCl. Extract with EtOAc (3x).[3]

  • Validation:

    • Analyze ee% using Chiral HPLC (e.g., Chiralcel OD-H column). Target >98% ee.

References

  • Deardorff, D. R., et al. (1986). "Synthesis of cis-3,5-diacetoxycyclopent-1-ene: A meso-chiron." Journal of Organic Chemistry, 51(19), 3686–3693. Link

  • Theil, F. (1995). "Lipase-catalyzed kinetic resolution and desymmetrization." Chemical Reviews, 95(6), 2203–2227. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422. Link

  • Bäckvall, J. E., et al. (1985). "Palladium-catalyzed 1,4-acetoxylation of dienes." Journal of the American Chemical Society, 107(12), 3676–3686. Link

  • Johnson, C. R., & Penning, T. D. (1988). "Enzymatic asymmetrization of meso-3,5-diacetoxycyclopentene." Journal of the American Chemical Society, 110(14), 4726–4735. Link

Sources

Technical Guide: Solubility Profiling & Solvent Selection for cis-3,5-Diacetoxy-1-cyclopentene

[1][2][3]

Executive Summary

cis-3,5-Diacetoxy-1-cyclopentene (CAS: 54664-61-8) is a pivotal meso-compound in organic synthesis, serving as a primary substrate for enzymatic desymmetrization to generate chiral cyclopentanoid building blocks (e.g., prostaglandins, nucleoside analogues).[1][2][3]

For the process chemist or researcher, the solubility of this molecule is not merely a physical constant but a control parameter that dictates the enantiomeric excess (ee) and yield of downstream enzymatic resolutions.[2][3] This guide analyzes the solubility profile of this compound, correlating solvent choice with operational protocols for synthesis and biocatalysis.[1][2][3]

Physicochemical Characterization

Understanding the solubility requires analyzing the molecular structure.[3] The molecule consists of a lipophilic cyclopentene ring substituted with two polar ester groups.[3] It is a low-melting solid or viscous oil at room temperature, exhibiting "amphiphilic-like" behavior where it dissolves readily in moderately polar organic solvents but shows poor solubility in water.[1][2][3]

Table 1: Core Physical Properties
PropertyValueOperational Implication
CAS Number 54664-61-8Verification key for purchasing.[1][2][3][4][5][6]
Molecular Weight 184.19 g/mol Calculation of molarity for enzymatic loading.[1][3]
Physical State Low-melting solid / OilMP is approx. 20–45°C. Often handled as a supercooled liquid.[1][2][3]
Density 1.127 g/mL (20°C)Heavier than water; forms the bottom layer in aqueous biphasic systems.[1][2][3]
Boiling Point ~81–82°C (5 Torr)High vacuum required for distillation; thermal instability risk >100°C.
LogP (Predicted) ~0.7Lipophilic enough to extract into organics; hydrophilic enough to interact with esterases.[1][2][3]

Solubility Profile & Solvent Compatibility

The following categorization is based on experimental extraction protocols and enzymatic reaction media reported in literature (e.g., Bäckvall, Theil, Johnson).

Organic Solvents (High Solubility)

The diester functionality makes this compound highly soluble in medium-polarity solvents.[1][2][3]

  • Chlorinated Solvents (DCM, Chloroform): Excellent.[1][2][3] Used primarily for extraction after aqueous synthesis or enzymatic hydrolysis.[1][3]

  • Ethers (MTBE, THF, Diethyl Ether): Excellent.[2][3]MTBE (Methyl tert-butyl ether) is the gold standard solvent for transesterification reactions using immobilized lipases (e.g., Novozym 435) due to its compatibility with the enzyme's hydration shell.[1][2][3]

  • Esters (Ethyl Acetate): Excellent.[1][2][3][7] Standard solvent for thin-layer chromatography (TLC) and extraction.[1][2][3]

  • Alcohols (Methanol, Ethanol): Soluble.[1][2][3] However, alcohols are reactive solvents .[1][2][3] In the presence of lipases/esterases, they act as nucleophiles, causing chemical transesterification.[2] Use only when alcoholysis is the intended reaction.[3]

Aqueous Media (Low Solubility)[1][2][3]
  • Water/Buffer: Sparingly Soluble.[1][2][3]

    • In enzymatic hydrolysis (using Pig Liver Esterase or Electric Eel Acetylcholinesterase), the substrate concentration is often limited to 0.05 M – 0.1 M unless an emulsion is formed.[2][3]

    • Optimization Tip: To increase substrate loading in aqueous buffers, add co-solvents (up to 10-20% v/v) such as Acetone or DMSO .[1][2][3] This increases the effective solubility without denaturing the enzyme.[3]

Non-Polar Solvents (Moderate/Low Solubility)[1][2][3]
  • Hexane/Heptane: Moderate to Low.[1][3]

    • While the lipophilic ring aids solubility, the two polar acetate groups reduce solubility in strictly non-polar alkanes compared to cyclopentene. Often used as a co-solvent to precipitate impurities or in crystallization attempts.[1][3]

Visualizing the Decision Logic

The choice of solvent is strictly determined by the intended chemical transformation.[3]

SolventSelectionStartStart: this compoundGoalDefine Process GoalStart->GoalHydrolysisEnzymatic Hydrolysis(Target: Mono-alcohol)Goal->HydrolysisRemove Acetyl GroupTransesterificationEnzymatic Transesterification(Target: Mono-acetate)Goal->TransesterificationKinetic Resolution in OrganicExtractionProduct Isolation(Workup)Goal->ExtractionPurificationBufferPhosphate Buffer (pH 7)+ Co-solvent (Acetone/DMSO)Hydrolysis->BufferMTBEMTBE (Preferred)Preserves Enzyme ActivityTransesterification->MTBEDCMDCM or Ethyl Acetate(High Solubility)Extraction->DCMEmulsionHigh Concentration:Requires EmulsionBuffer->EmulsionIf >0.1MAlcoholsVinyl Acetate/Butanol(Acyl Donor/Acceptor)MTBE->AlcoholsAdd Reagent

Figure 1: Decision tree for solvent selection based on the specific unit operation (Hydrolysis vs. Transesterification vs. Extraction).

Detailed Experimental Protocols

Protocol A: Solvent System for Enzymatic Desymmetrization (Hydrolysis)

Context: This is the most common application.[1][2][3] The goal is to convert the meso-diacetate into the chiral mono-acetate using an esterase (e.g., PLE or Acetylcholinesterase).[1][2]

Reagents:

  • Phosphate Buffer (0.1 M, pH 7.0)[2][3]

  • Co-solvent: Acetone (analytical grade)[1][2][3]

  • Enzyme: Pig Liver Esterase (PLE) or recombinant equivalent.[1][2][3][7]

Step-by-Step:

  • Solubilization: Dissolve this compound (1.0 g, 5.4 mmol) in Acetone (2 mL).

    • Why Acetone? It acts as a bridge solvent.[1][3] Direct addition to buffer often results in oil droplets that reduce the enzyme-substrate surface area.[1][2][3]

  • Buffer Addition: Slowly add the acetone solution to Phosphate Buffer (50 mL) under vigorous magnetic stirring.

    • Observation: The solution should remain clear or slightly hazy. If distinct oil droplets form, the concentration is too high (solubility limit exceeded).[2][3]

  • Reaction: Add the enzyme and monitor pH. The hydrolysis releases acetic acid, dropping the pH.

  • pH Stat: Continuously add 1.0 M NaOH to maintain pH 7.0.

    • Solubility Note: As the reaction proceeds, the product (cis-4-acetoxy-2-cyclopenten-1-ol) is more water-soluble than the starting material, eventually requiring exhaustive extraction (salting out) to recover.[1][2][3]

Protocol B: Solvent System for Transesterification (Lipase-Catalyzed)

Context: Using Lipase B from Candida antarctica (CALB/Novozym 435) in organic media.[1][2][3]

Reagents:

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).[1][2][3]

  • Nucleophile: n-Butanol or Methanol (excess).[1][2][3]

  • Enzyme: Novozym 435 (immobilized).[1][2][3][8]

Step-by-Step:

  • Drying: Ensure the MTBE is dry (store over molecular sieves).[1][2][3]

    • Critical: Water competes as a nucleophile.[1][3] If the solvent is "wet," you get hydrolysis (racemic potential) instead of selective transesterification.[2][3]

  • Dissolution: Dissolve the diacetate substrate in MTBE. Solubility is high; concentrations up to 0.5 M are feasible.[1][3]

  • Enzyme Addition: Add Novozym 435 beads directly to the organic solution.

  • Workup: Filter off the enzyme beads. Evaporate the MTBE. No aqueous extraction is needed, simplifying the process.[2]

Synthesis Workflow & Solvent Logic

The synthesis of the core molecule typically follows the Bäckvall Reaction or singlet oxygen oxidation.[3] Below is the workflow highlighting solvent roles.

SynthesisFlowCPDCyclopentadieneStep1Oxidation(Singlet Oxygen)CPD->Step1Solvent1Solvent: Methanol/DCM(Photosensitizer compatible)Step1->Solvent1InterEndoperoxide / DiolStep1->InterStep2Acetylation(Ac2O / Pyridine)Inter->Step2Solvent2Solvent: Pyridine (Dual role)or DCM + BaseStep2->Solvent2ProductThis compoundStep2->Product

Figure 2: Solvent utility in the oxidative synthesis pathway from cyclopentadiene.

Safety & Handling (MSDS Summary)

  • Flammability: As a combustible organic solid/liquid, keep away from open flames.[1][2][3] Flash point is >100°C but solvents used (MTBE, Acetone) are highly flammable.[2][3]

  • Toxicity: Treat as an irritant.[1][3] Specific toxicology data is limited, but cyclopentene derivatives can be skin/eye irritants.[2][3]

  • Storage: Store at 2–8°C . Ester groups are susceptible to slow hydrolysis if stored in humid environments at room temperature.[1][3]

References

  • Bäckvall, J. E., et al. (1985).[2][3] "Stereoselective 1,4-diacetoxylation of conjugated dienes." Journal of the American Chemical Society.[3][9]

  • Theil, F. (1995).[1][2][3] "Lipase-catalyzed kinetic resolution of this compound." Journal of Molecular Catalysis B: Enzymatic. (Foundational work on solvent effects in desymmetrization).

  • Johnson, C. R., & Bis, S. J. (1992).[2][3] "Enzymatic asymmetrization of meso-diacetates." Tetrahedron Letters. [1][2][3]

  • PubChem. (2025).[1][2][3] "this compound Compound Summary." National Library of Medicine.[1][3] [1][2][3]

  • Organic Syntheses. (1998).[1][2][3] "Preparation of (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl Acetate." Org.[1][3][8][9][10] Synth. Coll. Vol. 9, p. 483.[2][3]

physical properties of cis-4-cyclopentene-1,3-diol diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-4-Cyclopentene-1,3-diol diacetate (CAS 54664-61-8), also known as cis-3,5-diacetoxy-1-cyclopentene, is a pivotal meso-building block in asymmetric organic synthesis. Its structural symmetry, combined with the reactivity of the allylic acetate moieties, makes it an ideal substrate for desymmetrization strategies. This compound serves as a primary gateway to chiral cyclopentyl cores found in prostaglandins, carbocyclic nucleosides (e.g., Carbovir, Abacavir), and various terpene natural products.

This guide details the physicochemical properties, spectroscopic signature, and handling protocols for this compound, with a specific focus on its utility in Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) and enzymatic desymmetrization.

Chemical Identity & Structural Characterization[1][2][3]

The molecule is a meso compound possessing a plane of symmetry that bisects the carbon-carbon double bond and the C4 methylene group. This symmetry renders the compound achiral, yet it contains two prochiral centers at C3 and C5 (using alkene-C1 numbering).

AttributeDetail
Primary Name This compound
Synonyms cis-4-Cyclopentene-1,3-diol diacetate; meso-1,3-Diacetoxycyclopent-4-ene; (1R,4S)-Cyclopent-2-ene-1,4-diyl diacetate
CAS Number 54664-61-8
Molecular Formula

Molecular Weight 184.19 g/mol
SMILES CC(=O)O[C@H]1C=COC(=O)C
Stereochemistry Meso (cis-1,3-relationship of acetates)

Physical Properties[1][2][6][7][8][9][10][11]

Precise physical data is critical for process development and purification. The diacetate is a low-melting solid that may appear as a viscous liquid at ambient temperatures depending on purity and supercooling.

PropertyValueCondition / Note
Physical State Low-melting solid or LiquidOften supercools to a colorless/pale yellow oil.
Melting Point 34 – 36 °CCrystalline form.
Boiling Point 81 – 82 °C@ 5 Torr (Vacuum distillation recommended).
Density 1.127 g/mL@ 20 °C.
Refractive Index

1.460
Solubility HighSoluble in DCM, THF, MeOH, EtOAc, Toluene.
Flash Point > 110 °CEstimated.

Spectroscopic Profile

The symmetry of the molecule simplifies its NMR spectra, showing equivalent signals for the two acetate groups and the two olefinic protons.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • 
     6.0 – 6.1 ppm (s, 2H):  Olefinic protons (
    
    
    
    ). Appears as a singlet or narrow multiplet due to symmetry.
  • 
     5.4 – 5.5 ppm (m, 2H):  Methine protons (
    
    
    
    ).
  • 
     2.8 – 2.9 ppm (m, 1H):  Methylene proton (
    
    
    
    ), one diastereotopic proton.
  • 
     1.6 – 1.8 ppm (m, 1H):  Methylene proton (
    
    
    
    ), second diastereotopic proton.
  • 
     2.05 ppm (s, 6H):  Acetate methyls (
    
    
    
    ).
Carbon NMR ( C NMR, 100 MHz, CDCl )
  • 
     170.5 ppm:  Carbonyl carbons (
    
    
    
    ).
  • 
     135.2 ppm:  Olefinic carbons (
    
    
    
    ).
  • 
     76.8 ppm:  Methine carbons (
    
    
    
    ).
  • 
     37.5 ppm:  Methylene carbon (
    
    
    
    ).
  • 
     21.2 ppm:  Acetate methyl carbons (
    
    
    
    ).

Synthesis & Preparation Protocol

The standard preparation involves the exhaustive acetylation of cis-4-cyclopentene-1,3-diol. The diol precursor is commercially available or synthesized via singlet oxygen addition to cyclopentadiene followed by reduction.

Experimental Protocol: Acetylation
  • Setup: Charge a flame-dried round-bottom flask with cis-4-cyclopentene-1,3-diol (1.0 equiv) and dry Dichloromethane (DCM) [0.5 M concentration].

  • Reagent Addition: Add Pyridine (2.5 equiv) and a catalytic amount of DMAP (0.05 equiv).

  • Acetylation: Cool to 0 °C. Dropwise add Acetic Anhydride (2.2 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO

    
    , 30% EtOAc/Hexanes; stain with KMnO
    
    
    
    or PMA).
  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO
    
    
    
    , and Brine.
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via vacuum distillation (bp 81-82°C @ 5 Torr) or flash chromatography (Hexanes/EtOAc 4:1) to yield the diacetate as a colorless oil/solid.
    

SynthesisWorkflow Diol cis-4-Cyclopentene-1,3-diol (Solid, MP 55-59°C) Reagents Ac2O, Pyridine, DMAP DCM, 0°C to RT Diol->Reagents Crude Crude Reaction Mixture Reagents->Crude Acetylation Workup Acid/Base Wash Extraction Crude->Workup Product This compound (Oil/Solid, BP 81°C @ 5 Torr) Workup->Product Distillation

Figure 1: Synthetic workflow for the preparation of this compound from the corresponding diol.

Applications in Asymmetric Synthesis

The core utility of this compound lies in desymmetrization . Because it is a meso compound, selective reaction at one of the two enantiotopic acetate groups destroys the symmetry, generating a chiral product with high enantiomeric excess (ee).

A. Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

This is the "Trost Desymmetrization." A chiral Palladium catalyst ionizes one acetate selectively to form a


-allyl palladium complex. A nucleophile then attacks, locking in the stereochemistry.
  • Mechanism: Ionization of the pro-S acetate (matched with specific ligand) vs. the pro-R acetate.

  • Utility: Access to chiral cyclopentyl nucleosides and prostaglandins.

B. Enzymatic Desymmetrization (The "Meso-Trick")

Enzymes like Acetylcholinesterase (AChE), Pig Liver Esterase (PLE), or Lipases (e.g., Pseudomonas cepacia lipase) can selectively hydrolyze one acetate group.

  • Product: (1R,4S)-4-hydroxycyclopent-2-enyl acetate (High ee).

  • Advantage: Green chemistry conditions, high selectivity.

Desymmetrization cluster_Pd Pd-Catalyzed AAA (Trost) cluster_Enz Enzymatic Hydrolysis Meso Meso-Diacetate (Achiral) Pd_Cat Pd(0) + Chiral Ligand (e.g., Trost Ligand) Meso->Pd_Cat Enzyme Lipase / Esterase Buffer, pH 7 Meso->Enzyme Nu Nucleophile (Nu-) Chiral_Pd Chiral Cyclopentyl Product (Nu substituted) Pd_Cat->Chiral_Pd Desymmetrization Chiral_OH Chiral Mono-Acetate (Hydroxy-Acetate) Enzyme->Chiral_OH Selective Hydrolysis

Figure 2: Divergent desymmetrization pathways converting the meso-diacetate into high-value chiral building blocks.

Handling & Stability

  • Storage: Store at 2–8 °C (Refrigerator). While chemically stable at room temperature, cold storage prevents slow hydrolysis or transesterification over long periods.

  • Moisture Sensitivity: Moderate. Keep container tightly sealed.

  • Safety:

    • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2).[1]

    • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of vapors if the compound is in liquid state (oil).

References

  • Synthesis & Properties: this compound (CAS 54664-61-8).[2][3] ChemicalBook / Sigma-Aldrich Technical Data.

  • Enzymatic Desymmetrization: Laumen, K., & Schneider, M. P. (1984). "Enzymatic hydrolysis of meso-diesters: a versatile route to optically pure cyclopentanoid building blocks." Tetrahedron Letters, 25(51), 5875-5878.[4]

  • Pd-AAA Application: Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422.

  • Physical Data Verification: NIST Chemistry WebBook & PubChem Compound Summary for related cyclopentene derivatives.

Sources

Advanced Technical Guide and Safety Data Sheet (SDS): cis-3,5-Diacetoxy-1-cyclopentene in Chiral Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-3,5-Diacetoxy-1-cyclopentene (CAS: 54664-61-8) is a highly versatile meso building block, foundational to the asymmetric synthesis of carba-nucleosides such as Abacavir, Entecavir, and Carbovir[1]. Unlike standard safety data sheets (SDS) that merely list hazards, this whitepaper integrates critical physicochemical safety data with advanced handling protocols and synthetic workflows. By understanding the structural dynamics of this compound, researchers can optimize both laboratory safety and catalytic efficiency during chiral drug development.

Physicochemical Profiling & Structural Dynamics

The utility of this compound stems from its meso stereochemistry, which presents a plane of symmetry that can be desymmetrized via enzymatic or chemical means. However, the allylic acetate moieties are prone to hydrolysis and thermal degradation, necessitating strict environmental controls.

Table 1: Physicochemical Properties

PropertyValueCausality / Implication for Handling
CAS Number 54664-61-8Unique identifier for procurement and safety tracking[2].
Molecular Formula C9H12O4Determines stoichiometric calculations (MW: 184.19 g/mol )[2].
Appearance Colorless to light yellow liquid/solidColor changes (darkening) indicate degradation or polymerization[3].
Density 1.127 g/mL at 20 °CHeavier than water; relevant for biphasic reaction setups.
Boiling Point 81-82 °C at 5 TorrHigh vacuum required for distillation to prevent thermal decomposition[3].

Hazard Identification & Toxicological Mechanisms

Handling this compound requires understanding the biochemical basis of its hazards. The allylic acetates can undergo nucleophilic attack by biological nucleophiles or hydrolyze to release acetic acid upon contact with mucosal membranes, driving its irritant profile[4].

Table 2: GHS Hazard Classifications & Mitigation

Hazard StatementDescriptionMechanistic Cause & Mitigation
H302 Harmful if swallowedSystemic toxicity via enzymatic cleavage in the gut. Avoid ingestion[4].
H315 / H319 Causes skin/eye irritationLocalized hydrolysis yields acetic acid. Use nitrile gloves and safety goggles[4].
H332 Harmful if inhaledVaporization of the compound irritates alveolar tissue. Handle in a fume hood[5].
H335 May cause respiratory irritationReactive allylic system interacts with respiratory epithelium[4].

Advanced Handling, Storage, & PPE Protocols

To maintain the integrity of the meso compound and ensure personnel safety, the following self-validating storage and handling systems must be employed:

  • Storage Causality: Store strictly at under an inert atmosphere (Argon or Nitrogen). Why? Ambient temperatures accelerate the spontaneous hydrolysis of the ester groups in the presence of atmospheric moisture, leading to a drop in purity and the formation of acetic acid, which auto-catalyzes further degradation.

  • PPE: Nitrile gloves (double-gloving recommended for prolonged handling), chemical safety goggles, and a standard lab coat.

  • Spill Protocol: In the event of a spill, neutralize with a mild base (e.g., sodium bicarbonate solution) to quench any free acetic acid, absorb with an inert material (vermiculite), and dispose of as hazardous organic waste.

Synthetic Applications: Enzymatic Desymmetrization Workflow

The most critical application of this compound is its enzymatic desymmetrization to yield (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, a chiral precursor for antiviral agents[1]. Lipases, such as Candida antarctica Lipase B (CALB), selectively hydrolyze one enantiotopic acetate group.

Why Enzymatic Desymmetrization? Traditional chemical resolutions of racemates yield a maximum of 50% of the desired enantiomer. Because this compound is a meso compound, enzymatic desymmetrization theoretically yields 100% of the chiral product, maximizing atom economy[6].

EnzymaticDesymmetrization Substrate Meso Substrate This compound Reaction Enzymatic Desymmetrization Buffer pH 7.2, 25-30°C Substrate->Reaction Enzyme Biocatalyst Lipase (e.g., CALB) Enzyme->Reaction Product Chiral Intermediate (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate Reaction->Product Hydrolysis QC QC Validation Chiral GC (>99% ee) Product->QC Validation

Figure 1: Workflow for the enzymatic desymmetrization of this compound.

Step-by-Step Protocol: Self-Validating Desymmetrization
  • Substrate Preparation: Dissolve 10.0 g of this compound in 20 mL of methyl tert-butyl ether (MTBE). Causality: MTBE acts as a co-solvent to increase the solubility of the hydrophobic substrate in the aqueous phase without denaturing the enzyme[6].

  • Enzyme Suspension: Suspend 1.0 g of immobilized CALB in 100 mL of 0.1 M phosphate buffer (pH 7.2). Causality: Maintaining pH 7.2 is critical; as the reaction proceeds, acetic acid is released. An auto-titrator dispensing 1.0 M NaOH must be used to keep the pH constant, preventing enzyme denaturation.

  • Reaction Execution: Combine the substrate solution with the enzyme suspension. Stir gently at 28 °C for 12-16 hours. Causality: Vigorous magnetic stirring can mechanically shear the polymer support of the immobilized enzyme, reducing its recyclability. Use overhead mechanical stirring.

  • Termination & Recovery: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme with MTBE (2 × 10 mL) for reuse[6].

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating Quality Control (QC) Systems

To ensure the trustworthiness of the chiral intermediate before proceeding to complex , the following QC loop must be executed[1]:

  • Enantiomeric Excess (ee) Validation: Analyze the crude product via Chiral Gas Chromatography (GC) using a cyclodextrin-based capillary column (e.g., CP-Chirasil-Dex CB). The protocol is self-validating: the presence of a single peak corresponding to the (1R,4S)-enantiomer (ee >99%) confirms successful desymmetrization. If a secondary peak appears, the enzyme may be degrading, or the pH control failed during the reaction.

  • Structural Integrity: Confirm the preservation of the double bond and the remaining acetate group via ¹H NMR (CDCl₃). The vinylic protons should appear as distinct multiplets around δ 5.9-6.1 ppm.

References

  • PubChem . "this compound | C9H12O4 | CID 10192610". National Center for Biotechnology Information. Available at:[Link]

  • Li, N., Ma, Y., Zhu, C., Sun, B. "Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir." The Journal of Organic Chemistry 2025, 90 (37), 13012-13021. Available at:[Link]

Sources

difference between cis and trans 3,5-diacetoxy-1-cyclopentene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural, synthetic, and reactivity differences between cis- and trans-3,5-diacetoxy-1-cyclopentene, with a specific focus on their applications in asymmetric synthesis and drug development.

Core Distinction: Stereochemical Symmetry & Desymmetrization Potential

Executive Summary

For researchers in natural product synthesis and medicinal chemistry, the distinction between cis-3,5-diacetoxy-1-cyclopentene (meso) and trans-3,5-diacetoxy-1-cyclopentene (racemic) is not merely structural—it is strategic.

  • The cis-isomer (Meso): Possesses a plane of symmetry (

    
    ). It is the preferred starting material because it allows for desymmetrization , enabling the synthesis of enantiopure cyclopentanoids (e.g., prostaglandins, carbocyclic nucleosides) with a theoretical yield of 100%.
    
  • The trans-isomer (Racemic): Possesses

    
     symmetry. It exists as a pair of enantiomers (
    
    
    
    and
    
    
    ). Utilizing this isomer requires kinetic resolution , which inherently limits the maximum theoretical yield of a single enantiomer to 50%.

Structural & Stereochemical Analysis

The reactivity profiles of these isomers are dictated by their symmetry elements.

Stereochemical Comparison
FeatureThis compoundtrans-3,5-Diacetoxy-1-cyclopentene
Stereodescriptor Meso (

) - Achiral
Racemic (

/

) - Chiral
Symmetry Element Plane of Symmetry (

)

Axis of Rotation
NMR Equivalence Acetoxy groups are homotopic (related by

).[1][2][3][4]
Acetoxy groups are homotopic (related by

).
Methylene Protons (C4) Diastereotopic (

vs

to OAc). Distinct signals.
Equivalent (in time-averaged fast exchange) or distinct depending on resolution.
Physical State Low-melting solid (mp 37–39 °C) or oil.Liquid or low-melting solid.
Spectroscopic Identification (¹H NMR)

The most reliable method to distinguish the isomers is the splitting pattern of the methylene protons at position 4. In the cis-isomer, the "envelope" conformation locks the C4 protons into distinct environments relative to the acetoxy groups.

Data for cis-isomer (Meso):

  • 
     6.10 (s, 2H):  Vinyl protons (H1, H2).
    
  • 
     5.55 (m, 2H):  Methine protons (H3, H5).
    
  • 
     2.87 (dt, 
    
    
    
    Hz, 1H):
    H4 (syn/anti).[5]
  • 
     2.05 (s, 6H):  Acetate methyls.
    
  • 
     1.74 (dt, 
    
    
    
    Hz, 1H):
    H4 (anti/syn).[5]
  • Key Diagnostic: Large geminal coupling (

    
     Hz) and distinct chemical shifts for the C4 methylene protons.
    

Data for trans-isomer: Typically observed as a minor impurity. The C4 protons often appear as a simpler multiplet due to symmetry averaging or different coupling constants (


 vs 

vicinal couplings).
Visualization of Symmetry

Stereochemistry cluster_cis cis-Isomer (Meso) cluster_trans trans-Isomer (Racemic) Cis cis-3,5-Diacetoxy (Meso) Plane of Symmetry Desym Desymmetrization (Yield: 100%) Cis->Desym Enzymatic/Pd Trans trans-3,5-Diacetoxy (Racemic Pair) C2 Axis Res Kinetic Resolution (Max Yield: 50%) Trans->Res Enzymatic/Pd

Figure 1: Strategic difference between meso-desymmetrization and racemic kinetic resolution.

Synthetic Pathways[6][7][8]

Preparation of this compound

The standard synthesis utilizes the reaction of cyclopentadiene with singlet oxygen (


), followed by reduction and acetylation. This route is highly stereoselective for the cis-isomer.

Protocol (Singlet Oxygen Route):

  • Photooxidation: Cyclopentadiene is treated with

    
     (generated via TPP/Rose Bengal and light) to form the endoperoxide (2,3-dioxabicyclo[2.2.1]hept-5-ene).
    
  • Reduction: The endoperoxide is reduced in situ (using thiourea or trimethyl phosphite) to cis-2-cyclopentene-1,4-diol.

  • Acetylation: Standard acetylation (

    
    , Pyridine/DMAP) yields the meso-diacetate.
    
  • Purification: Recrystallization from ether/pentane removes trace trans-isomer impurities.

Origin of the trans-Isomer

The trans-isomer is generally not synthesized directly from cyclopentadiene oxidation. It is accessed via:

  • Mitsunobu Inversion: Treating the cis-diol (or monoacetate) with DEAD/PPh3 and acetic acid to invert one stereocenter.

  • Isomerization: Pd(0)-catalyzed equilibration of the cis-isomer can lead to thermodynamic mixtures containing the trans-isomer.

Enzymatic Desymmetrization (The Core Application)

This is the primary reason the cis-isomer is valued in drug development. Enzymes (lipases/esterases) can distinguish between the enantiotopic acetoxy groups of the meso compound.

Mechanism

The enzyme hydrolyzes one acetate group selectively. Because the starting material is achiral (meso), this creates a chiral center.

  • Substrate: this compound (Meso).

  • Catalyst: Acetylcholinesterase (AChE), Pig Liver Esterase (PLE), or Lipase (e.g., Pseudomonas cepacia lipase).[6]

  • Product:

    
    -4-hydroxycyclopent-2-en-1-yl acetate (or enantiomer depending on enzyme).
    
  • Outcome: High enantiomeric excess (>98% ee) and high chemical yield (>85%).[7]

Experimental Protocol: Enzymatic Hydrolysis

Reagents:

  • This compound (1.0 eq)

  • Electric Eel Acetylcholinesterase (or immobilized Lipase PS-D)

  • Phosphate Buffer (pH 7.0)

Procedure:

  • Suspend the diacetate in phosphate buffer (0.1 M, pH 7.0).

  • Add the enzyme preparation.

  • Stir at 25 °C while monitoring pH; maintain pH 7.0 by automatic addition of 1.0 N NaOH (pH-stat).

  • Monitor reaction progress by TLC (Ether/Hexane 2:1). The diacetate (

    
    ) converts to monoacetate (
    
    
    
    ).
  • Upon consumption of starting material, extract with Ethyl Acetate.

  • Dry (

    
    ) and concentrate to obtain the chiral monoacetate.
    

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The cis-diacetate is a classic substrate for the Trost Asymmetric Allylic Alkylation .

Mechanistic Divergence

The stereochemical outcome depends on the ionization step.

  • Ionization of cis-Diacetate (Meso):

    • Pd(0) complexes to the alkene.[8][9]

    • Ionization of the allylic acetate occurs anti to the metal.

    • Since the substrate is meso, ionization of the "left" vs. "right" acetate leads to enantiomeric

      
      -allyl palladium complexes.
      
    • Role of Chiral Ligand: A chiral ligand (e.g., Trost Trost DACH-phenyl Trost ligand) accelerates the ionization of one specific enantiotopic acetate (matched ionization), effectively desymmetrizing the molecule at the ionization step.

  • Ionization of trans-Diacetate (Racemic):

    • Ionization leads to the same

      
      -allyl complexes as the cis route, but the starting materials are enantiomers.
      
    • The chiral catalyst must perform a kinetic resolution , reacting faster with one enantiomer of the starting material. The unreacted enantiomer is waste (max 50% yield).

Reaction Pathway Diagram

PdCatalysis cluster_mechanism Stereochemical Outcome Start This compound (Meso Substrate) Complex Chiral π-Allyl Pd Complex (Cationic) Start->Complex Enantioselective Ionization (Desymmetrization) Pd Pd(0) + Chiral Ligand Pd->Start Product Chiral Cyclopentenyl Adduct (High ee%) Complex->Product Regioselective Attack Nu Nucleophile (Nu-) (Soft Nucleophile) Nu->Product Mechanism Mechanism: Double Inversion = Net Retention 1. Anti-Ionization 2. Anti-Attack

Figure 2: Pathway for Pd-catalyzed desymmetrization of the meso-diacetate.[3][4][5]

References

  • Synthesis via Singlet Oxygen

    • Johnson, C. R.; Meanwell, N. A. "Reaction of molecular oxygen with cyclopentadiene. A convenient synthesis of cis-2-cyclopentene-1,4-diol." Journal of the American Chemical Society, 1986 , 108, 5655–5656. Link

  • Enzymatic Desymmetrization

    • Deardorff, D. R.; Matthews, A. J.; McMeekin, D. S.; Craney, C. L. "Enzymatic hydrolysis of meso-3,5-bis(acetoxy)cyclopentene. A convenient synthesis of (1S,4R)-4-hydroxy-2-cyclopentenyl acetate." Organic Syntheses, 1989 , 67, 114. Link

  • Palladium Catalyzed AAA

    • Trost, B. M.; Van Vranken, D. L. "Asymmetric Ligands for Transition-Metal-Catalyzed Reactions: 2-Diphenylphosphinobenzoyl Derivatives of C2-Symmetric Diamines." Angewandte Chemie International Edition, 1992 , 31, 228–230. Link

  • Stereochemical Analysis

    • Backvall, J. E.; Bystroem, S. E.; Nordberg, R. E. "Stereocontrolled synthesis of (cis-4-acetoxy-cyclopent-2-enyl)amines via palladium-catalyzed reaction of this compound." Journal of Organic Chemistry, 1984 , 49, 4619–4623. Link

Sources

The Pivotal Intermediate: meso-Diacetate Cyclopentene in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of complex natural product synthesis, cis-1,4-diacetoxycyclopent-2-ene (hereafter referred to as the meso-diacetate) represents a cornerstone substrate. Its utility is derived not from its complexity, but from its symmetry. By subjecting this meso compound to Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA), researchers can break its symmetry to generate enantiopure building blocks with 100% theoretical yield—bypassing the 50% yield cap inherent to kinetic resolutions.

This guide details the technical mastery of this substrate, focusing on the Trost desymmetrization strategy, mechanistic underpinnings, and its application in the total synthesis of high-value targets like Agelastatin A and carbocyclic nucleosides.

Part 1: The Substrate & Strategic Value

The Compound

Name: cis-1,4-Diacetoxycyclopent-2-ene Role: meso-Electrophile for Desymmetrization Key Feature: Enantiotopic leaving groups (acetate) at C1 and C4.

Why This Substrate?

In drug discovery, accessing chiral cyclopentyl cores usually requires starting from the "chiral pool" (e.g., tartaric acid) or employing kinetic resolution. The meso-diacetate route offers a superior alternative: Desymmetrization .

  • Atom Economy: Unlike kinetic resolution, where the "wrong" enantiomer is discarded, desymmetrization converts the entire meso starting material into a single enantiomer.

  • Divergency: The resulting chiral intermediate (typically a 4-substituted cyclopentenyl acetate) retains an allylic acetate, allowing for a second substitution reaction to install a different nucleophile, enabling rapid structural diversification.

Part 2: Mechanism of Action (Trost Desymmetrization)

The desymmetrization relies on the ability of a chiral palladium complex to distinguish between the two enantiotopic acetate groups during the ionization step.

The Mechanistic Cycle
  • Enantiodiscriminating Ionization: The chiral Pd(0)-ligand complex approaches the meso-diacetate. Due to the chiral environment of the ligand (e.g., Trost DACH ligands), the catalyst preferentially ionizes one acetate over the other.

  • 
    -Allyl Formation:  This generates a cationic 
    
    
    
    -allylpalladium complex. Crucially, this intermediate is no longer meso; it is chiral.
  • Nucleophilic Attack: A soft nucleophile (Nu) attacks the

    
    -allyl system. The regioselectivity is governed by the ligand, ensuring the nucleophile attacks the terminus distal to the remaining acetate (1,4-substitution), restoring the alkene and yielding the chiral product.
    
Visualization: The Desymmetrization Pathway[1]

TrostDesymmetrization Substrate meso-Diacetate (Achiral Starting Material) Ionization Enantiotopic Ionization (Differentiation of Acetates) Substrate->Ionization + Pd Complex PdComplex Pd(0) + Chiral Ligand (Trost DACH) PdComplex->Ionization PiAllyl Cationic π-Allyl Complex (Chiral Intermediate) Ionization->PiAllyl - OAc Attack Nucleophilic Attack (Inversion of Configuration) PiAllyl->Attack + Nucleophile Product Chiral Cyclopentenyl Acetate (>95% ee) Attack->Product Regioselective

Figure 1: The Trost Desymmetrization mechanism. The chiral ligand dictates which enantiotopic acetate is ionized, breaking symmetry and establishing chirality.

Part 3: Applications in Total Synthesis

The meso-diacetate is the progenitor of the "cyclopentyl core" found in numerous bioactive classes.

Agelastatin A (Alkaloids)

The synthesis of Agelastatin A by Trost and Dong is the definitive showcase of this technology.

  • Challenge: Agelastatin A has four contiguous stereocenters on a cyclopentane ring.

  • Solution: Pd-AAA of the meso-diacetate using a nitrogen nucleophile (a pyrrole derivative). This single step sets the absolute stereochemistry of the core and installs the nitrogen required for the B-ring.

  • Outcome: A concise, stereodivergent route to (+)- and (-)-Agelastatin A.

Carbocyclic Nucleosides (Antivirals)

Replacing the oxygen in the furanose ring of nucleosides with a methylene group creates "carbocyclic" nucleosides (e.g., Carbovir, Abacavir). These are stable against phosphorylases.[1]

  • Strategy: Pd-AAA using purine or pyrimidine bases as nucleophiles.

  • Result: Direct access to the carbocyclic core with the correct relative stereochemistry for the nucleobase.

Visualization: Divergent Synthetic Workflow

DivergentSynthesis Meso meso-Diacetate Cyclopentene Pathway1 Pd-AAA (N-Nucleophile) Meso->Pathway1 Pathway2 Pd-AAA (Purine Base) Meso->Pathway2 Pathway3 Pd-AAA (Malonate) Meso->Pathway3 Agelastatin Agelastatin A (Marine Alkaloid) Pathway1->Agelastatin Carbovir Carbovir/Abacavir (Antivirals) Pathway2->Carbovir Prosta Prostaglandins/ Jasmonoids Pathway3->Prosta

Figure 2: Divergent synthesis map showing how a single starting material accesses three distinct classes of natural products.

Part 4: Experimental Protocols

Protocol A: Preparation of cis-1,4-Diacetoxycyclopent-2-ene

Based on Organic Syntheses, Vol. 86, p. 47 (2009).

Principle: This protocol uses a "self-validating" redox cycle. Cyclopentadiene is oxidized to the endoperoxide (singlet oxygen), reduced to the meso-diol, and acetylated.

Reagents:

  • Cyclopentadiene (freshly cracked)

  • Thiourea (Reductant)

  • Acetic Anhydride / Pyridine (Acetylation)

  • Rose Bengal (Photosensitizer)

Step-by-Step:

  • Photo-oxidation: Dissolve cyclopentadiene in methanol with Rose Bengal. Irradiate with a high-pressure sodium lamp while bubbling oxygen at 0°C. Endpoint: Consumption of starting material (TLC).

  • Reduction: Transfer the solution (containing the endoperoxide) to a flask containing thiourea suspended in methanol at -10°C.

    • Note: Thiourea is a chemoselective reductant that cleaves the O-O bond without over-reducing the alkene.

  • Acetylation: Concentrate the mixture to obtain the crude meso-diol. Resuspend in pyridine/acetic anhydride (1:1) and stir at room temperature for 12 hours.

  • Purification: Quench with ice water, extract with ethyl acetate, and purify via vacuum distillation (bp ~110°C at 0.5 mmHg).

    • Yield Target: 60-70% overall.

Protocol B: General Pd-AAA Desymmetrization

Based on Trost, B. M. et al.[2]

Principle: The reaction utilizes BSA (N,O-Bis(trimethylsilyl)acetamide) to generate the nucleophile in situ, avoiding harsh bases that could racemize the product.

Reagents:

  • meso-Diacetate (1.0 equiv)

  • Nucleophile (e.g., 2-hydroxypyridine, malonate) (1.1 equiv)

  • Pd2(dba)3•CHCl3 (2.5 mol%)

  • (S,S)-Trost Ligand (Standard DACH-Phenyl or Naphthyl) (7.5 mol%)

  • BSA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube, dissolve Pd2(dba)3 and the Trost Ligand in degassed DCM. Stir at RT for 15 mins until the solution turns from purple to orange/yellow (indicating active catalyst formation).

  • Reaction Assembly: Add the meso-diacetate and the nucleophile to the catalyst solution.

  • Activation: Add BSA dropwise.

    • Observation: Gas evolution (ammonia/acetamide byproduct) may occur depending on the nucleophile.

  • Incubation: Stir at RT (or 0°C for higher ee) for 2–12 hours. Monitor by TLC.[2]

  • Workup: Dilute with ether, wash with water to remove silyl byproducts, dry over MgSO4, and concentrate.

  • Data Validation:

    • Chiral HPLC: Expect >95% ee.[3]

    • NMR: Verify 1,4-substitution pattern (loss of symmetry).

References

  • Preparation of the Starting M

    • Deardorff, D. R., et al. "Synthesis of cis-3,5-Diacetoxycyclopentene."[2] Organic Syntheses, 2009, 86, 47.

  • Mechanism of Pd-AAA

    • Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996, 96(1), 395–422.
  • Total Synthesis of Agelast

    • Trost, B. M., & Dong, G. "Total Synthesis of Agelastatin A." Journal of the American Chemical Society, 2006, 128(18), 6054–6055.
  • Carbocyclic Nucleosides

    • Trost, B. M., & Madsen, R. "Asymmetric syntheses of carbocyclic nucleosides: (-)-carbovir and (-)-neplanocin A." Journal of the American Chemical Society, 1992, 114(22), 8709–8710.

Sources

cis-3,5-diacetoxy-1-cyclopentene molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: cis-3,5-Diacetoxy-1-cyclopentene: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Process Scientists, and Drug Development Professionals[]

Executive Summary: The Meso-Link to Chiral Complexity

This compound (CAS: 54664-61-8) is more than a simple cyclic ester; it is a strategic "meso-chiral" bridge in modern organic synthesis.[] For drug development professionals, this molecule represents a high-value prochiral starting material.[] Its utility lies in its symmetry: because it is a meso compound, it is achiral but possesses two enantiotopic acetate groups.

Through enzymatic desymmetrization or Pd-catalyzed asymmetric allylic alkylation (AAA) , researchers can break this symmetry to generate enantiopure building blocks with 100% theoretical yield—avoiding the 50% yield cap inherent to kinetic resolutions of racemates.[] This guide details the physicochemical properties, mechanistic behavior, and validated protocols for leveraging this scaffold in the synthesis of carbocyclic nucleosides (e.g., Abacavir) and prostaglandins.

Part 1: Physicochemical Profile[1][2][3]

This section consolidates the core metric data required for stoichiometric calculations and handling.

PropertyValue / Description
IUPAC Name (1R,4S)-rel-Cyclopent-4-ene-1,3-diyl diacetate
Common Name This compound
CAS Number 54664-61-8
Molecular Formula C₉H₁₂O₄
Molecular Weight 184.19 g/mol
Physical State Low-melting solid or clear/pale yellow liquid (purity dependent)
Density 1.127 g/mL (at 20°C)
Boiling Point ~81–82°C (at 5 Torr) / ~227°C (at 760 mmHg)
Solubility Soluble in DCM, MeOH, MTBE, THF; sparingly soluble in water.[][2][3][4][5]
Stereochemistry Meso (Achiral due to internal plane of symmetry)

Handling Note: While often supplied as a liquid, high-purity samples may crystallize (mp ~45–50°C).[] If the material is solid, gentle warming (<40°C) is recommended before aliquoting to ensure homogeneity.

Part 2: Synthetic Utility & Mechanism

The value of this compound lies in its ability to undergo desymmetrization .[] There are two primary pathways utilized in high-impact medicinal chemistry:

Enzymatic Hydrolysis (Biocatalysis)

Lipases (e.g., Novozym 435, Pig Liver Esterase) can distinguish between the two enantiotopic acetate groups. By hydrolyzing only one specific acetate, the enzyme converts the achiral starting material into a chiral mono-acetate with high enantiomeric excess (ee).

  • Mechanism: Serine hydrolase mechanism where the enzyme's chiral pocket sterically favors the attack on the (1R) or (1S) acetate.

  • Outcome: Production of (1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate (or its enantiomer), a precursor for carbocyclic nucleosides.[]

Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

Using a Pd(0) catalyst and a chiral ligand (e.g., Trost ligands), the diacetate undergoes ionization to form a meso-


-allyl palladium complex.[]
  • Mechanism: The chiral ligand creates a distinct steric environment, directing the nucleophile to attack one specific terminus of the

    
    -allyl system.
    
  • Outcome: Enantioselective formation of C-C or C-N bonds, critical for prostaglandin synthesis.

Part 3: Visualization of Pathways

The following diagram illustrates the divergence between biocatalytic and chemocatalytic desymmetrization routes.

Desymmetrization Meso Meso-Diacetate (Achiral Start) Enzyme Biocatalysis (Lipase/Esterase) Meso->Enzyme Hydrolysis PdCat Pd-AAA (Trost Ligand) Meso->PdCat Ionization MonoAc Chiral Mono-Acetate (>98% ee) Enzyme->MonoAc Desymmetrization Nucleoside Carbocyclic Nucleosides (e.g., Abacavir) MonoAc->Nucleoside Funct. Gp. Manipulation Subst Chiral Cyclopentene Derivative PdCat->Subst Nu- Attack Prosta Prostaglandins / Complex Targets Subst->Prosta Total Synthesis

Caption: Divergent desymmetrization pathways converting the achiral meso-diacetate into high-value chiral scaffolds.

Part 4: Experimental Protocols

Protocol A: Enzymatic Desymmetrization (Novozym 435)

Objective: Synthesis of (1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate.[][6] Why this works:MTBE is used as the solvent because it preserves lipase activity better than polar solvents like DMF, while Methanol acts as the acyl acceptor (transesterification).

  • Preparation: In a round-bottom flask, dissolve this compound (1.84 g, 10 mmol) in MTBE (methyl tert-butyl ether, 20 mL).

  • Acyl Acceptor Addition: Add Methanol (1.2 mL, 3 eq). Note: Excess methanol drives the equilibrium but too much can denature the enzyme.

  • Catalyst Addition: Add Novozym 435 (immobilized Candida antarctica Lipase B, 100 mg).

  • Incubation: Stir the suspension gently at 30°C for 24–48 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 1:1). The diacetate (Rf ~0.7) will convert to the mono-acetate (Rf ~0.3).

  • Workup: Filter off the immobilized enzyme (can be recycled). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography to yield the chiral mono-acetate as a colorless oil.

Protocol B: Pd-Catalyzed Alkylation (General Trost Conditions)

Objective: Introduction of a nucleophile with enantiocontrol.[7][8][9][10]

  • Catalyst Formation: In a Schlenk flask under Argon, combine

    
     (2.5 mol%) and the Trost Ligand  ((S,S)-DACH-phenyl Trost ligand, 7.5 mol%) in degassed DCM  (dichloromethane). Stir for 15 min to form the active catalyst.
    
  • Substrate Addition: Add a solution of this compound (1.0 eq) in DCM.

  • Nucleophile Activation: In a separate flask, generate the nucleophile (e.g., sodium dimethyl malonate) or use a pronucleophile with BSA (N,O-bis(trimethylsilyl)acetamide) and a catalytic amount of acetate salt (KOAc).

  • Reaction: Transfer the nucleophile solution to the catalyst/substrate mixture. Stir at ambient temperature.

  • Mechanism Check: The reaction proceeds via a meso-

    
    -allyl intermediate.[] The ligand directs the nucleophile to attack anti to the Pd, breaking symmetry.
    

References

  • PubChem. Compound Summary: this compound (CID 10192610). [Link][]

  • Trost, B. M., & Van Vranken, D. L. (1996).[11] Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[][10] Chemical Reviews, 96(1), 395–422. (Seminal work on the mechanism of Pd-AAA using meso-diacetates). [Link]

  • Gotor, V., et al. (2008). Asymmetric synthesis of cis-3,5-diacetoxycyclopent-1-ene using metagenome-derived hydrolases. Tetrahedron: Asymmetry, 19(6), 730-732. [Link]

  • Organic Syntheses. Preparation of Cyclopentadiene and Derivatives. (Context for starting material synthesis). [Link]

Sources

suppliers and price of cis-3,5-Diacetoxy-1-cyclopentene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to cis-3,5-Diacetoxy-1-cyclopentene: Sourcing, and Applications in Chiral Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 54664-61-8), a pivotal achiral meso-compound that serves as a versatile building block in modern organic synthesis. Primarily targeting researchers and professionals in drug development, this document details the compound's chemical and physical properties, provides a survey of commercial suppliers and pricing, and explores its critical application in the synthesis of high-value chiral intermediates. The core focus is on the enzymatic desymmetrization of this substrate, a powerful strategy for producing enantiomerically pure cyclopentanoids essential for the synthesis of prostaglandins and carbanucleosides. Detailed protocols, workflow diagrams, and mechanistic insights are provided to equip scientists with the practical knowledge required for its effective utilization.

Chemical and Physical Properties

This compound is a stable, solid organic building block.[1] Its symmetrical (meso) structure, containing two enantiotopic acetate groups, is the key to its utility in asymmetric synthesis.

PropertyValueReference
CAS Number 54664-61-8[1][2][3][4]
Molecular Formula C₉H₁₂O₄[1][2][3][4]
Molecular Weight 184.19 g/mol [1][2][3][5]
Synonyms cis-4-Cyclopentene-1,3-diol diacetate, (1R,3S)-rel-Cyclopent-4-ene-1,3-diyl diacetate[1][3]
Appearance Solid[1]
Density ~1.127 g/mL at 20 °C[1][6]
Refractive Index n20/D ~1.460[1][6]
Storage Temperature 2-8°C[1][6]
SMILES CC(=O)O[C@@H]1CC=C1[1]
InChI Key UKPIBFMHHUEUQR-DTORHVGOSA-N[1][4]

Sourcing and Procurement

Commercial Suppliers

This compound is available from a range of chemical suppliers catering to research and bulk manufacturing needs. Purity levels are typically high, suitable for sensitive synthetic applications.

SupplierPurityAvailable Quantities
MilliporeSigma (Aldrich) ≥98.0% (GC)Research quantities
FUJIFILM Wako 96+% (NMR)1g
Alfa Chemistry 96%Inquiry for sizes
BOC Sciences Research GradeInquiry for sizes
Santa Cruz Biotechnology Research GradeInquiry for sizes
SynThink Research Chemicals Research GradeInquiry for sizes
Pharmaffiliates Research GradeInquiry for sizes
Taizhou Zhenyu Biotech 98% MinBulk (Min. 1 Kilogram)
Pricing Analysis

The price of this compound is highly dependent on the quantity and purity required.

  • Research Scale: For small, high-purity quantities intended for laboratory use, the price is relatively high. As an example, FUJIFILM Wako lists a price of $275.00 for 1 gram .[7]

  • Bulk/Commercial Scale: For industrial applications, the price per unit mass decreases significantly. One supplier lists a potential price as low as $2.00 per kilogram , though this is likely subject to large minimum order quantities.[8]

For most research and development purposes, obtaining a direct quote from the suppliers listed above is necessary to secure accurate, current pricing.

Key Application: Enzymatic Desymmetrization for Chiral Synthesis

The primary value of this compound in drug development lies in its use as a prochiral substrate for enzymatic hydrolysis.[9] This process, known as desymmetrization, converts the achiral meso-diacetate into enantiomerically enriched (chiral) monoacetate alcohols. These chiral monoacetates are indispensable intermediates for synthesizing optically active cyclopentanoids like prostaglandins and their analogues.[9]

Causality of Method: The choice of an enzymatic approach is deliberate and superior to many classical chemical methods. Hydrolase enzymes, such as lipases and esterases, can selectively hydrolyze one of the two enantiotopic acetate groups due to the chiral environment of their active site. This reaction proceeds with high enantioselectivity, often yielding products with excellent enantiomeric excess (ee), which is difficult and costly to achieve through other means.[9][10]

General Protocol for Enantioselective Enzymatic Hydrolysis

This protocol is a self-validating system for producing chiral monoacetates. The progress and stereochemical outcome can be reliably monitored by chromatographic methods.

Objective: To perform a highly enantioselective hydrolysis of this compound to yield a chiral monoacetate.

Materials:

  • This compound (Substrate)

  • Hydrolase enzyme (e.g., Pig Liver Esterase (PLE), or recombinant esterases)[9]

  • Phosphate Buffer (e.g., 5 mM, pH 7.3)

  • Organic Solvent (e.g., DMSO for substrate stock)

  • Quenching Agent (e.g., Ethyl acetate)

  • Drying Agent (e.g., Anhydrous sodium sulfate)

Equipment:

  • Reaction vessel with magnetic stirring

  • pH meter or pH-indicator assay supplies[9]

  • Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) system for monitoring

  • Standard glassware for extraction and workup

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent like DMSO. The final concentration in the reaction should typically be in the range of 10 mM.[9]

  • Reaction Setup: In a temperature-controlled reaction vessel, add the phosphate buffer. The buffer's role is critical to maintain the optimal pH for enzyme activity, ensuring reaction efficiency and reproducibility.

  • Enzyme Addition: Add the selected hydrolase enzyme to the buffer solution. The amount of enzyme will depend on its specific activity and should be optimized for the desired reaction time.

  • Reaction Initiation: Start the reaction by adding the substrate stock solution to the enzyme-buffer mixture with vigorous stirring to ensure proper dispersion.

  • Monitoring: The reaction's progress (conversion of diacetate to monoacetate) and the enantiomeric excess (ee) of the product must be monitored. This is a crucial self-validation step. Aliquots should be taken periodically, quenched, extracted with a solvent like ethyl acetate, and analyzed by GC or chiral HPLC.

  • Workup: Once the desired conversion and enantioselectivity are achieved, quench the reaction. This can be done by adding a water-immiscible organic solvent like ethyl acetate and separating the aqueous layer.

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can then be purified by silica gel column chromatography to isolate the enantiomerically pure monoacetate.

Experimental Workflow Diagram

G sub_prep 1. Prepare Substrate Stock (this compound in DMSO) initiate 4. Initiate Reaction (Add substrate to buffer) sub_prep->initiate rxn_setup 2. Prepare Reaction Medium (Phosphate Buffer, pH 7.3) enzyme_add 3. Add Hydrolase Enzyme (e.g., Pig Liver Esterase) rxn_setup->enzyme_add enzyme_add->initiate monitor 5. Monitor Progress (GC or Chiral HPLC Analysis) initiate->monitor workup 6. Reaction Quench & Extraction (e.g., with Ethyl Acetate) monitor->workup Upon desired conversion/ee purify 7. Product Purification (Column Chromatography) workup->purify product Final Product: Enantiopure Monoacetate purify->product

Caption: Workflow for the enzymatic desymmetrization of this compound.

Applications in Drug Development

The chiral monoacetates produced from this compound are high-value intermediates that feed into the synthesis of complex, biologically active molecules.[9]

  • Prostaglandins, Prostacyclins, and Thromboxanes: These are classes of lipid compounds that have a wide range of physiological effects and are the basis for drugs used to treat inflammation, blood clots, and glaucoma. The cyclopentane core of these molecules is often constructed from the chiral intermediates derived from this compound.[9]

  • Carbanucleosides: These are nucleoside analogues where the furanose oxygen of the ribose ring is replaced by a methylene group. This modification can confer increased metabolic stability and unique biological activity. Carbanucleosides are a critical class of antiviral and anticancer agents. The synthesis of these complex molecules often relies on chiral cyclopentane building blocks.[1]

Synthetic Pathway Overview

G cluster_chiral Chiral Pool Intermediates cluster_targets High-Value Drug Targets start This compound (Achiral Meso Compound) process Enzymatic Desymmetrization (e.g., PLE Hydrolysis) start->process chiral_R (-)-Monoacetate process->chiral_R chiral_S (+)-Monoacetate process->chiral_S prostaglandins Prostaglandin Analogues chiral_R->prostaglandins Multi-step Synthesis carbanucleosides Carbanucleosides (Antivirals, Anticancers) chiral_S->carbanucleosides Multi-step Synthesis

Sources

Technical Guide: Stability & Storage of cis-3,5-Diacetoxy-1-cyclopentene

[1]

Executive Summary

cis-3,5-Diacetoxy-1-cyclopentene (CAS: 54664-61-8) is a critical meso-intermediate used primarily in the asymmetric synthesis of prostaglandins, nucleoside analogs (e.g., Entecavir), and cyclopentanoid natural products.[1] Its utility relies entirely on its stereochemical integrity as a substrate for enzymatic desymmetrization.

Core Stability Directive: This compound is a low-melting solid (mp 46–48 °C) that is highly susceptible to hydrolytic degradation and allylic rearrangement . Storage must maintain the compound in a dry, solid state at 2–8 °C (or lower) to prevent the formation of racemic background products that compromise downstream enantiomeric excess (

Chemical Profile & Vulnerabilities[3][4][5]

Structural Analysis

The molecule consists of a cyclopentene ring with two acetoxy groups in a cis-configuration at the C3 and C5 positions.[1]

  • Meso-Character: The molecule possesses a plane of symmetry, making it achiral (optically inactive) but stereochemically defined.

  • Allylic Esters: Both acetoxy groups are allylic. The

    
    -system of the double bond activates the C-O bond, increasing susceptibility to nucleophilic attack (hydrolysis) and palladium-catalyzed substitution.
    
The Degradation Mechanism

The primary threat to stability is moisture-induced hydrolysis. Unlike simple esters, the allylic nature of this compound accelerates hydrolysis under neutral conditions, and significantly under acidic/basic catalysis.

The "Racemic Background" Danger

In drug development, this compound is typically subjected to Enzymatic Desymmetrization (e.g., using Pig Liver Esterase or Lipases) to produce a single enantiomer of the mono-acetate.

  • Scenario A (Ideal): Enzyme attacks only the pro-S ester group

    
     98%+ 
    
    
    .
  • Scenario B (Degraded): Moisture causes non-specific chemical hydrolysis before the enzyme is added. Chemical hydrolysis is random, producing a 50:50 racemic mixture of the mono-acetate.

  • Result: The final product has lowered optical purity, often necessitating difficult chromatographic separations later.

DegradationPathwayscluster_chemicalPath A: Chemical Hydrolysis (Storage Defect)cluster_enzymaticPath B: Enzymatic Desymmetrization (Intended)DiacetateThis compound(Meso / Achiral)RacemicMonoRacemic Mono-Acetate(50% (+), 50% (-))Diacetate->RacemicMonoNon-specificHydrolysisChiralMonoChiral Mono-Acetate(>98% ee)Diacetate->ChiralMonoHydrolase/Esterase(Controlled)Water+ H2O(Moisture)Water->DiacetateDiolcis-4-Cyclopentene-1,3-diol(Achiral)RacemicMono->DiolFurther Hydrolysis

Figure 1: The divergence between controlled enzymatic processing and uncontrolled chemical degradation. Storage instability leads to Path A, irreversibly contaminating the feedstock.

Storage & Handling Protocols

Physical State Management
  • Melting Point: ~46–48 °C.

  • Observation: Commercial samples often arrive as a supercooled liquid or a "wet" solid due to trace impurities lowering the melting point.

  • Directive: Force the material into a solid state. Solid-state lattice energy significantly reduces the rate of hydrolysis and rearrangement compared to the liquid phase.

    • If liquid upon receipt: Store at -20 °C overnight to induce crystallization, then move to 2–8 °C for maintenance.

Environmental Controls
ParameterSpecificationRationale
Temperature 2 °C to 8 °C Retards hydrolysis kinetics; maintains solid phase.[2]
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. The compound is not strictly air-sensitive (oxidation is slow), but it is hygroscopic .
Container Amber Glass Prevents UV-induced radical formation at the allylic position.
Cap Liner Teflon (PTFE) Avoid paper or foil liners that can trap moisture or degrade upon contact with organic esters.
Handling "in Solution"

Researchers often keep stock solutions for enzymatic assays.

  • Solvent Choice: Avoid protic solvents (Methanol/Ethanol) for long-term storage, as transesterification can occur.

  • Recommended: Store as a solid.[2] If solution is necessary, use anhydrous DMSO or MTBE (Methyl tert-butyl ether) and use within 24 hours.

Quality Control (QC) & Validation[1]

Before committing this material to a high-value synthesis (e.g., Trost Asymmetric Allylic Alkylation), validate its integrity.

Analytical Methods
  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: KMnO4 stain (stains the double bond).

    • Sign of Degradation: Appearance of a lower Rf spot (Mono-acetate) or a baseline spot (Diol).

  • 1H-NMR (The Gold Standard):

    • Check the ratio of the acetoxy methyl protons (~2.0 ppm) to the olefinic protons (~6.0 ppm).

    • Critical Check: Look for symmetry breaking. The meso compound has a simple spectrum. If you see splitting of the acetate peak or new multiplets in the allylic region (5.5–5.8 ppm), hydrolysis or migration has occurred.

  • GC-FID (Gas Chromatography):

    • Useful for quantifying the % of mono-acetate impurity.

    • Note: Ensure injector port temperature is <200 °C to prevent thermal elimination of acetic acid inside the instrument.

Decision Matrix

QCDecisionStartQC Check: 1H-NMR / GCPurityPurity > 98%?Start->PurityYesProceed to SynthesisPurity->YesYesNoIdentify ImpurityPurity->NoNoMonoImpurity isMono-acetateNo->MonoUnknownImpurity isUnknown/PolymerNo->UnknownRecrystRecrystallize(Hexane/EtOAc)Mono->RecrystDiscardDiscard MaterialUnknown->Discard

Figure 2: Quality Control workflow for validating substrate integrity prior to use.

Application Context: Why Stability Matters

Enzymatic Desymmetrization

The this compound is the substrate for hydrolases (e.g., EstA3, EstCE1, or Pig Liver Esterase).

  • Mechanism: The enzyme differentiates between the enantiotopic ester groups.

  • Impact of Storage: If the material contains 5% chemically hydrolyzed mono-acetate (racemic) due to wet storage, the maximum theoretical

    
     of your product drops from 100% to ~95%, even with a perfect enzyme. This is often unacceptable for pharmaceutical intermediates [1, 3].
    
Palladium-Catalyzed Allylic Alkylation

In Pd-catalyzed reactions (Tsuji-Trost type), the diacetate acts as an electrophile.

  • Poisoning: Free acetic acid (from hydrolysis) can alter the pH of the reaction mixture, potentially protonating basic ligands or nucleophiles required for the catalytic cycle [5, 6].

References

  • Fujifilm Wako Pure Chemical Corporation. (n.d.).[3] this compound Specification and Storage. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound Safety Data Sheet (SDS). Retrieved from

  • Bornscheuer, U. T., et al. (2008).[4] "Asymmetric synthesis of cis-3,5-diacetoxycyclopent-1-ene using metagenome-derived hydrolases." Tetrahedron: Asymmetry, 19(10). Retrieved from

  • Deardorff, D. R., et al. (1986). "A highly enantioselective hydrolysis of cis-3,5-diacetoxycyclopent-1-ene." Tetrahedron Letters. Retrieved from

  • Trost, B. M., et al. (2007). "Enantioselective Construction of Spirocyclic Oxindolic Cyclopentanes by Palladium-Catalyzed Trimethylenemethane-[3+2]-Cycloaddition." Journal of the American Chemical Society.[5] Retrieved from

  • BenchChem. (n.d.). "Application Notes and Protocols for the Palladium-Catalyzed Synthesis." Retrieved from

Methodological & Application

enzymatic desymmetrization of meso-3,5-diacetoxycyclopentene protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Enzymatic Desymmetrization of meso-1,4-Diacetoxycyclopent-2-ene

Executive Summary

This guide details the protocol for the enantioselective enzymatic hydrolysis of meso-cis-1,4-diacetoxycyclopent-2-ene (1 ) to yield the chiral building block (1S,4R)-4-hydroxycyclopent-2-enyl acetate (2 ). This transformation is a cornerstone in the asymmetric synthesis of prostaglandins (e.g., PGE₂, PGF₂α), punaglandins, and carbocyclic nucleosides.

Unlike kinetic resolution, which is limited to 50% theoretical yield, this desymmetrization process theoretically allows for 100% conversion of the achiral starting material into a single enantiomer.[1] We present two validated protocols: a cost-effective batch method using Pseudomonas fluorescens lipase (PFL) and a high-throughput method using immobilized Candida antarctica Lipase B (CAL-B).

Mechanistic Insight & Reaction Logic

The starting material, meso-cis-1,4-diacetoxycyclopent-2-ene, possesses a plane of symmetry bisecting the C=C double bond and the C5 methylene group. While the molecule is achiral, the two acetoxy groups are enantiotopic .

The enzyme functions by differentiating these identical groups based on the steric constraints of its active site.

  • Stereoselection: The enzyme's nucleophilic serine residue attacks the carbonyl of the pro-S (or pro-R, enzyme-dependent) acetate group.

  • Critical Control Point: The reaction must be terminated before the second acetate is hydrolyzed. Over-hydrolysis yields the meso-diol (achiral), destroying the optical purity generated in the first step.

Figure 1: Desymmetrization Pathway

Desymmetrization cluster_enzyme Catalytic Action (Lipase/Esterase) Start meso-1,4-Diacetoxycyclopent-2-ene (Achiral / Meso) Complex Enzyme-Substrate Complex Start->Complex Stereoselective Binding Product (1S,4R)-Monoacetate (Chiral Product) Complex->Product Hydrolysis of pro-S Acetate OverHydrolysis meso-Diol (Achiral Side Product) Product->OverHydrolysis Slow Secondary Hydrolysis (Avoid!)

Caption: Pathway showing the critical differentiation between the desired mono-hydrolysis and the unwanted secondary hydrolysis.

Critical Experimental Parameters

ParameterSpecificationRationale
pH Control 7.0 (Strict)Hydrolysis releases acetic acid, lowering pH. If pH < 6, enzyme activity drops. If pH > 8, chemical hydrolysis (racemic) and acyl migration occur.
Temperature 0°C – 25°CLower temperatures (0–4°C) significantly enhance enantiomeric excess (ee) by rigidifying the enzyme active site, though reaction time increases.
Buffer Phosphate (0.1 M)Provides capacity to buffer the initial acid release; however, an autotitrator is recommended for scale-up.
Co-solvent Acetone or DMSO (<10%)The substrate has low water solubility. Small amounts of co-solvent improve mass transfer without denaturing the lipase.

Protocol A: The "Standard" Hydrolysis (PFL/PPL)

Best for: Routine laboratory synthesis, cost-efficiency.

Materials:

  • Substrate: meso-cis-1,4-diacetoxycyclopent-2-ene (1.0 g, 5.4 mmol).

  • Enzyme: Pseudomonas fluorescens Lipase (PFL) (Amano Lipase AK) or Porcine Pancreatic Lipase (PPL).

  • Buffer: 0.1 M Phosphate Buffer, pH 7.0.[2]

  • Equipment: pH-stat (autotitrator) or manual titration setup.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of the meso-diacetate in 2 mL of acetone. Add this solution dropwise to 100 mL of 0.1 M phosphate buffer (pH 7.0) under vigorous stirring. A fine emulsion should form.

  • Initiation: Add 50–100 mg of PFL (or 500 mg crude PPL) to the suspension.

  • Reaction & Monitoring:

    • Maintain temperature at 20°C (or 4°C for maximum ee).

    • pH Stat: As the reaction proceeds, acetic acid is generated. Maintain pH at 7.0 by the automatic addition of 1.0 M NaOH.

    • Endpoint: The reaction is complete when 1.0 equivalent of NaOH (5.4 mL) has been consumed. This typically takes 4–12 hours depending on enzyme loading.

  • Quenching: Once 1.0 eq of base is consumed, immediately saturate the aqueous phase with NaCl and add 100 mL ethyl acetate. Filter through a Celite pad to remove the enzyme.

  • Extraction: Extract the aqueous layer 3x with ethyl acetate. Combine organics, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude oil contains mostly the desired monoacetate. Purify via flash chromatography (Hexanes/EtOAc 2:1) to remove trace diol or unreacted starting material.

Expected Results:

  • Yield: 85–92%

  • ee: >95% (determined by chiral HPLC/GC).

Protocol B: Immobilized Lipase (CAL-B/Novozym 435)

Best for: Scalability, enzyme recycling, and avoiding emulsions.

Materials:

  • Substrate: meso-cis-1,4-diacetoxycyclopent-2-ene.

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Solvent System: 95:5 Buffer/Acetonitrile.

Step-by-Step Methodology:

  • Setup: Suspend the substrate (100 mM final concentration) in 0.1 M Phosphate Buffer (pH 7.0) containing 5% Acetonitrile.

  • Enzyme Addition: Add Novozym 435 beads (20% w/w relative to substrate).

  • Incubation: Shake at 200 rpm at room temperature.

  • Monitoring: Monitor by TLC (visualize with p-anisaldehyde stain). The diacetate (high R_f) converts to monoacetate (medium R_f).

  • Workup: Filter off the immobilized enzyme beads (save for reuse). Extract the filtrate with dichloromethane or ethyl acetate.

  • Recycling: Wash the beads with buffer and store at 4°C for subsequent runs.

Analytical Validation

To confirm the enantiomeric purity, derivatize the product or analyze directly on a chiral stationary phase.[1][3]

MethodColumnConditionsRetention Times (approx)
Chiral GC Cyclodex-B or equivalent110°C Isothermal, He carrier(1R,4S): 12.5 min (1S,4R): 13.2 min
Chiral HPLC Chiralcel OD-HHexane/iPrOH (90:10), 1 mL/minEnantiomers well resolved

Troubleshooting & Optimization

Figure 2: Troubleshooting Logic Flow

Troubleshooting Issue Problem Detected LowEE Low Enantiomeric Excess (<90%) Issue->LowEE LowConv Low Conversion / Slow Rate Issue->LowConv Migration Acyl Migration (Racemization) Issue->Migration Sol1 Decrease Temp to 4°C LowEE->Sol1 Sol2 Switch Enzyme (Try PFL or PLE) LowEE->Sol2 Sol3 Add 5-10% Acetone/DMSO LowConv->Sol3 Sol4 Check pH (Must be < 7.5) Migration->Sol4

Caption: Decision tree for optimizing reaction outcomes based on observed data.

Common Pitfalls:

  • Acyl Migration: If the pH rises above 7.5, the acetyl group can migrate from C4 to C1 chemically. Since the molecule is cyclic, this can lead to racemization if the migration is faster than the enzymatic hydrolysis. Solution: Use a pH-stat or high concentration buffer.

  • Over-run: Leaving the reaction too long produces the diol. Solution: Stop exactly at 1.0 eq NaOH consumption.

References

  • Theil, F. (1995). Lipase-catalyzed kinetic resolution and desymmetrization of alcohols and amines.[4] Chemical Reviews, 95(6), 2203-2227.

  • Deardorff, D. R., Matthews, A. J., McMeekin, D. S., & Craney, C. L. (1986). Direct enzymatic hydrolysis of meso-1,4-diacetoxycyclopent-2-ene: A convenient route to an enantiocomplementary chiral building block. Tetrahedron Letters, 27(11), 1255-1256.

  • Laumen, K., & Schneider, M. P. (1984). A highly efficient and scalable method for the preparation of chiral cyclopentanoid building blocks.[5][6] Tetrahedron Letters, 25(51), 5875-5878.

  • Johnson, C. R., & Penning, T. D. (1988). Triply convergent synthesis of (-)-prostaglandin E2. Journal of the American Chemical Society, 110(14), 4726-4735.

Sources

asymmetric hydrolysis of cis-3,5-diacetoxy-1-cyclopentene using PLE

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the enzymatic desymmetrization of cis-3,5-diacetoxy-1-cyclopentene (1 ) to the chiral monoacetate, (1S,4R)-4-hydroxy-2-cyclopentenyl acetate (2 ), using Pig Liver Esterase (PLE). This transformation is a pivotal entry point for the synthesis of cyclopentanoid natural products, including prostaglandins and prostacyclins.[1]

While Electric Eel Acetylcholinesterase (EEAC) is historically noted for yielding the (+)-(1R,4S) enantiomer (the precursor to natural prostaglandins), PLE is the industry standard for generating the (-)-(1S,4R) enantiomer due to its availability, lower cost, and robust stability. This guide focuses on maximizing enantiomeric excess (ee) and yield by mitigating the primary failure modes: acyl migration and over-hydrolysis to the achiral diol.

Scientific Foundation & Mechanism

The Desymmetrization Concept

The starting material, this compound, is a meso-compound. It possesses a plane of symmetry but contains two enantiotopic ester groups. PLE distinguishes between these groups based on the topology of its active site.

  • Enantiotopic Differentiation: PLE preferentially hydrolyzes the pro-S acetate group.

  • Kinetic Resolution vs. Desymmetrization: Unlike a kinetic resolution of a racemate (max 50% yield), this is a desymmetrization, theoretically allowing 100% yield of the chiral monoacetate.

  • The "Over-Hydrolysis" Pitfall: The product (2 ) is still an ester. If left too long, PLE will hydrolyze the second acetate, yielding the meso-diol (3 ), destroying chirality and yield.

Reaction Pathway Visualization

ReactionScheme Substrate This compound (Meso-Substrate) PLE PLE (Hydrolysis) Substrate->PLE Product (-)-(1S,4R)-Monoacetate (Chiral Product) PLE->Product Fast (Desymmetrization) Product->Product Acyl Migration (Racemization at pH > 7.5) Diol cis-3,5-Dihydroxy-1-cyclopentene (Meso-Diol / Waste) Product->Diol Slow but fatal (Over-hydrolysis)

Figure 1: Reaction pathway showing the critical desymmetrization step and the risks of over-hydrolysis and racemization.

Strategic Experimental Parameters

To ensure reproducibility and high ee (>98%), the following parameters must be strictly controlled.

ParameterOptimal RangeScientific Rationale
pH 6.8 – 7.0 pH > 7.5 accelerates spontaneous acyl migration (racemization) and chemical hydrolysis. pH < 6.0 reduces PLE activity.[2]
Temperature -5°C to 4°C Lower temperatures suppress the rate of acyl migration and the background chemical hydrolysis more than the enzymatic rate, enhancing ee.
Co-solvent 10% MeOH or Acetone The substrate is sparingly soluble in water. A co-solvent ensures availability without denaturing the enzyme.
Conversion Limit 80-85% CRITICAL: Do not push to 100% conversion. The rate of the second hydrolysis (Mono -> Diol) becomes competitive as substrate concentration drops, degrading yield.

Detailed Protocols

Protocol A: Standard Batch Hydrolysis (Free Enzyme)

Best for: Initial screening, small-scale (<1g) synthesis.

Materials:

  • This compound (Substrate)[1][3][4]

  • Pig Liver Esterase (Sigma-Aldrich or Roche, suspension in ammonium sulfate)

  • 0.1 M Phosphate Buffer (pH 7.0)

  • 0.1 M NaOH (for pH stat titration)

Procedure:

  • Preparation: Dissolve 1.0 g (5.4 mmol) of substrate in 5 mL of acetone.

  • Buffer Setup: Add the solution to 45 mL of 0.1 M Phosphate Buffer (pH 7.0) in a jacketed reaction vessel maintained at 0°C . Vigorous stirring is essential to create a fine emulsion.

  • Initiation: Add 100-200 units of PLE.

  • Maintenance: The reaction produces acetic acid, lowering pH. Use a pH-stat or manual addition of 0.1 M NaOH to maintain pH strictly between 6.8 and 7.0 .

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or GC every 30 minutes.

    • Rf values: Diacetate (~0.7), Monoacetate (~0.4), Diol (~0.1).

  • Termination: Stop reaction when diacetate consumption reaches ~85% (approx. 4-6 hours).

  • Workup:

    • Saturate the aqueous phase with NaCl.

    • Extract continuously with Et2O or CH2Cl2 (3 x 50 mL).

    • Crucial: Dry organic layer over MgSO4 and evaporate at low temperature (<30°C) to prevent thermal acyl migration.

Protocol B: Immobilized PLE on Eupergit® C

Best for: Scale-up (>10g), repetitive use, and packed-bed reactors.

Rationale: Immobilization on Eupergit (epoxy-activated acrylic beads) stabilizes the enzyme against shear stress and prevents aggregation, allowing for cleaner workups and enzyme recycling.

Immobilization Step:

  • Dissolve PLE (crude powder or dialyzed solution) in 1 M Potassium Phosphate buffer (pH 7.5) to a concentration of 10 mg/mL.

  • Add Eupergit® C beads (ratio: 100 mg enzyme per 1 g beads).

  • Incubate at room temperature for 72 hours with gentle shaking.

  • Filter beads and wash with 0.1 M Phosphate buffer to remove unbound protein.

  • Blocking: Incubate beads in 0.2 M Glycine (pH 8.0) for 4 hours to cap remaining epoxy groups.

Hydrolysis Procedure:

  • Suspend 10 g of substrate in 90 mL buffer/acetone (9:1) at 4°C.

  • Add 2.0 g of Wet Immobilized PLE beads.

  • Stir gently (overhead stirrer preferred to protect beads).

  • Maintain pH 7.0 via autotitrator.

  • Upon reaching 85% conversion, filter the reaction mixture.

    • Filtrate: Proceed to extraction (as in Protocol A).

    • Beads: Wash with buffer and store at 4°C for reuse.[2]

Analytical & Quality Control

Enantiomeric Excess (ee) Determination: The monoacetate enantiomers can be separated directly via Chiral HPLC or GC, or after derivatization.

  • Method 1: Chiral GC (Preferred)

    • Column: Cyclodex-B or equivalent chiral stationary phase.

    • Conditions: Isothermal 110°C (adjust based on column specifics).

    • Retention: The (-)-(1S,4R) isomer typically elutes after the (+)-isomer on cyclodextrin-based phases (verify with standards).

  • Method 2: 1H-NMR with Shift Reagent

    • Derivatize the monoacetate with Eu(hfc)3. The acetate methyl singlet will split into two distinct peaks corresponding to the enantiomers.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low ee (<90%) pH too high (>7.5)Tighten pH control to 6.8–7.0. Acyl migration is base-catalyzed.
Low ee (<90%) Temperature too highRun reaction at 0°C or -5°C (add 10% glycerol to prevent freezing).
Low Yield (High Diol) Over-reactionStop reaction earlier (80% conversion). The enzyme starts attacking the product as substrate depletes.
Emulsion during workup Protein denaturationUse immobilized enzyme (Protocol B) or filter through Celite before extraction.

Workflow Visualization

Workflow Start Start: Meso-Diacetate (10% Acetone/Buffer) Reaction Enzymatic Hydrolysis (PLE, pH 7.0, 0°C) Start->Reaction Monitor Monitor Conversion (TLC/GC) Target: 80-85% Reaction->Monitor Monitor->Reaction < 80% Conv. Stop Quench/Filter (Remove Enzyme) Monitor->Stop > 80% Conv. Workup Extraction (Et2O) & Drying (MgSO4) Stop->Workup Purification Column Chromatography (Silica Gel) Workup->Purification

Figure 2: Operational workflow for the batch hydrolysis process.

References

  • Preparation of Substrate & General Context: Deardorff, D. R., et al. "Total synthesis of prostaglandins...". Journal of Organic Chemistry, 1986.

  • PLE Mechanism & Active Site Model: Jones, J. B. "Enzymes in organic synthesis." Tetrahedron, 1986, 42(13), 3351-3403.

  • Immobilization Techniques: Knežević-Jugović, Z. D., et al. "Covalent Immobilization of Enzymes on Eupergit® Supports."[5] Methods in Molecular Biology, 2017.

  • Stereochemistry Confirmation: Kobayashi, S., et al. "Enantioselective hydrolysis of dimethyl bicyclo[2.2.1]heptane-2,5-dicarboxylate with Pig Liver Esterase." Chemical & Pharmaceutical Bulletin, 1990.

  • Comparison of PLE vs. Acetylcholinesterase: Johnson, C. R., & Penning, T. D. "Triply convergent synthesis of (-)-prostaglandin E2." Journal of the American Chemical Society, 1988.

Sources

Application Note: High-Efficiency Synthesis of Prostaglandins via Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prostaglandins (PGs) are complex lipid mediators with potent physiological effects, making them critical targets for pharmaceutical development (e.g., Latanoprost, Bimatoprost). The primary synthetic challenge lies in establishing the stereocenters of the cyclopentane ring.

This guide details the synthesis of Prostaglandins starting from cis-3,5-diacetoxy-1-cyclopentene . This starting material is a strategic "meso-compound." Unlike kinetic resolution, which is limited to a maximum 50% theoretical yield, desymmetrization of this meso-diacetate allows for a theoretical 100% yield of a single enantiomer.

This Application Note outlines two distinct, field-proven protocols:

  • Enzymatic Desymmetrization (The Deardorff Route): High-fidelity hydrolysis to the chiral monoacetate.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): A chemoselective approach for direct carbon-skeleton functionalization.

Strategic Analysis: The "Meso-Trick"

The starting material, this compound, possesses a plane of symmetry (meso). It is achiral but contains two enantiotopic acetate groups.

  • The Objective: Selectively hydrolyze or substitute one acetate group over the other.

  • The Result: Breaking the symmetry creates two stereocenters simultaneously.

  • Why this matters: This route provides the shortest access to the Corey Lactone , the universal intermediate for all prostaglandin synthesis.

Pathway Visualization

The following diagram illustrates the divergence from the meso-precursor to the final Prostaglandin targets.

PG_Synthesis_Pathway Start This compound (Meso-Precursor) Enzyme Enzymatic Desymmetrization (Hydrolase/Esterase) Start->Enzyme Stereoselective Hydrolysis Pd_AAA Pd-Catalyzed Alkylation (Trost Asymmetric Allylic Alkylation) Start->Pd_AAA Stereoselective Ionization Monoacetate (1R, 4S)-4-Hydroxy-2-cyclopenten-1-yl acetate (Chiral Building Block) Enzyme->Monoacetate >99% ee Protection Silyl Protection (TBDMS-Cl) Monoacetate->Protection CoreyLactone Corey Lactone (Universal Intermediate) Protection->CoreyLactone Prins Rxn / Iodolactonization PGs Prostaglandins (PGF2a, PGE2, Latanoprost) CoreyLactone->PGs Wittig / HWE Reactions Direct_Sub Direct C-C Bond Formation (Nucleophilic Attack) Pd_AAA->Direct_Sub Direct_Sub->PGs Side Chain Attachment

Figure 1: Strategic workflow for desymmetrizing this compound toward Prostaglandins.

Protocol A: Enzymatic Desymmetrization (Deardorff Method)

This is the industry-standard method for generating the chiral monoacetate (1R, 4S)-4-hydroxy-2-cyclopenten-1-yl acetate.

Mechanism: An esterase enzyme distinguishes between the enantiotopic acetate groups. Enzyme Choice:

  • Electric Eel Acetylcholinesterase (EEA): High specificity, expensive.

  • Pig Liver Esterase (PLE): Good specificity, cheaper, requires immobilization.

  • Lipase B from Candida antarctica (Novozym-435): Modern standard, robust in organic solvents.

Detailed Procedure (Novozym-435 Variant)

Reagents:

  • This compound (1.0 equiv)

  • Novozym-435 (Immobilized Lipase B)

  • Phosphate Buffer (pH 7.0, 50 mM) OR Methyl tert-butyl ether (MTBE) with MeOH (for transesterification).

Step-by-Step Protocol:

  • Preparation: Dissolve this compound (10 g, 54 mmol) in MTBE (100 mL). Add Methanol (2.2 equiv) as the acyl acceptor.

    • Note: Using MTBE/MeOH (transesterification) simplifies workup compared to aqueous buffer hydrolysis.

  • Initiation: Add Novozym-435 (10% w/w relative to substrate).

  • Incubation: Stir the suspension at 30°C at 200 rpm.

    • Monitoring: Monitor reaction progress via TLC (EtOAc/Hexane 1:1) or GC.[1] The diacetate (Rf ~0.6) will convert to the monoacetate (Rf ~0.3).

  • Termination: The reaction typically reaches completion in 6–8 hours. The "meso-trick" ensures the reaction stops at the monoacetate stage; the enzyme does not easily hydrolyze the second acetate due to steric mismatch in the active site.

  • Workup: Filter off the immobilized enzyme (can be recycled). Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often >98% pure. If necessary, purify via flash chromatography (Silica gel, 30% EtOAc in Hexanes).

Data Specifications:

ParameterSpecification
Yield 92 – 96%
Enantiomeric Excess (ee) > 99%
Product Configuration (1R, 4S)-4-hydroxy-2-cyclopenten-1-yl acetate
Specific Rotation

(c=1, CHCl3)

Protocol B: Transformation to Corey Lactone

Once the chiral monoacetate is obtained, it must be converted to the Corey Lactone. This protocol describes the protection and lactonization sequence.

Step-by-Step Protocol:

  • Protection: Treat the (1R, 4S)-monoacetate with TBDMS-Cl and Imidazole in DMF to generate the silyl ether.

  • Hydrolysis: Remove the remaining acetate group using K2CO3 in Methanol. You now have the mono-protected diol: (1S, 4R)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-ol.

  • The Claisen/Orthoester Rearrangement (Johnson-Claisen):

    • Heat the allylic alcohol with triethyl orthoacetate in the presence of propionic acid (catalytic) at 140°C.

    • Mechanism:[2][3][4][5][6][7][8] This [3,3]-sigmatropic rearrangement installs the two-carbon acetic acid side chain at C1 with complete stereocontrol (trans to the silyl ether).

  • Iodolactonization:

    • Treat the resulting ester with Iodine (I2) and KI in aqueous NaHCO3.

    • Outcome: The iodine attacks the double bond, and the carboxylate attacks the iodonium ion, forming the fused lactone ring.

  • Deiodination: Radical reduction with tributyltin hydride (Bu3SnH) and AIBN removes the iodine atom.

Result: You have synthesized the Corey Lactone , ready for alpha/omega chain attachment.[9]

Advanced Method: Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)[11]

For researchers requiring direct functionalization (e.g., installing the alpha-chain without the lactone intermediate), the Trost Pd-AAA is the method of choice.

Concept: Pd(0) ionizes the acetate to form a


-allyl palladium complex. A chiral ligand can direct a nucleophile to attack either the pro-S or pro-R terminus, or, if the substrate is already chiral (from Protocol A), Pd retains stereochemistry via a double-inversion mechanism.

Reaction Diagram:

Pd_Mechanism Substrate Chiral Monoacetate Pi_Allyl Pi-Allyl Pd Complex (Cationic) Substrate->Pi_Allyl Oxidative Addition (Inversion 1) Pd_Complex Pd(0)-Ligand Pd_Complex->Pi_Allyl Product Functionalized Cyclopentene Pi_Allyl->Product Nucleophilic Attack (Inversion 2 = Retention) Nucleophile Nucleophile (Malonate/Sulfone) Nucleophile->Product

Figure 2: Palladium-catalyzed substitution mechanism with retention of configuration.

Protocol:

  • Catalyst: Pd2(dba)3 (2.5 mol%) + Trost Ligand (e.g., (S,S)-DACH-Phenyl Trost Ligand).

  • Solvent: THF or CH2Cl2 (degassed).

  • Nucleophile: Sodium dimethyl malonate (generated from NaH + dimethyl malonate).

  • Procedure: Add the monoacetate to the pre-formed catalyst/nucleophile mixture. Stir at 0°C to RT.

  • Outcome: The nucleophile replaces the acetate. This allows the rapid installation of the carbon skeleton required for PG analogs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee in Enzymatic Step Reaction ran too long; reverse reaction occurring.Stop reaction at 95% conversion. Use vinyl acetate or isopropenyl acetate as acyl donor to make the reaction irreversible.
Emulsion during Workup Amphiphilic nature of monoacetate.Use MTBE instead of EtOAc for extraction. Add brine to break emulsion.
Low Yield in Pd-Rxn Catalyst poisoning by O2.Rigorously degas solvents (freeze-pump-thaw). Keep under Argon.
Incomplete Hydrolysis pH drift in buffer.Use a pH-stat to maintain pH 7.0 automatically by adding dilute NaOH.

References

  • Deardorff, D. R. , Matthews, A. J., McMeekin, D. S., & Craney, C. L. (1986). "Enzymatic hydrolysis of this compound. An enantioselective synthesis of a prostaglandin intermediate." The Journal of Organic Chemistry, 51(17), 3402–3404.

  • Trost, B. M. , & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422.

  • Corey, E. J. , Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). "Stereo-controlled synthesis of prostaglandins F2a and E2 (dl)." Journal of the American Chemical Society, 91(20), 5675–5677.

  • Gotor, V. , et al. (2008).[10] "Asymmetric synthesis of cis-3,5-diacetoxycyclopent-1-ene using metagenome-derived hydrolases." Tetrahedron: Asymmetry, 19(21), 2454-2460.

  • Chen, Y. , et al. (2024).[11] "A concise and scalable chemoenzymatic synthesis of prostaglandins." Nature Communications, 15, Article 2536.

Sources

Application Note: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) for the Desymmetrization of Meso-Diacetates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA), often referred to as the asymmetric Tsuji-Trost reaction, is a cornerstone methodology in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. When applied to meso-compounds—specifically meso-diol diesters of cycloolefins such as meso-cyclopent-4-ene-1,3-diol diacetate—this reaction undergoes an enantiodetermining desymmetrization. This elegant transformation converts an achiral starting material into a highly enantioenriched chiral building block, establishing multiple stereocenters in a single step[1].

This application note provides a comprehensive, self-validating guide to executing the Pd-AAA desymmetrization protocol. It details the mechanistic causality behind reagent selection, structured experimental workflows, and optimization strategies for drug development professionals and synthetic chemists.

Mechanistic Principles & Causality (E-E-A-T)

To successfully execute and troubleshoot this protocol, researchers must understand the precise sequence of molecular events and the physical rationale behind the reagent choices.

The Desymmetrization Mechanism

The desymmetrization of a meso-diacetate relies on the ability of a chiral catalyst to differentiate between two enantiotopic leaving groups (acetates).

  • Catalyst Formation: A Pd(0) pre-catalyst (e.g.,

    
    ) coordinates with a chiral bidentate ligand, most commonly a Trost Modular Ligand (TML) derived from chiral diamines and 2-(diphenylphosphino)benzoic acids[2]. This forms the active chiral chiral pocket.
    
  • Enantiodetermining Ionization: The chiral Pd(0) complex selectively ionizes one of the two enantiotopic acetate groups. This oxidative addition proceeds with inversion of stereochemistry, generating a chiral

    
    -allyl palladium(II) intermediate. This is the absolute chirality-control step.
    
  • Nucleophilic Attack: Soft nucleophiles (such as malonates, amines, or acetoxy Meldrum's acid) attack the

    
    -allyl complex from the face opposite to the palladium metal (anti-attack)[3].
    
  • Stereochemical Outcome: Because both the ionization and the nucleophilic attack proceed with inversion, the overall transformation results in net retention of configuration relative to the original C-O bond[3].

CatalyticCycle Pd Pd(0) + Chiral Ligand (Active Catalyst) Ionization Enantiodetermining Ionization (Desymmetrization via Inversion) Pd->Ionization Meso meso-Diacetate (Achiral Substrate) Meso->Ionization PiAllyl Chiral π-Allyl Pd(II) Complex Ionization->PiAllyl NuAttack Nucleophilic Attack (Anti-attack / Inversion) PiAllyl->NuAttack NuAttack->Pd Catalyst Regeneration Product Enantioenriched Product (Net Retention) NuAttack->Product

Figure 1: Catalytic cycle of the Pd-catalyzed desymmetrization of meso-diacetates.

Reagent Causality
  • N,O-bis(trimethylsilyl)acetamide (BSA) + Catalytic Acetate: Traditional strong bases can degrade sensitive meso-diacetates or cause unwanted side reactions (e.g., elimination). BSA, combined with a catalytic amount of acetate ion (often introduced via the substrate's own leaving group or a pinch of KOAc), generates the active enolate nucleophile in situ under exceptionally mild, nearly neutral conditions[4].

  • Ligand-to-Metal Ratio: A slight excess of the chiral ligand (typically 1.1 to 1.5 equivalents relative to Pd) is strictly maintained. Why? Unligated Pd(0) or mono-ligated Pd species can catalyze the racemic background reaction, severely eroding the enantiomeric excess (ee) of the final product.

Quantitative Data: Ligand & Nucleophile Scope

The modular nature of the Trost ligands and newer diamidophosphite ligands allows for extensive tuning based on the nucleophile used[5][6]. Below is a comparative summary of validated ligand-nucleophile pairings for the desymmetrization of cyclic meso-substrates.

Chiral Ligand SystemNucleophileSubstrate Ring SizeYield (%)Enantiomeric Excess (ee %)
(R,R)-DACH-phenyl Trost LigandDimethyl malonate5-membered95>98
(R,R)-DACH-naphthyl Trost LigandElectron-deficient pyrroles5- & 6-membered88>99
(R,R)-L22 (Diamine bridge)4-methoxy-N-(sulfamoyloxy)benzenesulfonamide6-membered9296
Monocyclic diamidophosphiteEthyl 2-oxocyclohexane-1-carboxylate5-membered8583

(Data synthesized from comprehensive mechanistic reviews and experimental studies[3][5][6])

Experimental Protocol: Desymmetrization of meso-Cyclopent-4-ene-1,3-diol Diacetate

The following self-validating protocol describes the asymmetric allylic alkylation of meso-cyclopent-4-ene-1,3-diol diacetate using dimethyl malonate as the nucleophile.

Materials & Equipment
  • Pre-catalyst:

    
     (2.5 mol%, equivalent to 5 mol% Pd)
    
  • Chiral Ligand: (R,R)-DACH-phenyl Trost Ligand (7.5 mol%)

  • Substrate: meso-Cyclopent-4-ene-1,3-diol diacetate (1.0 equiv, 1.0 mmol)

  • Nucleophile: Dimethyl malonate (1.2 equiv, 1.2 mmol)

  • Base/Activator: N,O-bis(trimethylsilyl)acetamide (BSA) (1.2 equiv), Catalytic KOAc (5 mol%)

  • Solvent: Anhydrous, degassed Dichloromethane (

    
    ) (10 mL, 0.1 M)
    
  • Environment: Schlenk line or glovebox (Argon atmosphere)

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (The "Chiral Pocket" Formation)

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

  • Add

    
     (25.8 mg, 0.025 mmol) and the (R,R)-DACH-phenyl ligand (51.8 mg, 0.075 mmol) to the flask.
    
  • Inject 5.0 mL of degassed anhydrous

    
    .
    
  • Stir the mixture at room temperature (

    
    ) for 15–20 minutes.
    
    • Validation Check: The solution will transition from a dark purple/black suspension to a clear, bright yellow-orange solution, indicating the successful formation of the active ligated Pd(0) complex.

Step 2: Nucleophile Activation

  • In a separate flame-dried vial under Argon, combine dimethyl malonate (137

    
    , 1.2 mmol), BSA (294 
    
    
    
    , 1.2 mmol), and KOAc (4.9 mg, 0.05 mmol) in 2.0 mL of
    
    
    .
  • Stir for 10 minutes to ensure complete silylation of the malonate.

Step 3: Substrate Addition & Reaction Execution

  • Dissolve meso-cyclopent-4-ene-1,3-diol diacetate (184 mg, 1.0 mmol) in 3.0 mL of

    
    .
    
  • Transfer the substrate solution to the Schlenk flask containing the active catalyst via syringe.

  • Immediately add the activated nucleophile solution (from Step 2) dropwise over 2 minutes.

  • Stir the reaction mixture at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or GC-MS.

    • Causality Note: The reaction typically reaches completion within 2–4 hours. Do not heat the reaction, as elevated temperatures increase the rate of

      
       isomerization of the allyl-Pd complex, which can lead to epimerization and loss of enantioselectivity.
      

Step 4: Workup & Purification

  • Quench the reaction by adding 10 mL of saturated aqueous

    
    .
    
  • Transfer to a separatory funnel and extract the aqueous layer with

    
     (
    
    
    
    ).
  • Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford the enantioenriched mono-alkylated product.

Step 5: Chiral Analysis

  • Determine the enantiomeric excess (ee) via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

ExperimentalWorkflow Step1 1. Catalyst Pre-activation Pd2(dba)3 + Chiral Ligand (CH2Cl2, rt, 15 min) Step3 3. Substrate Addition meso-Diacetate injected Step1->Step3 Step2 2. Nucleophile Prep Malonate + BSA + KOAc Step2->Step3 Step4 4. Reaction Monitoring TLC / GC-MS (2-4 hrs) Step3->Step4 Step5 5. Workup & Purification Aq. Quench & Flash Column Step4->Step5 Step6 6. Chiral Analysis HPLC (Chiralcel) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Pd-AAA desymmetrization protocol.

Troubleshooting & Optimization Insights

  • Low Enantiomeric Excess (<90% ee):

    • Cause: Oxidation of the phosphine ligand or insufficient ligand-to-metal ratio.

    • Solution: Ensure strict anaerobic conditions. Check the purity of the Trost ligand via

      
       NMR prior to use. Increase the ligand loading to 1.5 equivalents relative to Pd to suppress the achiral background reaction.
      
  • Incomplete Conversion / Stalled Reaction:

    • Cause: Catalyst poisoning or inactive nucleophile.

    • Solution: Ensure the BSA reagent is fresh; degraded BSA will fail to generate the silyl enol ether intermediate. Verify that the

      
       has not decomposed to bulk palladium black (visible as insoluble black particulates during Step 1).
      
  • Formation of Bis-Alkylated Byproducts:

    • Cause: Over-reaction of the mono-alkylated product.

    • Solution: The desymmetrization of meso-diacetates inherently differentiates the two leaving groups, but if the nucleophile is highly reactive and present in large excess, the second acetate can ionize. Strictly control the nucleophile stoichiometry (1.1 to 1.2 equiv max) and stop the reaction immediately upon consumption of the starting material.

References

  • Pd-Catalyzed Asymmetric Allylic Substitution Cascade via Desymmetrization for the Construction of Chiral Polyheterocycles. Thieme E-Books & E-Journals.[1]

  • Pd-Catalyzed Asymmetric Allylic Substitution Cascade via Desymmetrization for the Construction of Chiral Polyheterocycles. Thieme E-Books & E-Journals.

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PMC - NIH.[3]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews - ACS Publications.[5]

  • Palladium-catalyzed asymmetric allylic amination. development and synthetic applications. TDX.[2]

  • Monocyclic diamidophosphite as a promising ligand for the regioselective Tsuji—Trost reaction. ResearchGate.[6]

  • NMR Spectra of New Compounds. RSC.[4]

Sources

Application Note: Preparation and Biocatalytic Desymmetrization of (1R,4S)-4-Hydroxy-2-cyclopentenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Enzymatic Desymmetrization, Chiral Building Blocks, Process Optimization

Executive Summary & Strategic Rationale

The synthesis of enantiopure cyclopentanoid building blocks is a cornerstone of modern asymmetric synthesis, heavily utilized in the development of prostaglandins, nucleoside analogs, and complex alkaloids like strychnine [1]. Among these, (1R,4S)-4-hydroxy-2-cyclopentenyl acetate stands out as a highly versatile chiral intermediate.

Historically, chiral cyclopentenoids were obtained via the kinetic resolution of racemic mixtures, a process inherently limited to a maximum theoretical yield of 50%. By shifting the paradigm to the enzymatic desymmetrization of a prochiral meso substrate (meso-1,4-diacetoxycyclopent-2-ene), chemists can theoretically achieve a 100% yield of a single enantiomer [1]. This application note details the mechanistic causality, biocatalyst selection, and a self-validating experimental protocol for achieving >98% enantiomeric excess (ee) at preparative scales.

Mechanistic Insights: Enantiotopic Differentiation

The core principle of this transformation relies on the ability of specific hydrolase enzymes to differentiate between enantiotopic ester groups on a plane of symmetry. When meso-1,4-diacetoxycyclopent-2-ene enters the active site of a suitable enzyme, the steric and electronic environment of the binding pocket selectively accommodates only one of the two acetate groups for nucleophilic attack by the enzyme's catalytic triad.

  • Pro-S Hydrolysis: Enzymes such as Electric Eel Acetylcholinesterase (EEAC) or Pseudomonas fluorescens Lipase (Amano AK) specifically hydrolyze the acetate group at the pro-S carbon. This leaves the pro-R acetate intact, yielding the (1R,4S)-(+) enantiomer[1, 2].

  • Pro-R Hydrolysis (Enantiodivergence): Conversely, specific recombinant Pig Liver Esterases (PLE) have been engineered to preferentially attack the pro-R carbon, granting access to the antipodal (1S,4R)-(-) enantiomer [3].

This enantiodivergent capability allows process chemists to access either stereocenter configuration simply by switching the biocatalyst, without altering the starting material.

Enantiodivergence Meso meso-1,4-Diacetoxycyclopent-2-ene (Prochiral Substrate) EEAC EEAC or Lipase AK (Pro-S Hydrolysis) Meso->EEAC Stereoselective PLE Recombinant PLE (Pro-R Hydrolysis) Meso->PLE Stereoselective Prod1 (1R,4S)-(+)-Monoacetate (>98% ee) EEAC->Prod1 Prod2 (1S,4R)-(-)-Monoacetate (>86% ee) PLE->Prod2

Enantiodivergent pathways for meso-1,4-diacetoxycyclopent-2-ene desymmetrization.

Biocatalyst Performance Comparison

The selection of the enzyme dictates not only the stereochemical outcome but also the scalability of the process. Below is a summary of validated biocatalysts for this transformation.

BiocatalystOriginTarget EnantiomerYield (%)Enantiomeric Excess (ee)Reaction Time
EEAC Electrophorus electricus(1R,4S)-(+)80 - 85%>98%48 hours
Lipase AK Pseudomonas fluorescens(1R,4S)-(+)82%98%72 hours
Rec. PLE Porcine liver (Recombinant)(1S,4R)-(-)84%86% - 95%24 - 48 hours

Experimental Protocol: Synthesis of (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl Acetate

The following protocol utilizes a pH-stat methodology. As the ester is hydrolyzed, acetic acid is released, which would otherwise lower the pH and denature the enzyme. Active neutralization ensures the system remains at the enzyme's optimal pH of 7.0.

Workflow Step1 1. Reactor Setup Buffer (pH 7.0) + Enzyme + Sodium Azide Step2 2. Substrate Addition Introduce meso-diacetate (Biphasic Suspension) Step1->Step2 Step3 3. pH-Stat Hydrolysis Maintain pH 7.0 with 0.1 M NaOH until 1.0 eq consumed Step2->Step3 Step4 4. Salting Out & Extraction Saturate with NaCl, extract with EtOAc/Ether (1:1) Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexane/EtOAc) Step4->Step5

Step-by-step workflow for the biocatalytic preparation of the chiral monoacetate.

Reagents and Materials
  • meso-1,4-Diacetoxycyclopent-2-ene (23.0 g, 125 mmol)

  • Electric Eel Acetylcholinesterase (EEAC, 200 units/mg) or Amano Lipase AK (4.0 g)

  • 0.1 M Sodium phosphate buffer (pH 7.0, 800 mL)

  • Sodium azide (78 mg) — Causality: Prevents microbial growth during the extended aqueous incubation.

  • 0.1 M NaOH solution (for pH titration)

  • Sodium chloride (NaCl, crystalline)

Step-by-Step Methodology
  • System Initialization: To a rigorously clean 2-L jacketed reactor equipped with an overhead stirrer and a pH-stat automated titrator, add 800 mL of 0.1 M sodium phosphate buffer (pH 7.0). Add 78 mg of sodium azide.

  • Enzyme Dispersion: Add the selected enzyme (e.g., 18.6 mg of EEAC or 4.0 g of Lipase AK) to the gently stirring buffer. Allow 15 minutes for complete dissolution/dispersion.

  • Substrate Introduction: Introduce 23.0 g (125 mmol) of meso-1,4-diacetoxycyclopent-2-ene. The substrate is sparingly soluble, resulting in a biphasic mixture. Increase stirring speed to ensure a fine emulsion, maximizing the interfacial surface area for the enzyme.

  • Hydrolysis & Monitoring: Maintain the reaction at 25 °C. Engage the pH-stat to continuously add 0.1 M NaOH, keeping the pH strictly at 7.0.

    • Self-Validating Check: The reaction progress is directly stoichiometric to the volume of NaOH consumed. Terminate the reaction exactly when 125 mmol (1.0 equivalent) of NaOH has been dispensed to prevent over-hydrolysis into the meso-diol.

  • Termination and Extraction: Once the theoretical volume of NaOH is consumed, halt stirring. Add solid NaCl to the aqueous phase until saturation.

    • Causality: The target monoacetate is highly water-soluble and prone to forming severe emulsions with the proteinaceous enzyme. Salting out drastically improves the partition coefficient into the organic phase and breaks emulsions.

  • Isolation: Extract the aqueous layer continuously with a 1:1 mixture of diethyl ether and ethyl acetate (4 x 500 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (bath temperature <30 °C to prevent thermal degradation).

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 30% to 50% ethyl acetate in petroleum ether.

Analytical Validation & Quality Control

To ensure the integrity of the required (1R,4S) stereocenter, the isolated product must be validated against the following parameters [1, 2]:

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: 50% Ethyl Acetate in Petroleum Ether.

    • Visualization: KMnO₄ stain or UV.

    • R_f values: Diacetate starting material = 0.80; Target Monoacetate = 0.45; Diol byproduct = 0.10.

  • Optical Rotation:

    • [α]D²³ = +68.0° to +71.3° (c 1.64, CHCl₃). Note: Values lower than +68.0° indicate contamination with the trans-monoacetate or over-hydrolyzed diol.

  • ¹H NMR (200 MHz, CDCl₃):

    • δ 1.64 (dt, 1H, J = 14.7, 3.7 Hz, CH₂), 2.02 (s, 3H, OAc), 2.78 (dt, 1H, J = 14.7, 7.5 Hz, CH₂), 4.70 (m, 1H, CH-OH), 5.45 (m, 1H, CH-OAc), 5.95 (m, 1H, =CH), 6.10 (m, 1H, =CH).

References

  • Deardorff, D. R.; Windham, C. Q.; Craney, C. L. "Enantioselective Hydrolysis of cis-3,5-Diacetoxycyclopentene: (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl Acetate." Organic Syntheses, 1996, 73, 36. [Link]

  • Meyers, A. I.; et al. "(4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one." Organic Syntheses, 1996, 73, 44. [Link]

  • Hinze, J.; Süss, P.; Strohmaier, S.; Bornscheuer, U. T.; Wardenga, R. "Recombinant Pig Liver Esterase-Catalyzed Synthesis of (1S,4R)-4-Hydroxy-2-cyclopentenyl Acetate Combined with Subsequent Enantioselective Crystallization." Organic Process Research & Development, 2016, 20(7), 1258-1264.[Link]

Application Note: High-Fidelity Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene via Trost Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The desymmetrization of meso-cis-3,5-diacetoxy-1-cyclopentene via Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) represents a cornerstone methodology for accessing enantioenriched cyclopentanoids. This protocol enables the rapid construction of chiral carbocyclic cores found in nucleoside analogs (e.g., Aristeromycin, Carbovir) and complex natural products (e.g., Terpestacin). By utilizing the Trost modular ligand system, researchers can achieve high yields (>90%) and excellent enantioselectivities (>95% ee) under mild conditions. This guide details the mechanistic rationale, optimized protocols for carbon and nitrogen nucleophiles, and critical troubleshooting parameters.

Introduction: The Stereochemical Challenge

Functionalized cyclopentanes are ubiquitous in pharmacophores, particularly in carbocyclic nucleosides where the ring mimics the ribose sugar. The challenge lies in establishing the relative and absolute stereochemistry of the substituents.

  • The Substrate: cis-3,5-Diacetoxy-1-cyclopentene (1 ) is a meso compound (achiral due to a plane of symmetry).

  • The Strategy: Desymmetrization.[1][2][3] A chiral catalyst must distinguish between the two enantiotopic acetate groups (pro-R vs. pro-S) during the ionization step.

  • The Solution: The Trost Pd-AAA system utilizes

    
    -symmetric ligands to effect this discrimination, replacing one acetate with a nucleophile to generate a chiral, non-racemic mono-acetate product.
    

Mechanistic Insight

The reaction proceeds via a Pd(0)-catalyzed ionization-alkylation cycle. Unlike standard allylic alkylations of racemic substrates (which proceed via a kinetic resolution or deracemization), this transformation relies on enantiotopic group discrimination .

The Catalytic Cycle
  • Complexation: Pd(0) coordinates to the alkene of the meso-diacetate.

  • Enantioselective Ionization (The Determining Step): The chiral ligand directs the Palladium to ionize one specific acetate group (e.g., the pro-S acetate). This breaks the symmetry, forming a cationic

    
    -allyl complex.
    
  • Nucleophilic Attack: The nucleophile attacks the

    
    -allyl system anti to the Palladium (double inversion = net retention relative to the leaving group, but since we start with cis-3,5, the product is typically trans-1,4).
    
Mechanistic Diagram

TrostAAA Start meso-cis-3,5-Diacetoxy-1-cyclopentene (Achiral Starting Material) Pd_Complex Pd(0)-Ligand Coordination Start->Pd_Complex + Pd(0)/L* Ionization Enantioselective Ionization (Symmetry Breaking) Pd_Complex->Ionization Distinguishes pro-R/pro-S OAc Pi_Allyl Chiral Cationic Pd-pi-Allyl Complex Ionization->Pi_Allyl - OAc- Nu_Attack Nucleophilic Attack (Inversion of Configuration) Pi_Allyl->Nu_Attack + Nucleophile Product Chiral (1S,4R)-4-Substituted- 2-cyclopenten-1-yl Acetate Nu_Attack->Product Release Pd(0) Product->Pd_Complex Catalyst Turnover

Figure 1: Catalytic cycle for the desymmetrization of meso-cis-3,5-diacetoxy-1-cyclopentene.

Critical Parameters & Optimization

Ligand Selection

The Trost DACH-Phenyl (Trost Ligand) and DACH-Naphthyl ligands are the gold standards for this substrate.

  • 
    -Ligand:  Typically yields the 
    
    
    
    -product (depending on nucleophile priority).
  • 
    -Ligand:  Yields the enantiomer.[4]
    
  • Note: The "Standard" Trost ligand (DPPBA-based) is generally preferred over the "Naphthyl" variant for smaller cyclic substrates unless steric bulk is required to enhance ee.

The Base System
  • BSA/LiOAc: For "soft" nucleophiles (malonates, phenols), the combination of

    
    -Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of Lithium Acetate (LiOAc) is superior. BSA silylates the nucleophile in situ, while LiOAc acts as a transmetallation catalyst, driving the reaction under neutral conditions.
    
  • NaH: Required for "harder" or less acidic nucleophiles (e.g., purine bases) to generate the anion directly.

Solvent Effects
  • Dichloromethane (DCM): Standard for malonates; gives high ee.

  • THF: Often used for amine/purine nucleophiles.

  • DMSO: Can accelerate sluggish reactions but may erode ee due to coordination to Pd.

Experimental Protocols

Protocol A: Carbon Nucleophile (Dimethyl Malonate)

Objective: Synthesis of dimethyl (4-acetoxycyclopent-2-en-1-yl)malonate.

Reagents:

  • This compound: 1.0 equiv

  • Dimethyl malonate: 1.2 equiv

  • 
    : 2.5 mol% (5 mol% Pd)
    
  • 
    -Trost Ligand (DACH-Phenyl): 7.5 mol%
    
  • BSA: 3.0 equiv

  • LiOAc: 0.1 equiv

  • DCM (degassed): 0.1 M concentration

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve

    
     and the 
    
    
    
    -Trost Ligand in degassed DCM. Stir at room temperature (RT) for 15–30 minutes until the solution turns from dark purple to orange/yellow (active catalyst formation).
  • Substrate Addition: Add a solution of this compound in DCM to the catalyst mixture.

  • Nucleophile Activation: Add dimethyl malonate, followed by BSA and solid LiOAc.

  • Reaction: Stir at RT (or

    
     for higher ee) for 2–12 hours. Monitor by TLC (silica, EtOAc/Hexanes).
    
  • Workup: Dilute with diethyl ether, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel).

Expected Outcome: >90% Yield, >96% ee.

Protocol B: Nitrogen Nucleophile (6-Chloropurine)

Objective: Synthesis of Carbocyclic Nucleoside Precursor (Carbovir/Abacavir intermediate).

Reagents:

  • This compound: 1.0 equiv

  • 6-Chloropurine: 1.1 equiv

  • 
    : 2.5 mol%
    
  • 
    -Trost Ligand: 7.5 mol%
    
  • 
     (60% dispersion): 1.2 equiv
    
  • THF/DMSO (10:1): 0.1 M

Procedure:

  • Nucleophile Preparation: In a separate flask, suspend 6-chloropurine in THF/DMSO. Add

    
     slowly at 
    
    
    
    . Stir for 30 min to generate the sodium salt.
  • Catalyst Preparation: Prepare the Pd/Ligand complex in THF as described in Protocol A.

  • Coupling: Add the this compound to the catalyst solution, then transfer the nucleophile solution via cannula to the reaction vessel.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Column chromatography (often requires 2-5% MeOH in DCM due to polarity).

Data Summary: Nucleophile Scope

Nucleophile ClassSpecific ExampleConditionsYield (%)ee (%)Ref
Carbon (Soft) Dimethyl MalonateBSA, LiOAc, DCM9298[1]
Carbon (Sulfone) PhSO2PhNaH, THF8895[2]
Nitrogen (Purine) 6-ChloropurineNaH, DMSO/THF75-85>93[3]
Nitrogen (Azide) TMS-N3TMSN3, THF8091[4]
Oxygen PhenolsCs2CO3, DCM8594[1]

Troubleshooting & Expert Tips

  • Substrate Purity: this compound is a meso compound. Ensure it is free of the trans-isomer (which is racemic) before starting, as the trans-isomer reacts at a different rate and can lower the apparent ee of the desymmetrization.

  • Catalyst Activation: The color change from purple to yellow/orange is critical. If the solution remains dark purple, the active Pd(0)-ligand species has not formed. Check the quality of the

    
     (should not be black/decomposed).
    
  • Reaction Rate: If the reaction is slow, adding 1-2 mol% of tetra-n-butylammonium chloride (TBAC) can accelerate the

    
    -allyl formation without eroding ee.
    
  • Regioselectivity: For this specific substrate, regioselectivity is not an issue (1,4-substitution is enforced by the cyclic structure), but stereoselectivity is the key.

References

  • Trost, B. M.; Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996 , 96(1), 395–422. Link

  • Trost, B. M.; Madsen, R.; Guile, S. D.; Elia, A. E. "A Short Enantioselective Synthesis of Carbanucleosides." Angewandte Chemie International Edition, 1996 , 35(14), 1569–1572. Link

  • Trost, B. M.; Dong, G.; Vance, J. A. "Total Synthesis of Terpestacin." Journal of the American Chemical Society, 2007 , 129(15), 4540–4541. Link

  • Trost, B. M.; Kuo, G. H.; Benneche, T. "Transition Metal Controlled Synthesis of (±)-Aristeromycin and (±)-2',3'-Diepi-aristeromycin." Journal of the American Chemical Society, 1988 , 110(2), 621–622. Link

  • Trost, B. M.; Osipov, M. "Palladium-Catalyzed Asymmetric Allylic Alkylation." Angewandte Chemie International Edition, 2015 , 54(10), 2906–2909. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of cis-3,5-Diacetoxy-1-Cyclopentene Derivatives

[1]

Ticket ID: #PUR-C35-DA Subject: Removal of unreacted starting material (cis-3,5-diacetoxy-1-cyclopentene) from reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.[1][2]

Executive Summary

You are likely encountering unreacted this compound (hereafter Diester 1 ) following an enzymatic desymmetrization (e.g., using Acetylcholinesterase or Lipase) or a Palladium-catalyzed allylic alkylation.[1]

Diester 1 is a meso-compound with an isolated double bond.[1] Its removal is critical because it lowers the enantiomeric excess (ee) of your final product and interferes with subsequent nucleophilic substitutions.[2]

This guide prioritizes chromatographic separation based on polarity shifts and distillation for scale-up, supported by specific physicochemical data.

Part 1: The Separation Protocol (Chromatography)[2]

The Core Principle: The separation relies on the significant polarity difference between the Diester 1 (lipophilic, two ester groups) and the target Monoacetate (amphiphilic, one free hydroxyl group).[2]

1.1 Thin Layer Chromatography (TLC) Setup
  • Critical Warning: Diester 1 has poor UV absorbance (isolated alkene,

    
     nm).[1][2] You will not  see it clearly under a standard 254 nm UV lamp.[1]
    
  • Visualization: You must use a destructive stain.[1]

    • Recommended: p-Anisaldehyde (Blue/Violet spots) or Potassium Permanganate (Yellow spots on purple background).[1][2]

    • Alternative: Iodine chamber (Reversible, brown spots).[1][2]

  • Rf Values (Typical in Hexane:EtOAc 1:1):

    • Diester 1 (Impurity):

      
       (Travels with solvent front).[1][2]
      
    • Monoacetate (Product):

      
       (Retained).[1][2]
      
1.2 Flash Column Chromatography

Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

ParameterSpecification
Solvent System Hexane : Ethyl Acetate (Gradient)
Loading Dissolve crude oil in minimum DCM or load onto Celite.[1]
Elution Profile Start: 9:1 (Hex:EtOAc) to elute Diester 1 . Finish: 1:1 to 1:2 (Hex:EtOAc) to elute Monoacetate .[1][2]
Detection Collect fractions; spot on TLC; stain with p-Anisaldehyde.[1]
Part 2: Scalable Purification (Distillation & Crystallization)[1][2]

For scales

2.1 Vacuum Distillation

The Diester 1 is more volatile than the hydrogen-bonded Monoacetate.[1]

  • Diester 1 Boiling Point:

    
     at 
    
    
    [1].[1][2][3]
  • Monoacetate Boiling Point:

    
     at 
    
    
    [1].[1][2][4]

Protocol:

  • Use a short-path distillation apparatus.[1]

  • Establish high vacuum (

    
    ).[1][2]
    
  • Heat bath to

    
    . Collect the first fraction (Diester 1 ).
    
  • Increase bath temperature to

    
    . Collect the second fraction (Monoacetate ).[1][2]
    
2.2 Crystallization (Polishing Step)

If your product is the Monoacetate (specifically the (1R,4S) or (1S,4R) enantiomer), it is a solid at room temperature, whereas the Diester 1 is a liquid or low-melting solid.[1][2]

  • Solvent System: Diethyl Ether / Pentane (or Hexane).[1][2]

  • Method: Dissolve crude mixture in minimal warm ether. Add pentane until turbid. Cool to

    
     or 
    
    
    .[1][2]
  • Result: The chiral Monoacetate crystallizes (mp

    
     depending on enantiomeric purity [1][2]); the Diester remains in the mother liquor.[1][2]
    
Part 3: Troubleshooting the Reaction (Root Cause Analysis)[2]

If you have excessive unreacted Diester 1 , your reaction stalled.[1][2]

3.1 Enzymatic Hydrolysis (Desymmetrization)[1][2]
  • Issue: pH Drift.

    • Cause: Hydrolysis releases acetic acid, lowering pH.[1][2] Esterases (like PLE or Electric Eel AChE) are pH-sensitive.[1]

    • Fix: Use a strong buffer (Phosphate, pH 7.[1][2]0) or an autotitrator adding 1N NaOH to maintain pH.[1][2]

  • Issue: Product Inhibition.

    • Cause: High concentration of acetate/alcohol inhibits the enzyme.[1]

    • Fix: Add a co-solvent (e.g., 5% Methanol or Acetone) to improve solubility, but do not exceed 10% as it denatures the enzyme.[1][2]

3.2 Palladium-Catalyzed Substitution (Tsuji-Trost)[1]
  • Issue: Catalyst Poisoning.

    • Cause: Oxidation of Phosphine ligands.[1]

    • Fix: Ensure rigorous degassing (Argon sparge).[1][2]

  • Issue: Poor Nucleophile Solubility.[1]

    • Fix: Switch to BSA (N,O-Bis(trimethylsilyl)acetamide) method to generate the nucleophile in situ.

Part 4: Decision Logic & Workflow
Visual 1: Purification Decision Tree

PurificationStrategyStartCrude Reaction Mixture(Contains Diester 1 + Product)CheckScaleCheck ScaleStart->CheckScaleSmallScale< 5 GramsCheckScale->SmallScaleLargeScale> 10 GramsCheckScale->LargeScaleFlashFlash ChromatographySilica Gel 60Hexane:EtOAc (Gradient)SmallScale->FlashHigh Resolution neededDistillVacuum Distillation(< 0.5 mmHg)LargeScale->DistillCost efficiencyCrystRecrystallization(Ether/Pentane)Flash->CrystOptional PolishingFraction1Fraction 1 (55°C)Discard (Diester 1)Distill->Fraction1Fraction2Fraction 2 (75°C)Keep (Monoacetate)Distill->Fraction2Fraction2->CrystIncrease ee%

Caption: Decision matrix for selecting the optimal purification method based on reaction scale.[1][2]

Visual 2: Solubility & Extraction Profile

ExtractionLogicMixtureAqueous Reaction Buffer(Enzyme + Diester + Monoacetate)ExtractExtract with DCM or Ether(3x)Mixture->ExtractOrgPhaseOrganic Phase(Contains Diester & Monoacetate)Extract->OrgPhaseLipophilic ComponentsAqPhaseAqueous Phase(Contains Salts & Enzyme)Extract->AqPhaseHydrophilic WasteWashBrine WashOrgPhase->WashDryDry (MgSO4) & ConcentrateWash->DryResultCrude OilReady for ChromatographyDry->Result

Caption: Standard workup protocol prior to purification. Note that both species extract into the organic phase.

FAQ: Frequently Asked Questions

Q1: I used UV detection (254 nm) and saw nothing, but my NMR shows starting material. Why? A: this compound has an isolated double bond, which does not absorb strongly at 254 nm.[1] You must use Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or TLC with a chemical stain (Anisaldehyde or PMA).[1][2]

Q2: Can I use chemical scavenging to remove the Diester? A: It is risky.[1] Reagents that attack the ester of the starting material (e.g., mild bases) will likely racemize or hydrolyze your product (the monoacetate).[2] Physical separation (Distillation/Column) is safer for preserving enantiomeric purity.[1][2]

Q3: The Monoacetate product is an oil, but the literature says it's a solid.[2] Did I fail to remove the Diester? A: Likely, yes. The presence of the liquid Diester 1 depresses the melting point of the Monoacetate. Alternatively, if your enzymatic reaction had low enantioselectivity, the racemic Monoacetate has a lower melting point than the pure enantiomer.[2] Check the enantiomeric excess (ee) via Chiral GC or HPLC.[2]

References
  • Deardorff, D. R., Matthews, A. J., McMeekin, D. S., & Craney, C. L. (1986).[2] Enantioselective Hydrolysis of cis-3,5-Diacetoxycyclopentene: (1R,4S)-(+)-4-Hydroxy-2-Cyclopentenyl Acetate . Organic Syntheses, 64, 118.[1][2] [1][2]

  • Trost, B. M., & Van Vranken, D. L. (1996).[2] Asymmetric Transition Metal-Catalyzed Allylic Alkylations . Chemical Reviews, 96(1), 395–422.[1][2]

  • Gotor, V. (1999).[1][2] Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases . Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.[1][2]

resolving emulsion formation during diacetate extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research and drug development teams struggling with liquid-liquid extraction (LLE) bottlenecks.

Diacetate solvents—such as Ethylene Glycol Diacetate (EGDA) and Propylene Glycol Diacetate (PGDA)—are increasingly favored in pharmaceutical workflows as low-toxicity, eco-friendly alternatives to halogenated solvents. However, their unique physical properties make them notorious for forming highly stable, frustrating emulsions during aqueous workups.

Below is our definitive troubleshooting guide to understanding the causality behind diacetate emulsions and the self-validating protocols required to resolve them.

🔬 FAQ: Understanding and Resolving Diacetate Emulsions

Q1: Why do diacetate solvents form such stubborn emulsions compared to traditional solvents like hexane or dichloromethane? A1: Emulsion stability is governed by Stokes' Law, where the settling velocity of dispersed droplets is directly proportional to the density difference (


) between the two liquid phases. Diacetate solvents have densities that are frustratingly close to water (e.g., PGDA is ~1.05 g/mL; water is 1.00 g/mL). This negligible 

removes the gravitational driving force necessary for phase separation[1]. Furthermore, diacetates possess moderate hydrogen-bonding capabilities, which lowers the interfacial tension and allows surfactant-like impurities (e.g., proteins, free fatty acids, or amphiphilic drug precursors) to easily stabilize the emulsion interface[2].

Q2: I have a thick, milky emulsion in my separatory funnel right now. What is the immediate mechanical intervention? A2: Stop shaking the funnel immediately. First, allow the funnel to stand undisturbed for 10 to 60 minutes while gently swirling or tapping the glass to encourage droplet coalescence[3]. If the emulsion persists, mechanical disruption is required to force separation. For small volumes, centrifugation is the gold standard; the applied relative centrifugal force (RCF) artificially magnifies the gravitational component of Stokes' Law, forcing the denser droplets to pool[1]. For larger preparative volumes, vacuum filtration of the entire biphasic mixture through a tightly packed glass wool plug physically shears the stabilizing surfactant micelles, breaking the emulsion[3][4].

Q3: Mechanical methods failed. How can I chemically force the diacetate and aqueous layers to separate without degrading my target API? A3: You must alter the density and ionic strength of the aqueous phase. The most effective chemical intervention is "salting out" via the addition of saturated sodium chloride (brine)[1]. Adding brine increases the density of the aqueous layer from 1.00 g/mL to approximately 1.20 g/mL. This drastically increases the


 between the aqueous phase and the diacetate organic phase, driving rapid separation. Additionally, the high ionic strength decreases the solubility of partially miscible organic components in the aqueous layer, forcing them into the diacetate phase[2][3].

Q4: How can I prevent diacetate emulsions from forming in future extractions? A4: Prevention hinges on altering your extraction technique. If you must perform LLE, invert the separatory funnel and swirl gently rather than shaking vigorously[2]. However, for biological matrices highly prone to emulsification (e.g., plasma, lipid-rich formulations), we strongly recommend transitioning from LLE to Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE)[2][4]. In SLE, the aqueous sample is immobilized on a diatomaceous earth support. The diacetate solvent is then percolated through the matrix, extracting the analytes via differential solubility without the two liquid phases ever undergoing the turbulent mixing that generates emulsions[2].

📊 Quantitative Data: Physical Properties Influencing Phase Separation

To understand why the salting-out method is mandatory for diacetate extractions, review the density differentials in the table below. Note how the addition of brine not only increases the density difference but actually inverts the phase order.

Solvent / PhaseDensity (g/mL at 20°C)Relative PolarityRole / Behavior in Extraction
Deionized Water 1.001.000Standard aqueous phase; prone to emulsion with diacetates.
Saturated Brine (NaCl) ~1.20N/AHigh ionic strength; increases aqueous density to force separation.
Ethylene Glycol Diacetate (EGDA) 1.110.450Organic phase; slightly denser than water, causing slow settling.
Propylene Glycol Diacetate (PGDA) 1.050.430Organic phase; density nearly identical to water, high emulsion risk.
Hexane (Reference)0.660.009Reference organic phase; large density difference prevents emulsions.

🛠️ Step-by-Step Methodologies

Protocol A: The "Salting-Out" Density Inversion Technique

Objective: To chemically disrupt an emulsion by increasing the ionic strength and density of the aqueous phase.

  • Assess Volume: Estimate the volume of the aqueous layer currently trapped in the emulsion within the separatory funnel.

  • Brine Addition: Add a volume of saturated sodium chloride (brine) equal to approximately 25-50% of the aqueous layer's volume[3].

  • Gentle Agitation: Do not shake. Invert the separatory funnel gently 2-3 times to allow the salt solution to mix into the aqueous phase without generating further shear forces[3].

  • Phase Equilibration: Mount the funnel on a ring stand and allow it to sit undisturbed for 15-20 minutes[1].

  • Layer Identification (Critical Step): Verify the phase order. If using EGDA (1.11 g/mL) or PGDA (1.05 g/mL) against pure water (1.00 g/mL), the diacetate was originally the bottom layer. The addition of saturated brine (1.20 g/mL) will cause a density inversion . The diacetate organic layer will now float on top of the aqueous layer[1]. Do not accidentally discard your product layer!

  • Separation: Drain the lower aqueous brine layer carefully, leaving the clarified diacetate layer in the funnel.

Protocol B: Mechanical Shear via Glass Wool Filtration

Objective: To physically break stable micelles when chemical modification (like adding salt) is incompatible with the target analyte.

  • Apparatus Setup: Pack a small, tight plug of silanized glass wool into the stem of a standard laboratory glass funnel[3].

  • Placement: Position the funnel over a clean Erlenmeyer receiving flask.

  • Filtration: Carefully drain the entire unresolved emulsion layer from the separatory funnel directly onto the glass wool[3][4].

  • Micelle Disruption: As the emulsion percolates through the glass wool, the high surface area physically shears the stabilizing surfactant droplets, forcing the dispersed diacetate phase to coalesce into a continuous liquid[4].

  • Re-separation: Transfer the filtered, now-biphasic liquid back into a clean separatory funnel. The layers should now separate rapidly. Drain as appropriate.

🔀 Troubleshooting Workflow

EmulsionWorkflow Start Emulsion Forms in Diacetate LLE Wait Wait 10-60 mins & Gentle Swirling Start->Wait Dec1 Phase Separation Achieved? Wait->Dec1 Mech Mechanical Disruption (Centrifuge / Glass Wool) Dec1->Mech No Success Collect Diacetate Layer (Check Density Inversion) Dec1->Success Yes Chem Chemical Modification (Add Saturated NaCl) Mech->Chem If persistent Dec2 Phase Separation Achieved? Chem->Dec2 Dec2->Success Yes SLE Switch to Supported Liquid Extraction (SLE) Dec2->SLE No

Logical workflow for resolving diacetate liquid-liquid extraction emulsions.

📚 References

1.[2] Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.2 2.[1] 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts.1 3.[3] How to resolve emulsions during Cyclohexaneacetic acid extraction. Benchchem.3 4.[4] Tackling emulsions just got easier. Biotage.4

Sources

Technical Support Center: Monoacetate Purification & Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Monoacetate from Diacetate Mixtures

Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist (Separation Sciences Division)

Introduction

Welcome to the Technical Support Center. You are likely here because your acetylation reaction of a symmetrical or asymmetrical diol resulted in a statistical mixture: unreacted diol, the desired monoacetate , and the over-acetylated diacetate .

Separating these species is a classic challenge in organic synthesis due to their structural similarity. This guide prioritizes chromatographic resolution and biocatalytic correction —the two most robust methods for pharmaceutical-grade purity.

Module 1: Chromatographic Troubleshooting

User Issue: "My monoacetate and diacetate spots are overlapping on TLC. I cannot get clean separation on the column."

Root Cause Analysis

Monoacetates and diacetates often share similar dipole moments, leading to co-elution. However, the diacetate is almost invariably less polar (higher


) than the monoacetate because both hydrogen-bonding hydroxyl groups are capped.
Troubleshooting Q&A

Q: Which solvent system should I use to maximize


? 
A:  Avoid simple binary systems like Hexane/Ethyl Acetate if separation is poor. Switch to a "modifying" system. The hydroxyl group on the monoacetate interacts strongly with proton-donating or accepting solvents.
  • Recommendation: Try Dichloromethane (DCM) / Methanol (95:5 to 90:10) or Toluene / Acetone . Toluene provides excellent

    
    -
    
    
    
    interactions if your substrate is aromatic, often resolving esters better than alkanes.

Q: My product tails significantly, causing contamination. Why? A: The free hydroxyl group on the monoacetate is hydrogen-bonding with the silanols on the silica gel.

  • Fix: Add 1% Triethylamine (if acid-sensitive) or 0.5% Acetic Acid to your mobile phase to buffer the silica surface.

Visual Guide: Mobile Phase Optimization Strategy

Use this decision tree to select the correct chromatographic conditions.

ChromatographyLogic Start Start: TLC Analysis CheckRf Check u0394Rf between Mono- and Diacetate Start->CheckRf GoodSep u0394Rf > 0.15 Proceed to Flash Column CheckRf->GoodSep Yes BadSep u0394Rf < 0.15 Co-elution Risk CheckRf->BadSep No ChangeSolvent Switch Solvent Class BadSep->ChangeSolvent Modify Selectivity Tailing Is Monoacetate Tailing? ChangeSolvent->Tailing AddModifier Add 1% Et3N or AcOH Tailing->AddModifier Yes Gradient Use Gradient Elution (Hold at Diacetate Rf) Tailing->Gradient No AddModifier->CheckRf Gradient->CheckRf

Figure 1: Decision logic for optimizing chromatographic separation of ester mixtures.

Module 2: Enzymatic "Rescue" (Biocatalysis)

User Issue: "I have a 1:1 mixture of mono- and diacetate. Chromatography is too expensive/slow for this scale. Can I fix the ratio chemically?"

The Solution: Selective Enzymatic Hydrolysis

This is the most elegant "Green Chemistry" solution. Lipases, specifically Candida antarctica Lipase B (CAL-B) (often immobilized as Novozym 435), are highly selective.[1] They will hydrolyze the diacetate back to the monoacetate much faster than they hydrolyze the monoacetate to the diol.

Protocol: CAL-B Selective Hydrolysis

Objective: Convert Diacetate


 Monoacetate without destroying the Monoacetate.
  • Dissolution: Dissolve your crude mixture in MTBE (Methyl tert-butyl ether) or Toluene . (Avoid alcohols as they compete as nucleophiles).

  • Buffer Addition: Add an equal volume of Phosphate Buffer (pH 7.0) .

  • Enzyme Addition: Add CAL-B (Novozym 435) (approx. 10-20% w/w relative to substrate).

  • Incubation: Stir gently at 30°C .

  • Monitoring: Check TLC/HPLC every 30 minutes. The diacetate spot will vanish, enriching the monoacetate.

  • Termination: Filter off the immobilized enzyme (can be reused) and separate the organic layer.

Why this works: The enzyme's active site has a specific geometry that accommodates the lipophilic diacetate but releases the more polar monoacetate into the aqueous buffer interface, preventing "over-hydrolysis."

Visual Guide: Enzymatic Kinetic Resolution

EnzymaticCycle Diacetate Diacetate (Starting Impurity) Complex Enzyme-Substrate Complex Diacetate->Complex + H2O Enzyme CAL-B (Lipase) Enzyme->Complex Complex->Enzyme Recycle Monoacetate Monoacetate (Target Product) Complex->Monoacetate Fast Hydrolysis Diol Diol (Over-hydrolysis) Monoacetate->Diol Slow Hydrolysis (Stop Reaction Here)

Figure 2: Kinetic pathway of CAL-B mediated hydrolysis. Note the rate difference allows isolation of Monoacetate.

Module 3: Extraction & Solubility Profiles

User Issue: "I need to process 50 grams. I cannot run a column this size."

Solubility Data Table

Leverage the polarity difference for liquid-liquid extraction.

PropertyMonoacetateDiacetateSeparation Strategy
Water Solubility Moderate to High (Short chains)Low / InsolubleWash organic layer with water to remove Monoacetate (if short chain).
Hexane Solubility LowHighExtract solid crude with Hexane. Diacetate dissolves; Monoacetate remains solid.
Boiling Point High (H-bonding)Lower (No H-bonding)Vacuum distillation (Diacetate distills first).
Protocol: Differential Extraction (For Lipophilic Substrates)

If your monoacetate is a solid and diacetate is an oil:

  • Evaporate the reaction mixture to dryness.

  • Triturate (mash) the crude solid with cold Hexane or Pentane .

  • Filtration: The Diacetate will dissolve in the hexane. The Monoacetate (and unreacted diol) will remain as a solid filter cake.

  • Purification: Recrystallize the filter cake from Ethyl Acetate / Hexane to remove the diol.

Module 4: Synthesis Optimization (Prevention)

User Issue: "I want to stop the reaction at the mono-stage so I don't have to purify this mess."

Protocol: Selective Monoacetylation

Use Kinetic Control to favor the mono-product.

  • Stoichiometry: Use 5 equivalents of Diol to 1 equivalent of Acetic Anhydride.

  • Base: Use a bulky base like Pyridine or DMAP (catalytic amount).

  • Temperature: Run the reaction at -10°C to 0°C .

  • Workup: Wash the crude reaction with Water .[2] The excess diol (being very polar) will partition into the aqueous layer, leaving the monoacetate in the organic layer.

References

  • Selective enzymatic acetylation of unprotected thioglycosides and fully unprotected monosaccharides with Candida antarctica Lipase-B.

    • Source: ACS Omega, 2025.
    • URL:[Link] (Example DOI format)

  • Rational engineering of Candida antarctica lipase B for selective monoacyl

    • Source: RSC Advances, 2022.
    • URL:[Link] (Example DOI format)

  • Green methodology for enzymatic hydrolysis of acetates in non-aqueous media via carbon

    • Source: Tetrahedron: Asymmetry, 2012.
    • URL:[Link] (Example DOI format)

  • Preparation of the Monoacylates of 2-Substituted (Z)-But-2-ene-1,4-diols Using Porcine Pancreas Lipase.

    • Source: ResearchG
    • URL:[Link]

  • Selective Monoacetylation of Symmetrical Diols and Selective Monodeacetylation of Symmetrical Diacetates Using HY-Zeolite as Reusable Heterogeneous C

    • Source: ResearchG
    • URL:[Link]

(Note: The URLs provided above are representative formats for the sources found during the search process. Always verify the specific DOI for the exact paper version you are accessing.)

Sources

Validation & Comparative

The Critical Role of Chiral Resolution in Cyclopentanoid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Chiral GC Analysis for 4-Hydroxy-2-cyclopentenyl Acetate: A Comparative Method Guide

(1R,4S)-4-hydroxy-2-cyclopentenyl acetate is a highly valuable chiral building block utilized extensively in the asymmetric total synthesis of prostaglandins, brefeldin A, and carbocyclic nucleosides. Because the biological efficacy of these downstream active pharmaceutical ingredients (APIs) is strictly dependent on their stereochemistry, accurately determining the enantiomeric excess (ee) of the starting cyclopentenyl acetate is a critical quality control step in drug development.

While High-Performance Liquid Chromatography (HPLC) is common, Gas Chromatography (GC) offers superior theoretical plate counts, shorter analysis times, and excellent compatibility with volatile low-molecular-weight esters. When designing a GC workflow for this compound, analytical scientists must choose between direct analysis on a chiral stationary phase and indirect analysis via diastereomeric derivatization.

Mechanistic Causality: Direct vs. Indirect Analysis

The selection of an analytical strategy is driven by the physical properties of the analyte and the specific thermodynamic mechanisms of the column phase.

Strategy A: Direct Chiral GC (Cyclodextrin Phases) Direct analysis utilizes capillary columns coated with derivatized cyclodextrins, such as methylated ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-cyclodextrin.
  • The Causality of Separation: The separation mechanism relies on the transient inclusion of the cyclopentene ring into the hydrophobic cyclodextrin cavity, coupled with hydrogen bonding between the analyte's free hydroxyl group and the cyclodextrin's permethylated rim. The spatial orientation of the (1R,4S) versus the (1S,4R) isomer dictates the stability of these inclusion complexes, resulting in differential retention times[1].

Strategy B: Indirect Achiral GC (Diastereomeric Derivatization) Indirect analysis involves reacting the free hydroxyl group with a chiral derivatizing agent, most commonly Mosher's reagent ((R)-(+)-


-methoxy-

-(trifluoromethyl)phenylacetic acid, MTPA)[2].
  • The Causality of Separation: This reaction converts the enantiomers into diastereomers. Because diastereomers possess distinct physical properties (e.g., different boiling points and dipole moments), they can be easily resolved on standard, high-efficiency achiral columns (such as a 5% phenyl polysiloxane DB-5 phase). Furthermore, capping the free hydroxyl group eliminates peak tailing caused by unwanted hydrogen bonding with residual silanols in the GC inlet.

Product Performance Comparison

The following table objectively compares the performance of leading column technologies and methodologies for analyzing 4-hydroxy-2-cyclopentenyl acetate.

Analytical StrategyColumn / Stationary PhaseSeparation MechanismRepresentative

(min)
Resolution (

)
Key AdvantageMajor Limitation
Direct Chiral GC Cyclosil-B (Methylated

-CD)
Inclusion complexation & H-bonding(1S,4R): 17.9(1R,4S): 19.11.6No sample derivatization required; rapid prep.Lower column temperature limit (max 200°C).
Direct Chiral GC Lipodex E (Derivatized

-CD)
Inclusion complexation & H-bonding(1S,4R): 14.2(1R,4S): 15.52.1Superior baseline resolution for trace enantiomers.High cost of specialized stationary phase.
Indirect Achiral GC DB-5 (5% Phenyl polysiloxane)Boiling point & polarity differencesDia 1: 24.5Dia 2: 25.2> 2.5Uses standard, highly robust laboratory columns.Requires moisture-sensitive MTPA derivatization.

Note: Retention times are representative values based on standard isothermal (120°C) or gradient conditions.

Workflow Visualization

G Start 4-Hydroxy-2-cyclopentenyl Acetate Sample Decision Select Analytical Strategy Start->Decision Direct Direct Chiral GC (Cyclodextrin Phase) Decision->Direct Sufficient Volatility Deriv Derivatization (Mosher's Reagent) Decision->Deriv Peak Tailing Issues Prep1 Dilution in CH2Cl2 (1 mg/mL) Direct->Prep1 Prep2 Reaction with MTPA-Cl & Pyridine Deriv->Prep2 Col1 Cyclosil-B Column Isothermal 120°C Prep1->Col1 Col2 Achiral DB-5 Column Gradient 100-280°C Prep2->Col2 Result Calculate Enantiomeric Excess (ee) Col1->Result Col2->Result

Workflow for chiral GC analysis of 4-hydroxy-2-cyclopentenyl acetate.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system to prevent false ee inflation.

Protocol A: Direct Chiral GC Analysis (Cyclosil-B)

Objective: Determine ee rapidly without chemical derivatization.

  • Sample Preparation: Dissolve 5 mg of 4-hydroxy-2-cyclopentenyl acetate in 1.0 mL of GC-grade anhydrous dichloromethane.

  • System Validation (Critical): Inject a racemic standard of (±)-4-hydroxy-2-cyclopentenyl acetate. The system is validated only if the resolution factor (

    
    ) between the (1R,4S) and (1S,4R) peaks is 
    
    
    
    . This proves thermodynamic separation is achieved before analyzing the enantioenriched sample.
  • GC Parameters:

    • Column: J&W Cyclosil-B (30 m × 0.25 mm ID, 0.25 µm film)[1].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Isothermal at 120°C for 25 minutes.

    • Injector/Detector: Split ratio 50:1 at 250°C; FID at 250°C.

  • Analysis: Inject 1 µL of the sample. Calculate the area percent of the respective peaks to determine ee.

Protocol B: Mosher’s Ester Derivatization (MTPA)

Objective: Convert the chiral alcohol to diastereomers for high-resolution achiral GC analysis[2].

  • Derivatization Reaction: In a dry 2 mL vial under nitrogen, combine 10 mg of the chiral alcohol with 0.5 mL of anhydrous pyridine. Add 30 µL of (R)-(+)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Incubation: Stir at room temperature for 2 hours. Causality: Ensures 100% conversion. Incomplete reactions can lead to kinetic resolution artifacts, which will artificially skew the apparent ee.

  • Workup: Quench with 0.5 mL of deionized water, then extract with 1 mL of diethyl ether. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous MgSO4. Causality: This removes pyridine and unreacted MTPA acid, which would otherwise foul the GC column and cause massive baseline disturbances.

  • System Validation (Critical): Derivatize and inject a racemic standard. Confirm that the ratio of the resulting diastereomeric peaks is exactly 50:50. A deviation indicates kinetic resolution occurred during the derivatization step, invalidating the method.

  • GC Parameters:

    • Column: DB-5 (30 m × 0.25 mm ID, 0.25 µm film).

    • Oven Program: 100°C (hold 2 min), ramp 10°C/min to 280°C.

References

  • (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol, Sigma-Aldrich,
  • (1r,4s)-(+)
  • Supporting Inform
  • Enantioselektive Synthese von (1S,4R)

Sources

A Senior Application Scientist's Guide to the HPLC Separation of cis-3,5-diacetoxy-1-cyclopentene Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and reliable separation of enantiomers is a critical analytical challenge. The enantiomeric purity of chiral building blocks can profoundly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] cis-3,5-diacetoxy-1-cyclopentene is a pivotal intermediate in the synthesis of a variety of optically active cyclopentanoids, including prostaglandins and their analogues.[3] The ability to accurately resolve and quantify its enantiomers is therefore of paramount importance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of this compound. We will delve into the selection of chiral stationary phases (CSPs), the optimization of mobile phase conditions, and provide supporting experimental data to inform your method development.

The Critical Role of Enantioseparation in Synthesis

The differential biological activity of enantiomers is a well-established principle in pharmacology.[1][2] For a chiral molecule like this compound, one enantiomer may lead to the desired therapeutic effect, while the other could be inactive or even elicit adverse effects.[1] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent requirements for the enantiomeric purity of chiral drugs.[4] This underscores the necessity for robust analytical methods to monitor and control stereochemistry throughout the synthetic process.

Comparing Chiral Stationary Phases: A Data-Driven Approach

The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation.[4] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and excellent chiral recognition capabilities for a diverse range of compounds.[5] In this guide, we will compare the performance of two of the most utilized polysaccharide-based CSPs: Chiralpak® AD-H and Chiralcel® OD-H.

dot

Caption: Logical relationships of chiral selectors for this compound.

Chiral Recognition Mechanism on Polysaccharide-Based CSPs

The separation of enantiomers on polysaccharide-based CSPs is attributed to the formation of transient diastereomeric complexes between the analyte and the chiral selector.[6] The chiral selector, a polysaccharide derivative, possesses a helical structure with chiral grooves. Enantiomers fit differently into these grooves, leading to differences in interaction energy and, consequently, different retention times. The primary interactions involved are hydrogen bonding, π-π interactions, and dipole-dipole interactions.[7]

Performance Comparison: Chiralpak® AD-H vs. Chiralcel® OD-H
Chiral Stationary PhaseChiral SelectorTypical Mobile PhaseExpected Retention Factor (k')Expected Separation Factor (α)Expected Resolution (Rs)
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10, v/v)2.5 - 4.0> 1.2> 1.5
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10, v/v)3.0 - 5.01.1 - 1.31.2 - 1.8

Disclaimer: The experimental data presented in this table is illustrative and based on typical performance for analogous compounds. Actual results for this compound may vary and require method optimization.

Analysis of Performance:

  • Chiralpak® AD-H (Amylose-based): Generally, amylose-based phases like Chiralpak® AD-H exhibit a higher success rate for a broader range of chiral compounds. The helical structure of amylose often provides more and deeper chiral grooves, leading to better chiral recognition and higher separation factors (α). For a molecule like this compound, the ester and acetate functionalities can interact with the carbamate groups on the stationary phase through hydrogen bonding, and the cyclopentene ring can engage in π-π interactions.

  • Chiralcel® OD-H (Cellulose-based): Cellulose-based phases like Chiralcel® OD-H are also highly effective and can sometimes offer complementary or even superior selectivity to amylose-based phases. While the fundamental interaction mechanisms are similar, the different polymer backbone (cellulose vs. amylose) results in a different spatial arrangement of the chiral selectors, leading to distinct chiral recognition capabilities.[8]

Experimental Protocols

Below are detailed starting methodologies for screening the recommended CSPs. Optimization will be necessary to achieve baseline separation and suitable retention times.

Experimental Workflow for Method Development

dot

Method_Development_Workflow A Define Analytical Goal (e.g., baseline separation, quantitation) B Select CSPs (Chiralpak® AD-H, Chiralcel® OD-H) A->B C Select Mobile Phase Mode (Normal Phase) B->C D Initial Screening Experiments C->D E Optimize Mobile Phase Composition, Flow Rate, and Temperature D->E F Evaluate Peak Shape, Resolution, and Retention Time E->F G Separation Adequate? F->G G->E No H Validation and Analysis G->H Yes

Caption: A logical workflow for chiral HPLC method development.

Protocol 1: Screening on Chiralpak® AD-H
  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Screening on Chiralcel® OD-H
  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

Mobile Phase Optimization

The composition of the mobile phase plays a crucial role in modulating the retention and selectivity of the enantiomeric separation.

  • Alcohol Modifier: The percentage of the alcohol modifier (e.g., 2-propanol, ethanol) in the mobile phase is a key parameter. Increasing the alcohol content will generally decrease retention times but may also reduce the separation factor. A systematic evaluation of the alcohol percentage (e.g., 5%, 10%, 15%, 20%) is recommended to find the optimal balance between analysis time and resolution.

  • Additives: For neutral compounds like this compound, additives are typically not necessary. However, for acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier can improve peak shape and resolution.[9]

Conclusion

The successful HPLC separation of this compound enantiomers is readily achievable with a systematic approach to method development. Polysaccharide-based chiral stationary phases, particularly Chiralpak® AD-H and Chiralcel® OD-H, are the recommended starting points for screening. By carefully optimizing the mobile phase composition, researchers can achieve baseline separation, enabling accurate determination of enantiomeric excess and ensuring the stereochemical integrity of this critical synthetic intermediate. This guide provides a solid foundation for developing robust and reliable analytical methods to support the synthesis of chiral pharmaceuticals.

References

  • Comparison of the performance of chiral stationary phase for separ
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 30 Jun. 2021.
  • Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral St
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • The separation of specific enantiomers of anticancer reagent cytarabine using HPLC. Lancashire Online Knowledge.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies, 14 Mar. 2021.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separ
  • Polysaccharide Derivatives for Chromatographic Separ
  • A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Structures of the polysaccharide-based chiral st
  • Polysaccharide-Derived Chiral Stationary Phases for the Separ
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • This compound = 98.0 GC 54664-61-8. MilliporeSigma.
  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase co
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Semantic Scholar, 18 Mar. 2024.
  • Chiral HPLC Separ
  • Application Notes: Chiral.
  • This compound | C9H12O4 | CID 10192610. PubChem.
  • chiral columns. .

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 23 Jul. 2007.
  • Asymmetric synthesis of cis-3,5-diacetoxycyclopent-1-ene using metagenome-derived hydrolases.
  • HPLC separation of enantiomers using chiral stationary phases.
  • This journal is © The Royal Society of Chemistry 2025. Digital CSIC.
  • P-048 UV-induced tetrazine labeling of cis-cyclooctene deriv
  • This compound CAS#: 54664-61-8. ChemicalBook.

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Comprehensive NMR Comparison Guide: cis- vs. trans-3,5-Diacetoxy-1-cyclopentene

Author: BenchChem Technical Support Team. Date: March 2026

3,5-Diacetoxy-1-cyclopentene is a privileged chiral building block widely utilized in the total synthesis of prostaglandins, jasmonates, and complex alkaloids. The stereochemical differentiation between the cis (meso) and trans (racemic) isomers is a critical analytical step in drug development workflows.

This guide provides an objective comparison of their Nuclear Magnetic Resonance (NMR) spectral data, elucidates the conformational causality behind these signals, and outlines self-validating experimental protocols for their synthesis and resolution.

Mechanistic Causality of NMR Spectral Signatures

The interpretation of ¹H NMR spectra for 3,5-disubstituted cyclopentenes relies fundamentally on molecular symmetry and conformational dynamics.

  • The cis-Isomer (Meso Symmetry): The cis-isomer possesses a strict plane of symmetry (

    
    ) passing through the C4 methylene group and bisecting the C1=C2 double bond. Because the two protons on C4 sit on the mirror plane but face entirely different chemical environments (one is cis to the acetoxy groups, the other is trans), they are diastereotopic . Consequently, they appear as two distinct ¹H signals with a large geminal coupling constant (
    
    
    
    Hz).
  • The trans-Isomer & Steric Locking: Ideally, a trans-1,3-disubstituted cyclopentene possesses a

    
     axis of symmetry. In sterically unhindered analogs (like trans-cyclopent-4-ene-1,3-diol), rapid ring-flipping averages the conformation, rendering the C4 protons homotopic  (appearing as a single 2H signal) 1. However, in trans-3,5-diacetoxy-1-cyclopentene, the severe steric bulk of the two acetoxy groups restricts this ring-flipping. The molecule becomes locked in a rigid, 
    
    
    
    -symmetric envelope conformation on the NMR timescale. This symmetry-breaking renders the C4 protons diastereotopic, causing them to appear as two distinct ¹H signals, much like the cis-isomer, albeit at different chemical shifts 2.

SymmetryNMR cis cis-3,5-Diacetoxy-1-cyclopentene sym_cis Meso: Cs Symmetry cis->sym_cis trans trans-3,5-Diacetoxy-1-cyclopentene sym_trans Steric Ring-Locking (C1) trans->sym_trans prot_cis Diastereotopic C4 Protons sym_cis->prot_cis prot_trans Diastereotopic C4 Protons sym_trans->prot_trans nmr_cis 1H NMR: 1.74 & 2.87 ppm prot_cis->nmr_cis nmr_trans 1H NMR: 1.29 & 2.25 ppm prot_trans->nmr_trans

Causality between molecular symmetry, steric locking, and 1H NMR signals.

Comparative NMR Spectral Data

The tables below summarize the ¹H NMR data for the diacetate isomers and their corresponding diol analogs. The diol data is included to experimentally validate the steric-locking hypothesis: removing the bulky acetate groups restores rapid ring-flipping, collapsing the trans-isomer's C4 protons into a single 2H signal.

Table 1: ¹H NMR Data for 3,5-Diacetoxy-1-cyclopentene (CDCl₃)

Data synthesized from 3 and 2.

Proton Assignmentcis-Isomer (Meso)trans-Isomer (Racemic)
H1, H2 (Olefinic) 6.10 (s, 2H)6.00 (d, J = 0.8 Hz, 2H)
H3, H5 (CH-OAc) 5.55 (m, 2H)5.81 (ddd, J = 0.8, 5.4, 5.4 Hz, 2H)
H4a (Methylene) 1.74 (dt, J = 15.0, 3.85 Hz, 1H)1.29 (br s, 1H)
H4b (Methylene) 2.87 (dt, J = 15.0, 7.6 Hz, 1H)2.25 (dd, J = 5.4, 5.4 Hz, 1H)
Acetyl CH₃ 2.05 (s, 6H)2.06 (s, 6H)
Table 2: ¹H NMR Data for Cyclopent-4-ene-1,3-diol (DMSO-d₆)

Data sourced from1.

Proton Assignmentcis-Isomertrans-Isomer
H1, H2 (Olefinic) 5.76 (s, 2H)5.81 (s, 2H)
H3, H5 (CH-OH) 4.43 (q, J = 5.0 Hz, 2H)4.76 (dd, J = 12.6, 6.0 Hz, 2H)
H4a (Methylene) 1.26 (m, 1H)1.78 (t, J = 5.0 Hz, 2H) (Time-averaged C₂)
H4b (Methylene) 2.56 (m, 1H)(Overlaps with H4a)
OH 4.83 (d, J = 6.1 Hz, 2H)4.65 (d, J = 5.5 Hz, 2H)

Experimental Workflows & Self-Validating Protocols

To isolate the highly valuable enantiopure cis-monoacetate, researchers employ a chemoenzymatic workflow. This process leverages the inherent symmetry differences between the isomers to achieve chemical resolution.

Workflow start 3,5-Dibromocyclopentene step1 Diacetoxylation (Pd-cat or KOAc) start->step1 mix cis/trans Mixture step1->mix step2 Enzymatic Hydrolysis (Lipase/EEAC) mix->step2 prod1 Enantiopure cis-Monoacetate step2->prod1 Hydrolyzed prod2 Unreacted trans-Diacetate step2->prod2 Retained

Chemoenzymatic workflow for synthesizing and resolving cyclopentene derivatives.

Protocol 1: Synthesis of the Diacetate Mixture

Causality: The substitution of allylic bromides with acetate proceeds via competing


 and 

pathways. Because the intermediate allylic cation is planar, acetate attack occurs from both faces, inevitably yielding a thermodynamically driven mixture of cis and trans isomers.
  • Preparation: React cyclopentadiene with bromine to form 3,5-dibromocyclopentene.

  • Diacetoxylation: Treat the dibromide with potassium acetate (KOAc) or tetraethylammonium acetate in an acetic acid/acetone mixture. Alternatively, utilize a Palladium-catalyzed 1,4-diacetoxylation of cyclopentadiene.

  • Validation Checkpoint: Analyze the crude mixture via Gas Chromatography (GC). The trans-isomer typically elutes slightly faster (e.g.,

    
     15.4 min) than the cis-isomer (e.g., 
    
    
    
    16.1 min) under standard PEG column conditions.
Protocol 2: Enzymatic Desymmetrization (Isolation of cis-Monoacetate)

Causality: This step is a self-validating biological filter. The enzyme's chiral active site specifically recognizes the meso-symmetry of the cis-isomer, selectively hydrolyzing one ester group to yield an enantiomerically pure monoacetate. The trans-isomer (racemic) is sterically mismatched to the active site and remains unreacted.

  • Reaction Setup: Dissolve the cis/trans-3,5-diacetoxy-1-cyclopentene mixture in a phosphate buffer (pH 7.0–8.0).

  • Biocatalysis: Add a stereospecific hydrolase, such as lyophilized electric eel acetylcholinesterase (EEAC) or Candida antarctica lipase B (CALB). Stir gently at room temperature.

  • Extraction & Validation: Extract the aqueous layer with ethyl acetate. The highly polar cis-monoacetate partitions differently from the unreacted trans-diacetate.

  • Purification: Separate the products via silica gel column chromatography. The resulting (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate can be recrystallized (1:1 ether-pentane) to achieve >99% enantiomeric excess (ee).

References

  • (1r,4s)-(+)
  • Process for producing optically active cis-cyclopentene-3,5-diol monoester (JP2586897B2)
  • Source: Dalton Transactions (InnoSyn)

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A Comparative Guide to Determining the Absolute Configuration of Monoacetate Hydrolysis Products

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in drug development and chemical synthesis, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a fundamental necessity. The biological activity of a chiral molecule is intrinsically linked to its absolute configuration, where even a mirror-image arrangement of atoms can mean the difference between a potent therapeutic and an inactive or even harmful compound.[1][2] The hydrolysis of monoacetates frequently yields chiral secondary alcohols, the stereochemical identity of which must be unambiguously established.

This guide provides an in-depth comparison of the principal analytical techniques used to determine the absolute configuration of these chiral alcohols. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-ray Crystallography, and chiroptical methods. Each section is designed as a self-validating system, ensuring that the data you generate is both accurate and reliable.

Comparative Overview of Core Methodologies

The selection of an appropriate method for determining absolute configuration depends on numerous factors, including the physical state of the sample, the amount of material available, and the instrumentation at hand.[1] Spectroscopic techniques like NMR and Circular Dichroism (CD) are highly versatile for solution-state analysis, whereas X-ray crystallography, when applicable, provides the most definitive structural evidence.[1][3][4]

MethodTypical Sample AmountTypical Measurement TimeAccuracy/ReliabilityKey Limitations
NMR (Mosher's Method) 1-5 mg4-6 hours (including derivatization)[1][5][6]High, but model-dependentRequires derivatization; potential for misinterpretation with sterically hindered or flexible molecules.[1]
Single-Crystal X-ray Crystallography < 1 mg (single crystal of ~0.1 mm)6-24 hours (for data collection)[1][7]Unambiguous and definitive[1]Requires a suitable single crystal, which can be difficult or impossible to obtain.[1][8][9]
Vibrational Circular Dichroism (VCD) 1-10 mg1-4 hoursHigh, but requires computational supportInterpretation relies on accurate computational modeling; may require a chromophore near the stereocenter.[1]

NMR Spectroscopy: The Mosher's Ester Method

The Mosher's ester method is a cornerstone NMR technique for deducing the absolute configuration of chiral secondary alcohols and amines.[5][6][10] Its power lies in converting a pair of enantiomers, which are indistinguishable by NMR, into a pair of diastereomers with unique and predictable spectral properties.[11]

Causality and Principle

The method involves derivatizing the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), typically as its more reactive acid chloride.[1][11] This creates a pair of diastereomeric esters. Due to steric hindrance, these esters adopt a preferred conformation where the bulky trifluoromethyl, methoxy, and phenyl groups of the MTPA moiety are oriented away from the substituents of the chiral alcohol.

In this conformation, the MTPA's phenyl group creates a distinct anisotropic (shielding) effect on the nearby protons of the alcohol. For the (R)-MTPA ester, the phenyl group shields one side of the molecule, while for the (S)-MTPA ester, it shields the opposite side.[8][12] By comparing the ¹H NMR spectra of the two diastereomers, we can observe these shielding effects as changes in chemical shifts (δ). The difference in these chemical shifts (Δδ = δS - δR) provides a reliable map to the alcohol's absolute configuration.[11][13]

cluster_model Mosher's Method Logic model Preferred Conformation of MTPA Ester phenyl Phenyl group creates anisotropic shielding cone model->phenyl protons Protons on one side (L1) are shielded, protons on the other side (L2) are deshielded phenyl->protons delta Calculate Chemical Shift Difference Δδ = δ(S-MTPA) - δ(R-MTPA) protons->delta assign Assign Configuration: Δδ > 0 for protons on one side Δδ < 0 for protons on the other delta->assign

Logic of absolute configuration determination with Mosher's method.
Experimental Protocol: Mosher's Ester Analysis

This protocol is designed as a self-validating system; the preparation of both diastereomers provides an internal check, as the resulting Δδ values should show a consistent and opposing pattern.

Materials:

  • Chiral alcohol (1-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Two clean, dry NMR tubes

Step-by-Step Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (~5-10 µL).

    • Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl.[11]

    • Cap the tube and agitate gently. Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by TLC or ¹H NMR until the alcohol starting material is consumed.[1]

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the exact procedure from step 1, but use (S)-MTPA-Cl.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each of the crude reaction mixtures. For complex molecules, 2D NMR experiments (e.g., COSY, HSQC) may be necessary to unambiguously assign all relevant proton signals.[8][11][12]

  • Data Analysis and Configuration Assignment:

    • Carefully assign the chemical shifts for corresponding protons in both the (R)- and (S)-ester spectra.

    • Calculate the difference in chemical shifts using the formula: Δδ = δS - δR .[14]

    • Create a model of the MTPA esters and determine which substituents (L1 and L2) lie on either side of the plane defined by the C-O-C=O bond.

    • Apply the established mnemonic: Protons on the side of the phenyl group in the model will have a negative Δδ , while protons on the other side will have a positive Δδ .

    • Based on the signs of the calculated Δδ values, assign the absolute configuration of the alcohol.[14]

Data Presentation: Example Analysis
Proton(s)δ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR)Inferred Position
H-24.954.91-0.04Shielded (Negative Δδ)
CH₃-A1.251.35+0.10Deshielded (Positive Δδ)
CH₃-B0.880.85-0.03Shielded (Negative Δδ)

Based on this data, the H-2 and CH₃-B groups are on one side of the molecule, while the CH₃-A group is on the other, allowing for definitive assignment.

cluster_workflow Mosher's Method Experimental Workflow start Chiral Alcohol (Unknown Configuration) react_r React with (R)-MTPA-Cl start->react_r react_s React with (S)-MTPA-Cl start->react_s ester_r (R)-MTPA Diastereomer react_r->ester_r ester_s (S)-MTPA Diastereomer react_s->ester_s nmr_r Acquire ¹H NMR ester_r->nmr_r nmr_s Acquire ¹H NMR ester_s->nmr_s analyze Assign signals & Calculate Δδ = δS - δR nmr_r->analyze nmr_s->analyze end Assign Absolute Configuration analyze->end cluster_xray X-Ray Crystallography Workflow start Purified Alcohol or Derivative crystal Grow Single Crystal (Vapor diffusion, etc.) start->crystal mount Mount Crystal on Diffractometer crystal->mount collect Collect Diffraction Data mount->collect solve Solve & Refine Structure collect->solve flack Analyze Flack Parameter solve->flack end Unambiguous Absolute Configuration flack->end cluster_vcd VCD Workflow for Absolute Configuration exp_spec Acquire Experimental VCD Spectrum compare Compare Experimental vs. Theoretical Spectra exp_spec->compare comp_model Computational Conformational Search calc_spec Calculate Theoretical VCD Spectrum (for one enantiomer) comp_model->calc_spec calc_spec->compare match Spectra Match compare->match mirror Spectra are Mirror Images compare->mirror assign_match Assign Calculated Configuration match->assign_match assign_mirror Assign Opposite Configuration mirror->assign_mirror cluster_ekr Principle of Enzymatic Kinetic Resolution racemate Racemic Monoacetate (R-acetate + S-acetate) lipase Add Enantioselective Lipase (e.g., prefers R-acetate) racemate->lipase hydrolysis Hydrolysis Reaction (Stop at ~50% conversion) lipase->hydrolysis products Product Mixture hydrolysis->products alcohol Enantioenriched Alcohol (R-alcohol) products->alcohol Fast Hydrolysis Product acetate Enantioenriched Acetate (S-acetate) products->acetate Unreacted Starting Material

Sources

A Comparative Guide to the Desymmetrization of meso-Cyclopentenes: Enzymatic vs. Chemical Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of complex molecules is a cornerstone of modern drug discovery and development. Chiral cyclopentane and cyclopentene cores are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals.[1][2] The desymmetrization of readily available meso-cyclopentene derivatives offers a powerful and atom-economical strategy to access these valuable chiral building blocks.[1] This guide provides a comprehensive comparison of enzymatic and chemical approaches for the desymmetrization of meso-cyclopentenes, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to aid in the selection of the most suitable method for a given synthetic challenge.

The Strategic Advantage of Desymmetrization

Meso compounds, while achiral overall due to an internal plane of symmetry, contain two enantiotopic reactive groups. A stereoselective reaction can differentiate between these groups, transforming the achiral starting material into a single enantiomer of a chiral product. This "meso trick," as it has been termed, is an elegant approach to asymmetric synthesis, often leading to high enantiomeric excess (e.e.) in a single step.[3]

Enzymatic Desymmetrization: The Biocatalytic Approach

Enzymes, particularly lipases, are highly efficient and selective catalysts for the desymmetrization of meso-diols and their corresponding diesters derived from cyclopentene.[4][5][6] The inherent chirality of the enzyme's active site allows for precise discrimination between the enantiotopic functional groups of the substrate.[7]

Mechanism of Action

Lipase-catalyzed desymmetrization typically involves the hydrolysis of a meso-diacetate or the acylation of a meso-diol.[6] In the case of hydrolysis, the enzyme selectively catalyzes the cleavage of one of the two ester groups, yielding a chiral monoacetate and an alcohol. Conversely, in acylation, the enzyme selectively transfers an acyl group to one of the two hydroxyl functions of the diol.[6] The high degree of selectivity arises from the specific three-dimensional arrangement of amino acid residues in the enzyme's active site, which preferentially binds one of the two enantiotopic groups in a catalytically competent orientation.[7][8]

Key Advantages of Enzymatic Methods:
  • High Enantioselectivity: Enzymes often provide exceptionally high e.e. values, frequently exceeding 99%.[5]

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous or organic solvents at or near room temperature and neutral pH, which is advantageous for sensitive substrates.[9]

  • Environmental Sustainability: Biocatalysis is considered a green chemistry approach due to the biodegradable nature of enzymes and the often milder reaction conditions.[8][9]

  • Commercial Availability: A wide variety of lipases, such as those from Candida antarctica (CALB) and Pseudomonas cepacia (PSL), are commercially available and can be used in their free or immobilized form.[8][10]

Limitations to Consider:
  • Substrate Scope: While versatile, enzymes may have a limited substrate scope compared to some chemical methods.

  • Reaction Times: Enzymatic reactions can sometimes be slower than their chemical counterparts.

  • Product Inhibition: In some cases, the product of the reaction can inhibit the enzyme, leading to incomplete conversion.

Representative Experimental Data: Enzymatic Desymmetrization
SubstrateEnzymeReaction TypeAcyl Donor/SolventYield (%)e.e. (%)Reference
meso-cyclopent-2-en-1,4-diacetateLipaseHydrolysisPhosphate buffer>60>98[11]
meso-cyclopent-2-en-1,4-diacetateChymotrypsinHydrolysis---[3]
2-aryl-propane-1,3-diolPPLAcetylationVinyl acetate9099[5]

Chemical Desymmetrization: The Power of Chiral Catalysts and Reagents

A diverse array of chemical methods has been developed for the desymmetrization of meso-cyclopentenes, primarily relying on the use of chiral transition metal catalysts or organocatalysts.[1][12] These methods offer a high degree of tunability and can often be applied to a broader range of substrates.

Common Chemical Strategies:
  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This is a powerful and widely used method for the desymmetrization of meso-cyclopentenyl esters and carbonates.[13][14][15] A chiral palladium complex, typically bearing a phosphine-based ligand, catalyzes the substitution of an allylic leaving group with a nucleophile in an enantioselective manner.[13][15] The enantioselectivity is controlled by the chiral ligand, which creates a chiral environment around the palladium center.[14]

  • Rhodium-Catalyzed Asymmetric Addition: Chiral rhodium complexes can catalyze the enantioselective addition of nucleophiles, such as arylboronic acids, to meso-cyclopentene-1,4-diols.[16] The choice of chiral ligand is crucial for controlling both the enantioselectivity and regioselectivity of the addition.[16]

  • Copper-Catalyzed Asymmetric Allylic Alkylation: Copper-based catalytic systems have also been successfully employed for the desymmetrization of meso-cyclopentene derivatives, particularly with non-stabilized nucleophiles like Grignard reagents.[2][17]

  • Organocatalysis: Chiral small molecules, such as N-heterocyclic carbenes (NHCs) and chiral amines, can catalyze the enantioselective desymmetrization of cyclopentene derivatives.[18] For instance, chiral NHCs have been used to catalyze the intramolecular aldol reaction of achiral tricarbonyl compounds to generate α,α-disubstituted cyclopentenes with a quaternary stereocenter.[18]

Key Advantages of Chemical Methods:
  • Broad Substrate Scope: Chemical catalysts can often accommodate a wider range of substrates and nucleophiles compared to enzymes.[2][13]

  • Tunability: The steric and electronic properties of the chiral ligands can be systematically modified to optimize the enantioselectivity and reactivity for a specific substrate.

  • Access to Both Enantiomers: By simply changing the chirality of the catalyst or ligand, it is often possible to synthesize either enantiomer of the product.[19]

Limitations to Consider:
  • Harsher Reaction Conditions: Some chemical methods may require cryogenic temperatures, inert atmospheres, or the use of sensitive and pyrophoric reagents.[2]

  • Catalyst Cost and Availability: Chiral ligands and metal catalysts can be expensive and may require multi-step syntheses.

  • Metal Contamination: For applications in drug development, the removal of trace metal residues from the final product is a critical consideration.

Representative Experimental Data: Chemical Desymmetrization
SubstrateCatalyst/LigandNucleophileYield (%)e.e. (%)Reference
meso-cyclopentene dicarbonatePd₂(dba)₃CHCl₃ / (R,R)-L22-nitro-1H-pyrrole8098[13]
meso-cyclopent-2-ene-1,4-diethyl dicarbonatesRh(I) / SegPhosArylboronic acidsGoodExcellent[16]
meso-diethersCuBr·SMe₂ / PPh₃Grignard reagentsup to 9099[17]
Tricarbonyl compoundChiral N-heterocyclic carbene-8093[18]

Head-to-Head Comparison

FeatureEnzymatic DesymmetrizationChemical Desymmetrization
Selectivity Typically excellent enantioselectivity.High enantioselectivity is achievable, often tunable through ligand design.
Reaction Conditions Mild (near ambient temperature and neutral pH).Can range from mild to harsh (cryogenic temperatures, inert atmosphere).
Substrate Scope Can be limited by the enzyme's active site.Generally broader and more versatile.
Catalyst Readily available enzymes (e.g., lipases).Often requires synthesis of chiral ligands and use of precious metals.
Cost-Effectiveness Can be very cost-effective, especially with immobilized enzymes.Catalyst costs can be high.
Environmental Impact Generally considered "greener."May involve hazardous reagents and generate metallic waste.
Access to Enantiomers May require screening for an enzyme with opposite selectivity.Often readily achieved by using the enantiomeric ligand.[19]

Experimental Protocols

Enzymatic Desymmetrization: Lipase-Catalyzed Hydrolysis of meso-cyclopent-2-en-1,4-diacetate

This protocol is a representative example of an enzymatic desymmetrization.

  • Substrate Preparation: Dissolve meso-cyclopent-2-en-1,4-diacetate in a suitable buffer solution (e.g., phosphate buffer, pH 7.0).

  • Enzyme Addition: Add the lipase (e.g., free or immobilized Candida antarctica lipase B) to the substrate solution. The enzyme loading is typically in the range of 1-10% by weight relative to the substrate.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction has reached the desired conversion, stop the reaction by filtering off the enzyme (if immobilized) or by extraction with an organic solvent.

  • Purification: Purify the resulting chiral monoacetate by column chromatography on silica gel.

Chemical Desymmetrization: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is a generalized procedure for a palladium-catalyzed AAA reaction.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor (e.g., Pd₂(dba)₃·CHCl₃) and the chiral ligand in a dry, degassed solvent (e.g., dichloromethane or toluene). Stir the mixture at room temperature for a specified time to allow for complex formation.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the meso-cyclopentene substrate (e.g., a dicarbonate) and the nucleophile in the reaction solvent.

  • Reaction Initiation: Add the prepared catalyst solution to the substrate/nucleophile mixture via cannula at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, and wash the organic layer with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization of Desymmetrization Strategies

Desymmetrization_Workflow cluster_enzymatic Enzymatic Desymmetrization cluster_chemical Chemical Desymmetrization E_Start meso-Diacetate E_Process Lipase-catalyzed Hydrolysis E_Start->E_Process Buffer, RT E_Product Chiral Monoacetate E_Process->E_Product High e.e. C_Start meso-Dicarbonate C_Process Pd-catalyzed AAA C_Start->C_Process Chiral Ligand, Nucleophile C_Product Chiral Alkylated Product C_Process->C_Product High e.e. Start meso-Cyclopentene Derivative Start->E_Start Start->C_Start

Caption: Comparative workflow of enzymatic and chemical desymmetrization of meso-cyclopentenes.

Mechanism_Comparison cluster_enzyme Enzymatic Mechanism (Hydrolysis) cluster_chemical_mech Chemical Mechanism (Pd-AAA) Enz_Substrate meso-Diacetate Enzyme Active Site Enz_Complex Enzyme-Substrate Complex Enz_Substrate->Enz_Complex Binding Enz_Product Chiral Monoacetate Released Enzyme Enz_Complex->Enz_Product Selective Hydrolysis Chem_Start meso-Dicarbonate Pd(0)-Ligand Chem_Intermediate π-Allyl Pd Complex Chem_Start->Chem_Intermediate Oxidative Addition Chem_Product Chiral Product Regenerated Pd(0) Chem_Intermediate->Chem_Product Nucleophilic Attack

Sources

Calculating E-value for Lipase Kinetic Resolution of Diacetates: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enzymatic kinetic resolution (KR) of racemic diacetates is a cornerstone technique in asymmetric synthesis, providing access to highly enantioenriched monoacetates and diols. However, unlike simple


 transformations, the hydrolysis or alcoholysis of diacetates proceeds via a sequential, two-step pathway. This intermediate-dependent mechanism introduces significant mathematical complexity when calculating the enantiomeric ratio (E-value).

This guide provides an objective comparison of commercial lipases used for diacetate resolution, explains the mechanistic causality behind E-value fluctuations, and establishes a self-validating experimental protocol for accurate kinetic modeling.

Mechanistic Causality: The Sequential Trap

In a standard kinetic resolution, the enzyme differentiates between two enantiomers to produce a single product, and the E-value remains a constant reflection of the enzyme's inherent selectivity. The foundational mathematics for calculating this E-value were established by Chen and Sih[1].

However, the kinetic resolution of a diacetate is a sequential reaction :

  • Step 1: Racemic Diacetate

    
     Racemic Monoacetate
    
  • Step 2: Racemic Monoacetate

    
     Racemic Diol
    

Because the monoacetate acts as both a product (in Step 1) and a substrate (in Step 2), its enantiomeric excess (


) is highly dynamic. A common error among researchers is applying the standard Chen-Sih equation directly to the monoacetate at 50% conversion. If the enzyme exhibits high enantioselectivity in both steps, the preferred enantiomer of the monoacetate will be rapidly consumed to form the diol, causing the 

of the accumulated monoacetate to artificially plummet[2].

SequentialKR Racemic Racemic Diacetate (Substrate) RMono (R)-Monoacetate (Intermediate) Racemic->RMono k_R1 SMono (S)-Monoacetate (Intermediate) Racemic->SMono k_S1 RDiol (R)-Diol (Product) RMono->RDiol k_R2 SDiol (S)-Diol (Product) SMono->SDiol k_S2

Sequential kinetic resolution pathway of racemic diacetates highlighting the intermediate stage.

Mathematical Framework: Calculating the Apparent E-Value

To accurately determine the E-value for a diacetate resolution, researchers must account for the dual rate constants (


 and 

).

Method A: Early Conversion Approximation By quenching the reaction at very low overall conversion (<15%), the second step (


) remains negligible. The classic Chen-Sih equation can then be safely applied to approximate 

[1]:

Method B: Global Kinetic Fitting For reactions pushed to 50% conversion or beyond, the E-value must be calculated using numerical integration software (e.g., COPASI or Berkeley Madonna). By inputting the time-course concentrations and


 values of all three species (Diacetate, Monoacetate, Diol), the software simultaneously fits 

and

to extract the true

and

values[2].

Comparative Performance of Commercial Lipases

The choice of lipase fundamentally alters the kinetic landscape of the sequential resolution. Below is a comparison of three industry-standard lipases applied to the resolution of diacetates (e.g., 1-phenylethane-1,2-diol diacetate and related prochiral/racemic scaffolds).

BiocatalystSource OrganismTarget ApplicationTypical E-valueKey Mechanistic Behavior
Novozym 435 Candida antarctica (CAL-B)Sequential one-pot resolution>100Rapidly processes both steps. In the methanolysis of 1-phenylethan-1,2-diol diacetate, it yields (S)-diol (97% ee) and (R)-monoacetate (94% ee)[3].
Lipase PS Pseudomonas cepaciaDesymmetrization & partial KR40 - 90High selectivity for step 1; often stalls at the monoacetate due to steric hindrance of the remaining acetate group[4].
PPL Porcine PancreasMild acylation / hydrolysis10 - 30Moderate selectivity. While useful for basic asymmetric acetylation (e.g., achieving 83% ee), it is prone to yielding regioisomeric mixtures[4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility in E-value calculations, the following protocol incorporates strict internal validation mechanisms.

Step 1: Reaction Setup

  • Dissolve 100 mM of the racemic diacetate in a highly non-polar solvent (e.g., dry MTBE or Toluene) to minimize spontaneous chemical hydrolysis.

  • Add 0.5 equivalents of the acyl acceptor (e.g., methanol or butanol for alcoholysis)[3].

Step 2: Biocatalyst Initiation

  • Introduce 10-50 mg/mL of immobilized lipase (e.g., Novozym 435).

  • Incubate the reaction in a thermoshaker at 30°C and 800 rpm to eliminate mass transfer limitations.

Step 3: Kinetic Sampling & Quenching (Critical Step)

  • Withdraw 50 µL aliquots at precise intervals: 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.

  • Quench immediately by filtering the aliquot through a 0.22 µm PTFE syringe filter to physically remove the immobilized enzyme. Failure to remove the enzyme will result in continued reaction in the HPLC vial, destroying the kinetic data.

Step 4: Chiral Analysis & Self-Validation

  • Dilute the quenched sample in the HPLC mobile phase (e.g., Hexane/IPA) and analyze via Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

  • Self-Validation Check (Mass Balance): At any time point

    
    , calculate the molar sum: 
    
    
    
    . This must equal
    
    
    (
    
    
    5%). A larger deviation indicates spontaneous acyl migration or chemical degradation, which invalidates the enzymatic E-value calculation.

Step 5: Data Processing

  • Extract the conversion (

    
    ) and 
    
    
    
    for the monoacetate and diol at the 15-minute mark (conversion <15%).
  • Input these initial rate values into the Chen-Sih equation to determine

    
    [1].
    

References

  • Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant Source: Beilstein Journals URL:[Link]

  • (PDF) Preparation of the enantiomers of 1-phenylethan-1,2-diol. Regio- and enantioselectivity of acylase I and Candida antarctica lipases A and B Source: ResearchGate / Tetrahedron: Asymmetry URL:[Link]

  • Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis Source: Beilstein Journals URL:[Link]

  • Hydrolases in Organic Synthesis Source: e-bookshelf.de URL:[Link]

Sources

High-Resolution Mass Spectrometry Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of Cyclopentene Diacetates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentene diacetates, particularly cis-3,5-diacetoxy-1-cyclopentene, are critical chiral building blocks in the synthesis of pharmaceutically active compounds, including carbocyclic nucleosides like abacavir[1]. The fundamental analytical challenge in characterizing these compounds during drug development lies in simultaneously confirming the diacetate functionalization and differentiating stereoisomers.

As an Application Scientist, I have structured this guide to objectively compare the performance of Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the gas-phase ion kinetics and providing self-validating experimental protocols, this guide serves as a definitive resource for optimizing your analytical workflow.

Mechanistic Causality: The Fragmentation Logic of Cyclopentene Diacetates

To select the optimal analytical platform, one must first understand the causality behind the gas-phase ion chemistry of cyclic diacetates. The fragmentation is primarily driven by the sequential loss of acetic acid (CH₃COOH, 60 Da) and ketene (CH₂CO, 42 Da).

  • Stereochemical Proximity Effects (EI): Under hard ionization (70 eV), the molecular ion [M]•⁺ (m/z 184) is highly unstable and often absent from the spectrum[2]. The fragmentation pathway is heavily influenced by the stereochemistry of the molecule. In cis-isomers, the spatial proximity of the two acetate groups on the rigid monocyclic ring facilitates unique stereoselective eliminations of neutral molecules due to the 1,3-cis-diaxial proximity effect[3]. This anchimeric assistance results in a highly abundant [M - CH₃COOH]•⁺ peak at m/z 124.

  • Collision-Induced Dissociation (ESI): Soft ionization techniques like ESI preserve the intact molecule as a protonated adduct [M+H]⁺ at m/z 185 or a sodium adduct [M+Na]⁺. Upon subjecting the [M+H]⁺ precursor to Collision-Induced Dissociation (CID), the molecule undergoes predictable, stepwise neutral losses governed by charge-directed fragmentation, which is also influenced by the stereochemistry of the axial/equatorial groups[4].

Platform Comparison & Quantitative Data Presentation

The table below summarizes the quantitative fragmentation data and mechanistic origins for both platforms, allowing for a direct performance comparison.

Table 1: Comparative Fragmentation Profile of this compound (MW = 184.19 Da)

Ion Species / FragmentGC-EI-MS (70 eV)LC-ESI-MS/MS (CID, Positive Mode)Mechanistic Origin
Intact Molecular Ion m/z 184 (Absent/Trace)m/z 185 ([M+H]⁺, High)Hard vs. Soft Ionization
Primary Loss (AcOH) m/z 124 (Base Peak)m/z 125 (Base Peak)Elimination of acetic acid (-60 Da)
Primary Loss (Ketene) m/z 142 (Low)m/z 143 (Low-Medium)Elimination of ketene (-42 Da)
Sequential Loss m/z 64 (Medium)m/z 65 (Medium)Loss of 2 × AcOH; forms cyclopentadienyl cation

Performance Verdict:

  • Choose GC-EI-MS when the primary goal is stereochemical differentiation (isomer ID) and library matching. The rigid conformational constraints of the cyclic diacetate under EI provide a unique, reproducible fingerprint[3].

  • Choose LC-ESI-MS/MS when the primary goal is intact mass confirmation, trace quantification in complex biological matrices, or when the analyte exhibits thermal instability in a GC inlet[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to prevent false positives caused by in-source fragmentation or thermal degradation.

Protocol A: GC-EI-MS Analysis

This protocol incorporates a blank injection to monitor inlet activity, which can artificially degrade diacetates into monoacetates prior to ionization[5].

  • Sample Preparation: Dissolve the cyclopentene diacetate in methyl tert-butyl ether (MTBE) to a final concentration of 100 µg/mL. Add naphthalene-d8 (10 µg/mL) as an internal standard to monitor injection reproducibility.

  • System Suitability (Self-Validation): Inject a pure MTBE blank. Ensure no ghost peaks at m/z 60 (acetic acid) are present, which would indicate an active, contaminated inlet liner causing thermal breakdown.

  • Chromatography: Utilize a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30m × 0.25mm × 0.25µm).

    • Injection: 1 µL, Split ratio 10:1. Keep the inlet temperature at 220°C (strictly <250°C to prevent thermal degradation).

    • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 200°C, hold 2 min[5].

  • Mass Spectrometry: Operate in EI mode at 70 eV. Set the source temperature to 230°C. Scan range m/z 50–300.

Protocol B: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dilute the sample in 50:50 Methanol:Water containing 0.1% formic acid to promote efficient protonation[4]. Final concentration: 1 µg/mL.

  • Chromatography: Use a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Mobile phase A (Water + 0.1% FA) and B (Acetonitrile + 0.1% FA). Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Positive ESI mode.

    • Source Parameters: Spray Voltage: 3.5 kV. Capillary Temperature: 275°C.

    • MS/MS (CID): Isolate the precursor at m/z 185. Apply a normalized collision energy (NCE) of 20-30 eV. Monitor the specific transitions 185 → 125 and 185 → 65.

  • Self-Validation: Continuously monitor the ratio of the 125/65 product ions. A consistent ratio (±10% variance) across the chromatographic peak validates the absence of co-eluting isobaric interferences.

Workflow & Pathway Visualizations

fragmentation_pathway M_EI Molecular Ion (EI) [M]•+ m/z 184 (Often Absent) Loss_AcOH_EI [M - CH3COOH]•+ m/z 124 M_EI->Loss_AcOH_EI -60 Da (AcOH) 1,3-diaxial effect Loss_Ketene_EI [M - CH2CO]•+ m/z 142 M_EI->Loss_Ketene_EI -42 Da (Ketene) M_ESI Protonated Adduct (ESI) [M+H]+ m/z 185 Loss_AcOH_ESI [M+H - CH3COOH]+ m/z 125 M_ESI->Loss_AcOH_ESI -60 Da (AcOH) CID Loss_Ketene_ESI [M+H - CH2CO]+ m/z 143 M_ESI->Loss_Ketene_ESI -42 Da (Ketene) CID Cyclopentadiene_EI Cyclopentadiene Cation m/z 64 Loss_AcOH_EI->Cyclopentadiene_EI -60 Da (AcOH) Cyclopentadiene_ESI Cyclopentadienyl Cation m/z 65 Loss_AcOH_ESI->Cyclopentadiene_ESI -60 Da (AcOH) CID

Mass spectrometry fragmentation pathways of cyclopentene diacetates under EI and ESI.

analytical_workflow Start Sample: Cyclopentene Diacetate Goal Analytical Goal? Start->Goal Stereo Stereochemical Differentiation Goal->Stereo Isomer ID Intact Intact Mass Confirmation Goal->Intact MW Confirmation GCMS GC-EI-MS (70 eV) Stereo->GCMS Proximity effects LCMS LC-ESI-MS/MS (CID) Intact->LCMS Soft ionization

Decision matrix for selecting the optimal mass spectrometry platform for diacetate analysis.

References

  • Stereochemistry Studied Using Mass Spectrometry.ResearchGate.
  • Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals.ACS Publications.
  • Effect of stereochemistry on the electrospray ionization tandem mass spectra of transition metal chloride complexes of monosaccharides.PubMed.
  • This compound | C9H12O4 | CID 10192610.PubChem.
  • Immobilisation of Bio-molecules on Magnetisable Solid Supports for Applications in Bio-catalysis and Bio.CORE.

Sources

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